Cyclopentyne
Description
Properties
CAS No. |
1120-58-7 |
|---|---|
Molecular Formula |
C5H6 |
Molecular Weight |
66.10 g/mol |
IUPAC Name |
cyclopentyne |
InChI |
InChI=1S/C5H6/c1-2-4-5-3-1/h1-3H2 |
InChI Key |
CPGPQFYAGKHQTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC#CC1 |
Origin of Product |
United States |
Foundational & Exploratory
The Structure of Cyclopentyne: A Highly Strained and Reactive Intermediate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cyclopentyne (C₅H₆) is a fascinating and highly reactive cycloalkyne. Its structure is characterized by the incorporation of a carbon-carbon triple bond within a five-membered ring. This arrangement imposes immense geometric strain on the molecule, rendering it unstable under normal conditions and making it a transient intermediate in chemical reactions. Understanding the unique structural features of this compound is crucial for harnessing its synthetic potential in the development of novel chemical entities.
The inherent strain in this compound arises from the deviation of the bond angles around the sp-hybridized carbons of the alkyne from the ideal 180° to approximately 116°.[1] This significant distortion results in a bent triple bond and a high degree of ring strain, estimated to be around 74 kcal/mol.[1] The consequence of this high strain is a molecule with significant diradical character (approximately 10%), contributing to its exceptional reactivity, particularly in cycloaddition reactions.[1] Unlike its more stable, larger-ring cycloalkyne counterparts, this compound cannot be isolated and is typically generated in situ for immediate use in chemical transformations.
Molecular Geometry and Electronic Structure
The geometry of this compound has been investigated through computational chemistry. Density Functional Theory (DFT) calculations provide valuable insights into its bond lengths and angles. The optimized structure reveals a puckered Cₛ symmetry.[1] The key geometric parameters, as determined by DFT calculations at the PCM(THF)/M06-2X/6-311+G(2d,p) level of theory, are summarized in the table below.
| Parameter | Atom(s) | Value |
| Bond Lengths (Å) | ||
| C1≡C2 | 1.225 | |
| C2-C3 | 1.465 | |
| C3-C4 | 1.550 | |
| C4-C5 | 1.550 | |
| C5-C1 | 1.465 | |
| **Bond Angles (°) ** | ||
| C5-C1≡C2 | 116.2 | |
| C1≡C2-C3 | 116.2 | |
| C2-C3-C4 | 108.5 | |
| C3-C4-C5 | 104.1 | |
| C4-C5-C1 | 108.5 |
Note: The bond lengths and angles are calculated from the optimized Cartesian coordinates provided in the supplementary information of Garg et al., J. Am. Chem. Soc. 2014, 136, 42, 14706–14709.
Experimental Protocols
Due to its high reactivity, this compound is generated as a transient intermediate that is immediately trapped by a reacting partner. A common and effective method for its in situ generation involves the fluoride-induced 1,2-elimination of a silyl (B83357) triflate precursor.
Synthesis of this compound Precursor: 1-(trimethylsilyl)cyclopent-1-enyl trifluoromethanesulfonate
A general procedure for the synthesis of vinyl triflates from the corresponding silyl enol ethers can be adapted for the preparation of the this compound precursor.
Materials:
-
1-(Trimethylsilyloxy)cyclopentene
-
n-Butyllithium (n-BuLi) in hexanes
-
N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide) (Comins' reagent)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A solution of 1-(trimethylsilyloxy)cyclopentene in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of n-butyllithium in hexanes is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour.
-
A solution of Comins' reagent in anhydrous THF is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford 1-(trimethylsilyl)cyclopent-1-enyl trifluoromethanesulfonate.
In Situ Generation and Trapping of this compound
This protocol describes the generation of this compound from its silyl triflate precursor and its subsequent trapping with a diene, as reported by Garg and coworkers.
Materials:
-
1-(trimethylsilyl)cyclopent-1-enyl trifluoromethanesulfonate
-
Trapping agent (e.g., 1,3-diphenylisobenzofuran)
-
Cesium fluoride (B91410) (CsF)
-
Anhydrous acetonitrile (B52724) (MeCN)
Procedure:
-
To a solution of the trapping agent in anhydrous acetonitrile is added 1-(trimethylsilyl)cyclopent-1-enyl trifluoromethanesulfonate.
-
Cesium fluoride is added to the mixture in one portion.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the consumption of the starting materials and the formation of the trapped cycloadduct.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to isolate the desired cycloaddition product.
Visualizations
Molecular Structure of this compound
Caption: Optimized geometry of this compound with key bond lengths and angles.
Experimental Workflow for this compound Generation and Trapping
Caption: Workflow for the synthesis of the this compound precursor and its subsequent in situ generation and trapping.
References
The Elusive Cyclopentyne: A Technical Guide to its Discovery and Fleeting Existence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentyne (C₅H₆) stands as a testament to the fascinating chemistry of highly strained and reactive molecules. As the smallest isolable cycloalkyne, its existence is transient, yet its reactivity offers a powerful tool for the synthesis of complex molecular architectures, particularly in the realm of heterocyclic chemistry. This in-depth technical guide delves into the history of this compound, from its theoretical conception to its practical generation and trapping. We will explore the key experimental protocols for its in-situ formation, summarize quantitative data from seminal studies, and present detailed mechanistic insights into its characteristic cycloaddition reactions. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's chemistry, paving the way for its application in the synthesis of novel chemical entities.
Introduction: The Challenge of a Five-Membered Ring with a Triple Bond
The concept of incorporating a triple bond within a small carbocyclic ring has long intrigued chemists. The linear geometry preference (180°) of sp-hybridized carbon atoms is fundamentally at odds with the acute bond angles required by small rings, leading to immense ring strain.[1][2][3] this compound, with its five-membered ring, represents a significant manifestation of this strain, rendering it highly unstable and reactive.[1][3] Early attempts to isolate this compound were unsuccessful due to its rapid polymerization or reaction with itself.[3] The breakthrough in this compound chemistry came not from its isolation, but from the development of methods for its in-situ generation and immediate trapping by various reagents.[4][5]
The Genesis of this compound: In-Situ Generation
The most successful and widely employed method for generating this compound in a controlled manner involves the 1,2-elimination of a suitable precursor. A key breakthrough in this area was the use of silyl (B83357) triflates as precursors, which, upon treatment with a fluoride (B91410) source, readily eliminate to form the transient this compound.[4][5]
Synthesis of the this compound Precursor
The precursor of choice is typically 1-(trimethylsilyl)cyclopent-1-en-2-yl trifluoromethanesulfonate (B1224126). Its synthesis is a multi-step process that begins with the formation of a silyl enol ether from cyclopentanone (B42830).
Experimental Protocol: Synthesis of (Cyclopent-1-en-1-yloxy)trimethylsilane
This procedure is adapted from analogous syntheses of silyl enol ethers.[6][7]
-
To a solution of cyclopentanone (1.0 eq) in a suitable aprotic solvent (e.g., DMF or toluene) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (B128534) (1.1 - 1.5 eq).
-
Cool the mixture to 0 °C and add trimethylsilyl (B98337) chloride (1.1 - 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or pentane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude silyl enol ether, which can be purified by distillation.
Experimental Protocol: Synthesis of 1-(trimethylsilyl)cyclopent-1-ene-2-yl trifluoromethanesulfonate
This protocol is based on established methods for the synthesis of vinyl triflates from silyl enol ethers.
-
To a solution of (cyclopent-1-en-1-yloxy)trimethylsilane (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane) at -78 °C under an inert atmosphere, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.05 eq) dropwise.
-
Stir the solution at -78 °C for 1-2 hours.
-
Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent) (1.1 eq) in the same solvent dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with saturated aqueous copper sulfate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired silyl triflate precursor.
In-Situ Generation and Trapping of this compound
With the precursor in hand, this compound can be generated in the presence of a trapping agent. The fluoride source deprotects the silyl group and initiates the elimination of the triflate, forming the highly reactive this compound, which is immediately consumed by the trapping agent.
Experimental Protocol: General Procedure for the Generation and Trapping of this compound
This is a general procedure adapted from the work of Garg and coworkers.[4][5]
-
To a solution of the trapping agent (1.0 - 2.0 eq) in a dry solvent such as acetonitrile, add cesium fluoride (CsF) (2.0 - 3.0 eq).
-
Heat the mixture to a suitable temperature (e.g., 60-80 °C).
-
Slowly add a solution of 1-(trimethylsilyl)cyclopent-1-en-2-yl trifluoromethanesulfonate (1.0 eq) in the same solvent via syringe pump over several hours.
-
After the addition is complete, maintain the reaction at the elevated temperature for an additional period to ensure complete consumption of the precursor.
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the desired cycloadduct.
Reactivity of this compound: A Playground for Cycloadditions
The high degree of ring strain in this compound makes its triple bond exceptionally reactive, readily participating in various cycloaddition reactions.[8] These reactions provide a facile route to a diverse array of bicyclic and heterocyclic compounds.[4][5]
[3+2] Cycloaddition Reactions
This compound has been shown to be an excellent dienophile in [3+2] cycloadditions with 1,3-dipoles. For instance, its reaction with benzyl (B1604629) azide (B81097) yields a triazole product, while reaction with a sydnone (B8496669) produces a pyrazole (B372694) derivative.[4][5]
Table 1: Representative [3+2] Cycloaddition Reactions of this compound [4][5]
| Trapping Agent | Product Type | Yield (%) |
| Benzyl Azide | Triazole | 55 |
| N-phenylsydnone | Pyrazole | 35 |
| 1,3-Diphenylisobenzofuran | Diels-Alder Adduct | Not Reported |
[2+2] Cycloaddition Reactions and the Mechanistic Debate
The [2+2] cycloaddition of this compound with alkenes has been a subject of considerable theoretical and experimental interest.[5][9][10] The reaction proceeds with a high degree of stereoretention, which initially suggested a concerted [π2s + π2a] cycloaddition, a pathway that is allowed by the Woodward-Hoffmann rules. However, computational studies have proposed alternative stepwise mechanisms involving either a diradical or a carbene intermediate to explain the observed stereochemistry.[4][5]
The debate centers on whether the reaction proceeds through a concerted transition state or via a short-lived diradical intermediate that collapses to the product faster than bond rotation can occur, thus preserving the stereochemistry of the alkene.[9][10] More advanced computational methods continue to be applied to resolve this intriguing mechanistic question.[4][5]
Visualizing the Chemistry of this compound
Experimental Workflow
The following diagram illustrates the general workflow for the generation and trapping of this compound.
Reaction Pathways in [2+2] Cycloaddition
The competing mechanistic pathways for the [2+2] cycloaddition of this compound with an alkene are depicted below.
Conclusion and Future Outlook
The study of this compound has evolved from a theoretical curiosity to a practical, albeit challenging, area of synthetic chemistry. The development of reliable methods for its in-situ generation has opened doors to the synthesis of a variety of complex molecules, particularly heterocycles that are of interest in medicinal chemistry and materials science. While the fleeting nature of this compound presents significant experimental hurdles, the unique reactivity it offers continues to attract the attention of the scientific community.
Future research in this field will likely focus on several key areas:
-
Development of Milder and More Efficient Generation Methods: Exploring new precursors and reaction conditions that allow for the generation of this compound at lower temperatures and with greater functional group tolerance.
-
Expansion of the Reaction Scope: Investigating a broader range of trapping agents to access an even greater diversity of molecular scaffolds.
-
Asymmetric Cycloadditions: Developing catalytic enantioselective methods for the trapping of this compound to generate chiral molecules.
-
Applications in Total Synthesis: Harnessing the reactivity of this compound as a key strategic element in the total synthesis of complex natural products.
As our understanding of this highly reactive intermediate deepens, the utility of this compound as a powerful synthetic tool is poised to grow, enabling the construction of molecules that were previously inaccessible.
References
- 1. orgsyn.org [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. CN104592288A - 1-(trimethylsiloxy)cyclopentene, and preparation method thereof - Google Patents [patents.google.com]
- 8. Cycloadditions of Cyclohexynes and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. comporgchem.com [comporgchem.com]
Theoretical Insights into the Stability of Cyclopentyne: A Computational Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentyne, the five-membered cycloalkyne, represents a fascinating yet highly reactive chemical entity. Its significant ring strain, a consequence of forcing the linear alkyne geometry into a small ring, dictates its fleeting existence and unique reactivity. This technical guide delves into the theoretical studies that have been instrumental in understanding the stability and chemical behavior of this compound. Through a comprehensive review of computational chemistry literature, we present key quantitative data on its structure and energetics, detail the computational methodologies employed, and visualize the complex reaction pathways it undergoes. This document serves as a resource for researchers interested in strained intermediates and their applications in chemical synthesis and drug development.
Introduction
The inherent conflict between the ideal 180° bond angle of an sp-hybridized carbon atom and the geometric constraints of a five-membered ring renders this compound a highly strained and reactive molecule.[1] Its transient nature makes experimental characterization challenging, positioning theoretical and computational chemistry as indispensable tools for elucidating its fundamental properties.[2] Computational studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have provided profound insights into the electronic structure, stability, and reaction mechanisms of this compound.[3][4][5] Understanding these aspects is crucial for harnessing its synthetic potential in constructing complex molecular architectures, a pursuit of significant interest in medicinal chemistry and materials science.
Computational Methodologies
The theoretical investigation of this compound's stability and reactivity relies on a variety of sophisticated computational methods. These approaches are essential for accurately modeling its strained structure and predicting its behavior in chemical reactions.
Density Functional Theory (DFT)
DFT has become a workhorse in computational chemistry for studying systems like this compound due to its favorable balance of accuracy and computational cost.[6][7][8]
-
Functional and Basis Set Selection: A common level of theory for geometry optimizations and frequency calculations is the B3LYP functional combined with a Pople-style basis set, such as 6-31G*.[4] For more accurate energy calculations, larger basis sets incorporating diffuse and polarization functions, like 6-311+G(d,p), are often employed.[3] The choice of functional and basis set is critical for obtaining reliable results and is often benchmarked against higher-level methods or experimental data where available.[9]
-
Isodesmic Reactions for Strain Energy Calculation: A widely used technique to quantify the strain energy of cyclic molecules is the use of isodesmic reactions.[10] In this approach, the number and types of bonds are conserved on both sides of the reaction, which helps in canceling out systematic errors in the calculations. The strain energy is then derived from the calculated enthalpy change of the reaction.
Ab Initio Methods
For higher accuracy, particularly for understanding reaction barriers and weakly interacting systems, more computationally intensive ab initio methods are utilized.
-
Coupled-Cluster Theory: Methods like Coupled-Cluster with Single and Double and perturbative Triple excitations (CCSD(T)) are considered the "gold standard" for single-reference systems and are often used to obtain highly accurate single-point energies on DFT-optimized geometries.[5]
-
Complete Active Space Self-Consistent Field (CASSCF): For reactions involving the formation of biradical intermediates, a multi-reference method like CASSCF is necessary to correctly describe the electronic structure of the transition states and intermediates.[4][5] This is often followed by a multi-reference perturbation theory calculation (e.g., CASPT2) to include dynamic electron correlation.
Quantitative Data on this compound Stability
Computational studies have yielded valuable quantitative data that characterize the instability of this compound. This data is crucial for understanding its reactivity and for designing synthetic strategies that involve this transient intermediate.
| Parameter | Value | Computational Method | Reference |
| Strain Energy | ~40-50 kcal/mol | DFT (Isodesmic Reactions) | [10] (Qualitative) |
| C≡C Bond Length | ~1.23 - 1.25 Å | DFT (B3LYP/6-31G) | [4] |
| C-C≡C Bond Angle | ~130° - 140° | DFT (B3LYP/6-31G) | [4] |
| Electrophilicity Index (ω) | 2.43 eV | DFT | [10] |
Table 1: Calculated Properties of this compound.
Reaction Pathways of this compound
The high degree of ring strain in this compound makes it a potent dienophile and dipolarophile in cycloaddition reactions.[1][2][11] Theoretical studies have been pivotal in mapping out the potential energy surfaces of these reactions, revealing the intricate mechanisms at play.
[2+2] Cycloaddition Reactions
The [2+2] cycloaddition of this compound with alkenes is a key reaction that has been the subject of detailed computational investigation.[4][5] Unlike the corresponding reaction with benzyne, which often proceeds with a loss of stereochemistry, this compound cycloadditions are observed to be stereoretentive.[1]
Theoretical calculations have explored both a concerted pathway, which is formally forbidden by the Woodward-Hoffmann rules, and a stepwise biradical pathway.[4] DFT and CASSCF calculations have shown that the concerted and biradical pathways can have very similar energy barriers, suggesting a complex reaction landscape.[5]
Caption: Competing pathways in the [2+2] cycloaddition of this compound.
[4+2] Cycloaddition Reactions
This compound also readily participates in [4+2] cycloaddition reactions (Diels-Alder reactions) with dienes. These reactions are typically highly exothermic due to the release of the significant ring strain.[1] The stereochemistry of these reactions has also been investigated computationally, confirming that the cycloaddition proceeds with retention of the diene's geometry.
Caption: A concerted pathway for the [4+2] cycloaddition of this compound.
Conclusion
Theoretical studies have been indispensable in characterizing the stability and reactivity of the elusive this compound molecule. Computational methods, ranging from DFT to high-level ab initio calculations, have provided quantitative data on its strained geometry and energetics. These studies have also elucidated the complex mechanisms of its characteristic cycloaddition reactions. The insights gained from these theoretical investigations not only deepen our fundamental understanding of chemical bonding and reactivity but also provide a predictive framework to guide the design of novel synthetic methodologies and the development of new therapeutics. As computational power continues to grow, we can anticipate even more accurate and detailed explorations of such fascinating and reactive chemical species.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cycloadditions of Cyclohexynes and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Competing pathways in the [2 + 2] cycloadditions of this compound and benzyne. A DFT and ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Q-Chem 5.0 Userâs Manual : Density Functional Theory [manual.q-chem.com]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. repositorio.uchile.cl [repositorio.uchile.cl]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Molecular Orbital Theory of Cyclopentyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentyne (C₅H₆) stands as a fascinating and highly reactive transient intermediate in organic chemistry. Its significance lies in its extreme ring strain, which deviates significantly from the ideal linear geometry of an alkyne, leading to unique reactivity and electronic properties. This guide provides a comprehensive exploration of the molecular orbital (MO) theory of this compound, delving into its structure, stability, and participation in pericyclic reactions. Detailed computational data, experimental protocols for its generation and trapping, and visualizations of its molecular orbitals and reaction pathways are presented to offer a thorough understanding of this enigmatic molecule.
Introduction: The Challenge of a Strained Cycloalkyne
The incorporation of a triple bond within a five-membered ring forces a severe distortion of the ideal 180° bond angle for sp-hybridized carbon atoms. This deviation results in significant angle strain and a highly reactive molecule that cannot be isolated under normal conditions.[1][2] The immense strain energy, calculated to be approximately 74 kcal/mol, is the primary driver for its fleeting existence and propensity to undergo rapid cycloaddition reactions.[2] Understanding the molecular orbital framework of this compound is crucial to rationalizing its unique chemical behavior, particularly its stereospecific reactions that have intrigued organic chemists for decades.
Molecular Orbital Theory of this compound
The extreme geometric constraints imposed by the five-membered ring lead to a unique electronic structure for this compound. The triple bond can no longer be described by two orthogonal π-bonds as in a linear alkyne. Instead, the p-orbitals are forced to overlap in a bent fashion, resulting in weaker, higher-energy "π-bonds." This poor orbital overlap is a key contributor to the molecule's instability.[1]
Frontier Molecular Orbitals (FMOs)
The reactivity of this compound is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Due to the high degree of strain, the HOMO is raised in energy and the LUMO is lowered in energy compared to a typical alkyne. This small HOMO-LUMO gap is a hallmark of a highly reactive species.
Computational studies provide insight into the energies of these frontier orbitals, which are crucial for predicting the outcomes of pericyclic reactions according to Woodward-Hoffmann rules and FMO theory.
Quantitative Data
The following tables summarize key quantitative data for this compound, derived from computational studies. These values provide a basis for understanding the molecule's geometry and energetic properties.
Table 1: Calculated Geometric Parameters of this compound
| Parameter | Value | Computational Method |
| C≡C Bond Length | ~1.21 Å | M06-2X/6-31+G(d) |
| C-C≡C Bond Angle | 116° | M06-2X/6-311+G(2d,p)[2] |
| Strain Energy | ~74 kcal/mol | M06-2X/6-311+G(2d,p)[2] |
Table 2: Calculated Electronic Properties of this compound
| Property | Value (eV) | Computational Method |
| HOMO Energy | -8.1 to -8.4 (estimated range) | M06-2X/TZ2P//M06-2X/6-31+G(d)[3] |
| LUMO Energy | 0.9 to 2.2 (estimated range) | M06-2X/TZ2P//M06-2X/6-31+G(d)[3] |
Table 3: Activation Barriers for [2+2] Cycloaddition with Ethene
| Reaction Pathway | Activation Barrier | Computational Method |
| Concerted Pathway | Nearly isoenergetic with biradical | (U)B3LYP and CASSCF |
| Biradical Pathway | Nearly isoenergetic with concerted | (U)B3LYP and CASSCF |
Reactivity of this compound: Pericyclic Reactions
This compound readily undergoes cycloaddition reactions, which serve as the primary method for its trapping and characterization.[1] These reactions are of significant interest due to their stereochemical outcomes.
[2+2] Cycloadditions
The [2+2] cycloaddition of this compound with alkenes has been a subject of intense study. Unlike many other [2+2] cycloadditions that proceed through a diradical intermediate with loss of stereochemistry, the reaction of this compound often proceeds with retention of the alkene's stereochemistry. Computational studies suggest that both a concerted and a stepwise biradical pathway are possible and have nearly isoenergetic transition states. The observed stereoretention in some cases is thought to be a result of the unique potential energy surface of this highly strained system.
[4+2] Cycloadditions (Diels-Alder Reactions)
This compound is a potent dienophile in Diels-Alder reactions. It can be efficiently trapped by dienes such as furans and cyclopentadiene (B3395910) to yield bicyclic products.[2] These reactions are typically very fast due to the high reactivity of the this compound.
Experimental Protocols
The high reactivity of this compound necessitates its in-situ generation and immediate trapping. A common and effective method involves the fluoride-induced 1,2-elimination from a vinyl triflate precursor.
Generation of this compound from a Silyl Triflate Precursor
Materials:
-
1-(Trimethylsilyl)cyclopent-1-en-2-yl trifluoromethanesulfonate (B1224126) (this compound precursor)
-
Anhydrous Cesium Fluoride (B91410) (CsF)
-
Anhydrous Acetonitrile (B52724) (MeCN)
-
Trapping agent (e.g., furan, cyclopentadiene, benzyl (B1604629) azide)
-
Inert atmosphere (Argon or Nitrogen)
-
Anhydrous glassware
Procedure:
-
Under an inert atmosphere, a solution of the this compound precursor in anhydrous acetonitrile is prepared in a flame-dried flask.
-
The trapping agent (typically in excess) is added to this solution.
-
Anhydrous cesium fluoride is then added portion-wise or as a solution in anhydrous acetonitrile to the reaction mixture with vigorous stirring.
-
The reaction is typically rapid and is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the consumption of the precursor and the formation of the trapped product.
-
Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to isolate the desired cycloadduct.[2]
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the molecular orbital theory and reactivity of this compound.
Conclusion
The molecular orbital theory of this compound provides a robust framework for understanding its high reactivity and unique chemical behavior. The severe ring strain leads to a distorted geometry and a small HOMO-LUMO gap, making it a potent and versatile intermediate in organic synthesis, particularly in cycloaddition reactions. The ability to generate this compound in situ and trap it efficiently has opened avenues for the synthesis of complex polycyclic molecules. Further computational and experimental investigations will continue to unravel the subtleties of this fascinating molecule and expand its utility in synthetic chemistry and drug development.
References
Unraveling the Energetic Penalty: A Technical Guide to the Ring Strain of Cyclopentyne
For Immediate Release
AUSTIN, TX – December 16, 2025 – In the intricate world of molecular architecture, the inherent strain within cyclic compounds plays a pivotal role in dictating their reactivity and stability. This technical guide delves into the computational assessment of ring strain in cyclopentyne, a highly reactive and transient cycloalkyne. Addressed to researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the methodologies employed to quantify this critical energetic parameter, presents available quantitative data, and offers a detailed protocol for its calculation.
This compound, with its five-membered carbon ring containing a triple bond, is subject to significant ring strain due to the distortion of the ideal 180° bond angle of an alkyne to fit within the cyclic structure. This inherent strain is a key driver of its reactivity, making it a subject of considerable interest in synthetic and computational chemistry.
Quantitative Analysis of this compound's Ring Strain
The ring strain energy (RSE) of a cyclic molecule is the excess energy it possesses compared to a hypothetical strain-free acyclic analogue. Computational chemistry provides a powerful toolkit to quantify this value. Below is a summary of the calculated strain energy for this compound from the scientific literature.
| Computational Method | Basis Set | Type of Strain | Calculated Strain Energy (kcal/mol) |
| B3LYP | 6-31G* | π-strain | 69.5[1] |
| Not Specified | Not Specified | Total Strain | ~74[2] |
Note: The π-strain refers to the strain associated with the deformation of the triple bond from its ideal linear geometry.
Methodologies for Calculating Ring Strain
The calculation of ring strain energy for molecules like this compound is not a direct output of a single computation but rather is derived from the calculated energies of a balanced chemical equation. The most common and reliable methods involve the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps in the cancellation of systematic errors in the calculations.
Theoretical Framework
The primary approach involves the following steps:
-
Geometry Optimization: The three-dimensional structure of this compound and all other molecules in the chosen isodesmic or homodesmotic reaction are optimized to find their lowest energy conformation.
-
Frequency Calculation: A frequency analysis is performed on the optimized geometries to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermochemical data such as the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.
-
Energy Calculation: The total electronic energies (including ZPVE) of all optimized species are calculated at a high level of theory.
-
Ring Strain Energy Calculation: The RSE is determined from the calculated enthalpy change (ΔH) of the isodesmic or homodesmotic reaction.
A commonly employed homodesmotic reaction for calculating the strain energy of a cycloalkyne like this compound is as follows:
This compound + 2 * Ethane -> Propane + But-2-yne + Ethene
The strain energy is then calculated as the enthalpy of this reaction.
Detailed Computational Protocol
This section provides a step-by-step guide for calculating the ring strain of this compound using the Gaussian suite of programs, a widely used software package in computational chemistry.
Software: Gaussian 09 or a later version.
Step 1: Input File Preparation for Geometry Optimization and Frequency Analysis
Create an input file (e.g., cyclopentyne_opt_freq.com) for each molecule in the homodesmotic reaction (this compound, ethane, propane, but-2-yne, and ethene). The following is an example for this compound using the B3LYP functional and the 6-31G(d) basis set.
-
%nprocshared=4: Specifies the number of processors to be used.
-
%mem=8GB: Allocates 8 gigabytes of memory.
-
%chk=this compound.chk: Creates a checkpoint file to store the results.
-
# opt freq B3LYP/6-31G(d): This is the route section. opt requests a geometry optimization, and freq requests a frequency calculation. B3LYP/6-31G(d) specifies the level of theory and basis set.
-
The lines after the title and charge/multiplicity define the initial Cartesian coordinates of the atoms.
Step 2: Running the Calculations
Submit the input file to Gaussian. This process needs to be repeated for all molecules involved in the homodesmotic reaction.
Step 3: Extracting Thermochemical Data
From the output file of each calculation (e.g., this compound.log), extract the "Sum of electronic and thermal Enthalpies". This value is typically found towards the end of the output file after the thermochemistry analysis.
Step 4: Calculating the Ring Strain Energy
Calculate the enthalpy of the homodesmotic reaction (ΔH_reaction) using the extracted enthalpies:
ΔH_reaction = [ (H_propane + H_but-2-yne + H_ethene) - (H_this compound + 2 * H_ethane) ]
The calculated ΔH_reaction is the ring strain energy of this compound.
Visualization of the Computational Workflow
The logical flow of the computational procedure for determining the ring strain of this compound can be visualized as follows:
Caption: Computational workflow for calculating the ring strain of this compound.
This technical guide provides a foundational understanding of the methods used to calculate the ring strain of this compound, a molecule of significant theoretical and practical interest. The provided computational protocol offers a practical starting point for researchers wishing to perform these calculations and contribute to the growing body of knowledge on strained cyclic systems.
References
A Technical Guide to the Synthesis of Cyclopentyne Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core synthetic strategies for preparing precursors to cyclopentyne (C₅H₆), a highly strained and reactive cycloalkyne. Due to its extreme reactivity, this compound is not isolated but generated in situ from stable precursors.[1] Its transient existence makes it a valuable intermediate for constructing complex molecular architectures and novel heterocyclic compounds through cycloaddition reactions.[2][3] This document details the primary methodologies for precursor synthesis, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key reactions.
Core Strategies for this compound Generation
The generation of this compound predominantly relies on two well-established pathways, each starting from a stable precursor molecule:
-
Dehydrohalogenation of 1-Halocyclopentenes: This classic method involves the elimination of a hydrogen halide from a 1-halocyclopentene, typically 1-bromocyclopentene, using a strong base. The synthesis and purity of the vinyl halide precursor are critical for the successful generation of the transient this compound.
-
Oxidation of Cyclopentane-1,2-dione Bis(hydrazones): This approach involves the synthesis of cyclopentane-1,2-dione, its conversion to the corresponding bis(hydrazone), and subsequent oxidation (e.g., with lead tetraacetate or mercury(II) oxide) to generate this compound.
The following sections provide a detailed examination of the synthesis of these key precursors.
Synthesis of 1-Halocyclopentene Precursors
1-Bromocyclopentene is the most common precursor in this class. Its synthesis can be achieved through several routes, often starting from cyclopentanone (B42830) or cyclopentene (B43876) derivatives. The choice of method may depend on starting material availability, desired yield, and scalability.
Data Presentation: Synthesis of 1-Bromocyclopentene
The following table summarizes various reported methods for the synthesis of 1-bromocyclopentene, highlighting the key reagents, conditions, and yields for easy comparison.
| Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclopentanone | Triphenyl phosphite (B83602), Bromine, Triethylamine (B128534) | Dichloromethane (B109758) | -60 to 20 | 20 | 61.0 | [4] |
| Cyclopent-1-enecarboxylic acid | Bromine, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Dichloromethane, Sulfolane | 20 to 90 | - | 61.0 | [4] |
| 1-Cyclopentenyl triflate | Ethylmagnesium bromide, Lithium bromide, tris(2,4-pentanedionato)ruthenium(III) | Tetrahydrofuran | 60 | 24 | 91.0 | [4] |
Experimental Protocol: Synthesis of 1-Bromocyclopentene from Cyclopentanone
This protocol is based on the method reported with a 61% yield.[4]
Materials:
-
Cyclopentanone
-
Triphenyl phosphite (P(OPh)₃)
-
Bromine (Br₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)
-
Magnetic stirrer and heating mantle/cooling bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (N₂ or Ar).
-
Dissolve cyclopentanone and triphenyl phosphite in anhydrous dichloromethane in the flask.
-
Cool the reaction mixture to -60 °C using a suitable cooling bath (e.g., chloroform/liquid N₂ slush).
-
Slowly add a solution of bromine in dichloromethane via the dropping funnel, maintaining the temperature below -50 °C.
-
After the addition is complete, allow the mixture to stir at -60 °C for 1 hour.
-
Add triethylamine dropwise to the reaction mixture.
-
Slowly warm the mixture to room temperature (20 °C) and allow it to stir for 20 hours. The reaction can be monitored by TLC or GC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure 1-bromocyclopentene. The boiling point is approximately 139 °C at atmospheric pressure.[4]
Visualization: Dehydrohalogenation Pathway
The following diagram illustrates the workflow from a common starting material to the in-situ generation of this compound.
Caption: Workflow for this compound generation via dehydrohalogenation.
Synthesis of Cyclopentane-1,2-dione Precursors
Cyclopentane-1,2-dione serves as the foundational precursor for the oxidative route to this compound. Its synthesis is well-documented, often involving the condensation of dicarboxylate esters.[5][6]
Data Presentation: Synthesis of Cyclopentane-1,2-dione
This table outlines a common and effective method for synthesizing the dione (B5365651) precursor.
| Starting Materials | Key Reagents | Solvent | Key Steps | Yield | Reference |
| Diethyl glutarate, Diethyl oxalate (B1200264) | Sodium ethoxide | Ethanol, Benzene | 1. Claisen Condensation2. Hydrolysis3. Decarboxylation | Not specified | [5] |
| Esters of glutaric acid and oxalic acid | Alkali metal alkoxide | Polar aprotic solvent | 1. Condensation2. Hydrolysis with mineral acid | Not specified | [6] |
Experimental Protocol: Synthesis of Cyclopentane-1,2-dione
This protocol is a generalized procedure based on the classic condensation method.[5][6]
Materials:
-
Diethyl glutarate
-
Diethyl oxalate
-
Sodium ethoxide (NaOEt) or another alkali metal alkoxide
-
A suitable solvent (e.g., ethanol, benzene, or a polar aprotic solvent)
-
Mineral acid (e.g., HCl or H₂SO₄) for hydrolysis
-
Standard glassware for reflux and extraction
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium ethoxide in absolute ethanol.
-
Add a mixture of diethyl glutarate and diethyl oxalate to the alkoxide solution. The reaction is typically exothermic.
-
Heat the mixture to reflux and maintain for several hours until the condensation is complete. This forms the dialkali metal salt of 3,5-dicarboalkoxy-cyclopentane-1,2-dione.[6]
-
Hydrolysis & Decarboxylation: After cooling, carefully acidify the reaction mixture with a mineral acid (e.g., aqueous HCl).
-
Heat the acidified mixture to reflux. This step hydrolyzes the ester groups and induces decarboxylation to yield the final dione product.
-
Workup: Cool the reaction mixture and extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure. The crude product can be purified by crystallization or distillation under vacuum. The melting point of 1,2-cyclopentanedione (B1606141) is 56 °C.[5]
Visualization: Dione Oxidation Pathway
The following diagram shows the synthetic sequence from dione synthesis to this compound.
Caption: Workflow for this compound generation via the dione oxidation route.
Summary and Outlook
The synthesis of stable, accessible precursors is paramount for the study and application of this compound. The dehydrohalogenation of 1-bromocyclopentene and the oxidation of cyclopentane-1,2-dione bis(hydrazone) remain the two principal strategies for its in-situ generation. While the former often offers a more direct route, the latter provides an alternative pathway that avoids strong bases. The selection of a synthetic route will depend on the specific research goals, available instrumentation, and the chemical environment required for subsequent trapping reactions. Further research into novel precursors could unlock new reaction pathways and expand the synthetic utility of this highly strained and valuable intermediate.
References
- 1. assignmentpoint.com [assignmentpoint.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cycloadditions of Cyclohexynes and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Bromocyclopent-1-ene|lookchem [lookchem.com]
- 5. 1,2-Cyclopentanedione - Wikipedia [en.wikipedia.org]
- 6. US3922296A - Novel process for the preparation of cyclopentane-1, 2-diones and intermediates therefor - Google Patents [patents.google.com]
The Elusive Cyclopentyne: A Deep Dive into its Spectroscopic Characterization
For Immediate Release
Palo Alto, CA – Cyclopentyne, a five-membered cycloalkyne, presents a fascinating case study in the chemistry of highly strained and reactive molecules. Its transient nature makes direct experimental spectroscopic analysis exceptionally challenging, pushing the boundaries of conventional characterization techniques. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, primarily through the lens of computational chemistry, which has become an indispensable tool for elucidating the structure and behavior of such fleeting intermediates. This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of modern computational methods to understand reactive species.
The Challenge of Characterizing this compound
This compound's structure, which forces a linear alkyne geometry into a small, strained ring, results in extreme reactivity.[1] It is typically generated in situ and rapidly undergoes reactions, most notably cycloadditions.[2] This inherent instability has precluded its isolation and, consequently, a thorough experimental spectroscopic characterization using standard methods like infrared (IR), ultraviolet-visible (UV-Vis), or photoelectron spectroscopy. Therefore, theoretical and computational approaches are paramount in predicting and understanding its spectroscopic signatures.
In-Silico Generation and Trapping of this compound
The study of this compound in a laboratory setting relies on its generation as a transient intermediate from stable precursors, followed by rapid trapping with a reacting partner. A common method for generating this compound involves the fluoride-induced elimination of a silyl (B83357) triflate precursor. The workflow for such an experiment is depicted below.
Computational Methodologies for Spectroscopic Prediction
To overcome the experimental limitations, a variety of computational methods are employed to predict the spectroscopic properties of this compound. Density Functional Theory (DFT) is a widely used approach, with functionals such as B3LYP often chosen for their balance of accuracy and computational cost.[3][4] For more complex electronic structures, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) are utilized.[3] The relationship between these theoretical methods and the predicted spectroscopic data is illustrated in the following diagram.
Predicted Spectroscopic Data
Due to the transient nature of this compound, experimental spectroscopic data is not available. The following tables summarize the predicted spectroscopic properties of this compound based on computational studies. It is important to note that these are theoretical values and may differ from future experimental measurements.
Predicted Vibrational Frequencies (Infrared Spectroscopy)
Computational frequency analysis predicts the positions and intensities of absorption bands in the infrared spectrum. The most prominent feature is expected to be the C≡C stretching vibration, significantly shifted from that of a typical alkyne due to ring strain.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |
| C≡C Stretch | Data not available in search results | Data not available in search results |
| C-H Stretch | Data not available in search results | Data not available in search results |
| CH₂ Scissoring | Data not available in search results | Data not available in search results |
| Ring Deformations | Data not available in search results | Data not available in search results |
| (Note: Specific calculated vibrational frequencies and intensities for this compound were not found in the provided search results. This table serves as a template for where such data would be presented.) |
Predicted Electronic Transitions (UV-Vis Spectroscopy)
Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption. Due to the strained π-system, this compound is expected to have electronic transitions at longer wavelengths compared to unstrained alkynes.
| Transition | Predicted Wavelength (nm) | Oscillator Strength |
| HOMO → LUMO (π → π*) | Data not available in search results | Data not available in search results |
| Other transitions | Data not available in search results | Data not available in search results |
| (Note: Specific calculated electronic transitions for this compound were not found in the provided search results. This table illustrates the expected format for such data.) |
Predicted Ionization Energies (Photoelectron Spectroscopy)
The energies required to remove electrons from molecular orbitals can be calculated and correspond to the peaks in a photoelectron spectrum. The ionization energy of the highest occupied molecular orbital (HOMO) is a key indicator of a molecule's reactivity.
| Molecular Orbital | Predicted Vertical Ionization Energy (eV) |
| HOMO (π) | Data not available in search results |
| HOMO-1 (σ) | Data not available in search results |
| (Note: Specific calculated ionization energies for this compound were not found in the provided search results. This table is a placeholder for such theoretical data.) |
Conclusion
The spectroscopic characterization of this compound is a prime example of where computational chemistry provides critical insights in the absence of direct experimental data. While the synthesis and trapping of this reactive intermediate confirm its existence, it is through theoretical calculations that we can begin to understand its fundamental spectroscopic properties. Future advances in ultrafast spectroscopy and matrix isolation techniques may one day provide experimental validation of the computational predictions presented here, offering a more complete picture of this intriguing molecule.
References
Computational Prediction of Cyclopentyne Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentyne, a highly strained and reactive cycloalkyne, has garnered significant interest as a versatile intermediate in organic synthesis. Its inherent ring strain of approximately 74 kcal/mol dramatically influences its reactivity, particularly in cycloaddition reactions, making it a valuable tool for the construction of complex molecular architectures.[1] This technical guide provides a comprehensive overview of the computational prediction of this compound reactivity, with a focus on its participation in [2+2], [4+2], and 1,3-dipolar cycloadditions. We delve into the theoretical frameworks used to understand and predict its behavior, present detailed computational and experimental protocols, and summarize key quantitative data to facilitate comparative analysis. This guide is intended to serve as a valuable resource for researchers leveraging computational chemistry to design and optimize synthetic routes involving this fascinating reactive intermediate.
Theoretical Framework: Understanding this compound's Reactivity
The exceptional reactivity of this compound is a direct consequence of its significant ring strain, which arises from the distortion of the ideal 180° bond angle of the sp-hybridized carbons within the five-membered ring.[1] This strain manifests in a bent alkyne geometry, leading to a high degree of s-character in the C-C single bonds and a corresponding increase in the p-character of the triple bond. This electronic perturbation lowers the energy of the LUMO, enhancing its electrophilicity and making it highly susceptible to reactions with nucleophiles and dienes.
The Concerted vs. Stepwise Mechanistic Dichotomy in [2+2] Cycloadditions
A central theme in the computational study of this compound's [2+2] cycloaddition with alkenes, such as ethene, is the ongoing debate between a concerted and a stepwise (diradical) mechanism. While Woodward-Hoffmann rules predict a concerted [π²s + π²a] cycloaddition to be thermally forbidden, the high strain of this compound can alter the potential energy surface.
Computational studies using various levels of theory have yielded conflicting results. Density Functional Theory (DFT) with the B3LYP functional has been shown to slightly favor a concerted pathway.[2] In contrast, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) theory often predict the diradical pathway to be energetically more favorable.[2] This discrepancy highlights the challenge in accurately modeling the electronic structure of such a highly strained and reactive molecule. Molecular dynamics simulations have suggested that even if a diradical intermediate is formed, its lifetime may be extremely short, leading to stereoretention, a phenomenon observed experimentally.
The Distortion/Interaction Model
The distortion/interaction model, also known as the activation strain model, provides a powerful framework for analyzing the activation barriers of cycloaddition reactions.[3][4][5] This model partitions the activation energy (ΔE‡) into two components:
-
Distortion Energy (ΔE_dist): The energy required to deform the reactants from their ground-state geometries to their geometries in the transition state.
-
Interaction Energy (ΔE_int): The stabilizing energy released when the two distorted reactants interact in the transition state.
For strained alkynes like this compound, the pre-distorted nature of the alkyne in its ground state significantly reduces the distortion energy required to reach the transition state geometry. This lower distortion energy is a key factor in the enhanced reactivity of this compound compared to its linear analogues.[6] This model has been successfully applied to explain the reactivity trends and regioselectivity in cycloadditions of various strained cycloalkynes.[6][7]
Quantitative Data on this compound Reactivity
The following tables summarize key quantitative data from computational studies on the reactivity of this compound in various cycloaddition reactions. These values provide a basis for comparing the feasibility of different reaction pathways and the influence of substituents.
Table 1: Calculated Activation Energies for the [2+2] Cycloaddition of this compound with Ethene
| Computational Method | Basis Set | Pathway | Activation Energy (ΔG‡, kcal/mol) | Reference |
| B3LYP | 6-311G(d,p) | Concerted | Nearly isoenergetic with diradical | [2] |
| B3LYP | 6-311G(d,p) | Diradical | Nearly isoenergetic with concerted | [2] |
| CASSCF(6,6) | 6-31G | Concerted | Higher than diradical | [2] |
| CASSCF(6,6) | 6-31G | Diradical | Lower than concerted | [2] |
| CCSD(T) | cc-pVTZ | Concerted | ~4.1 kcal/mol higher than diradical (for benzyne) | [2] |
Note: The study on benzyne (B1209423) provides a close analogy for the expected trend in this compound.
Table 2: Calculated Activation Energies for 1,3-Dipolar Cycloadditions of Cycloalkynes with Phenyl Azide
| Cycloalkyne | Computational Method | Basis Set | Activation Energy (ΔG‡, kcal/mol) | Reference |
| Cyclohexyne | B3LYP | 6-31G(d) | 14.1 | [4] |
| Cycloheptyne | B3LYP | 6-31G(d) | 19.8 | [4] |
| Cyclooctyne | B3LYP | 6-31G(d) | 24.3 | [4] |
| Cyclononyne | B3LYP | 6-31G(d) | 29.2 | [4] |
Note: This table illustrates the trend of decreasing activation energy with increasing ring strain.
Table 3: Calculated Activation Energies for Diels-Alder ([4+2]) Reactions
| Diene | Dienophile | Computational Method | Basis Set | Activation Energy (ΔG‡, kcal/mol) | Reference |
| Furan | Maleic Anhydride | M06-2X | 6-31G(d) | Varies with substitution | [8] |
| Cyclopentadiene | Ethylene | B3LYP | 6-31G* | ~25 |
Note: Specific quantitative data for the [4+2] cycloaddition of this compound with common dienes is less prevalent in the readily available literature. The provided data for related systems illustrates typical activation energies for Diels-Alder reactions.
Experimental Protocols
The high reactivity of this compound precludes its isolation under normal conditions. Therefore, it is typically generated in situ from a stable precursor and immediately trapped by a reactive partner.
Synthesis of a this compound Precursor: 1-Cyclopentenyl Trifluoromethanesulfonate (B1224126)
This protocol describes the synthesis of a common precursor for the in situ generation of this compound.
Materials:
-
Cyclopentanone
-
Lithium diisopropylamide (LDA)
-
N-Phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of LDA is prepared by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (B44863) (1.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere.
-
Cyclopentanone (1.0 equivalent) is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1 hour at this temperature to ensure complete enolate formation.
-
A solution of Tf₂NPh (1.1 equivalents) in anhydrous THF is added to the enolate solution at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford 1-cyclopentenyl trifluoromethanesulfonate.
In Situ Generation and Trapping of this compound
This protocol outlines a general procedure for the generation of this compound from its triflate precursor and its subsequent trapping in a [4+2] cycloaddition with a diene.
Materials:
-
1-Cyclopentenyl trifluoromethanesulfonate
-
Cesium fluoride (B91410) (CsF)
-
1,3-Diphenylisobenzofuran (B146845) (or other suitable diene)
-
Anhydrous acetonitrile (B52724)
Procedure:
-
To a solution of 1-cyclopentenyl trifluoromethanesulfonate (1.0 equivalent) and 1,3-diphenylisobenzofuran (1.2 equivalents) in anhydrous acetonitrile is added CsF (1.5 equivalents) at room temperature under an inert atmosphere.[9]
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Upon completion, the reaction mixture is filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product, the Diels-Alder adduct, is purified by column chromatography on silica gel.
Computational Methodology
This section provides a detailed protocol for the computational investigation of a this compound cycloaddition reaction using the Gaussian software package.
Step-by-Step Protocol for DFT Calculation of a [2+2] Cycloaddition Transition State
This protocol outlines the steps to locate and verify the transition state for the [2+2] cycloaddition of this compound with ethene.
Software: Gaussian 16, GaussView 6
Step 1: Building Reactant and Product Structures
-
In GaussView, build the structures for this compound, ethene, and the resulting cyclobutene (B1205218) product.
-
Perform a preliminary geometry optimization using a fast method like PM6.
Step 2: Reactant and Product Optimization and Frequency Calculation
-
For each of the three structures, set up a geometry optimization followed by a frequency calculation using a DFT method. A common choice is the B3LYP functional with the 6-31G(d) basis set.
-
Keywords: Opt Freq B3LYP/6-31G(d)
-
-
Submit the calculations.
-
Verify that the optimizations converged and that there are no imaginary frequencies for the reactants and the product, confirming they are true minima on the potential energy surface.
Step 3: Locating the Transition State (TS)
-
There are several methods to generate an initial guess for the TS structure:
-
Manual Build: In GaussView, manually position the this compound and ethene molecules in a geometry that approximates the expected transition state for the cycloaddition.
-
Linear Synchronous Transit (LST) or Quadratic Synchronous Transit (QST): Use the Opt=QST2 keyword in Gaussian, providing the optimized reactant and product structures as input. This will generate an initial guess for the TS.
-
-
Set up a transition state optimization calculation for the guessed TS structure.
-
Keywords: Opt=(TS,CalcFC,NoEigentest) Freq B3LYP/6-31G(d)
-
CalcFC calculates the force constants at the first step, which can help the optimizer.
-
NoEigentest prevents the optimizer from stopping if the initial structure does not have the correct number of imaginary frequencies.
-
Step 4: Verifying the Transition State
-
Once the TS optimization has converged, examine the output of the frequency calculation. A true transition state will have exactly one imaginary frequency.
-
In GaussView, animate the imaginary frequency to ensure that the vibrational mode corresponds to the formation of the new C-C bonds and the breaking of the π-bonds of the reactants, leading to the product.
Step 5: Intrinsic Reaction Coordinate (IRC) Calculation
-
To confirm that the located TS connects the reactants and the product, perform an IRC calculation.
-
Keywords: IRC=(CalcFC,MaxPoints=20,StepSize=10) B3LYP/6-31G(d)
-
-
The IRC calculation will trace the reaction path downhill from the TS in both the forward and reverse directions.
-
Visualize the IRC path to confirm that it leads to the correct reactant and product minima.
Step 6: Calculating the Activation Energy
-
The Gibbs free energy of activation (ΔG‡) can be calculated as the difference between the Gibbs free energy of the transition state and the sum of the Gibbs free energies of the reactants. These values are obtained from the frequency calculations.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the computational study of this compound reactivity.
References
- 1. Cycloadditions of Cyclohexynes and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competing pathways in the [2 + 2] cycloadditions of this compound and benzyne. A DFT and ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioorthogonal Cycloadditions: Computational Analysis with the Distortion/Interaction Model and Predictions of Reactivities [escholarship.org]
- 4. Cycloaddition of Strained Cyclic Alkenes and Ortho-Quinones: A Distortion/Interaction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analyzing Reaction Rates with the Distortion/Interaction-Activation Strain Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Distortion of Cycloalkynes Influences Cycloaddition Rates both by Strain and Interaction Energies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
electrophilicity of strained cycloalkynes
An In-Depth Technical Guide to the Electrophilicity of Strained Cycloalkynes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Strained cycloalkynes have emerged as pivotal tools in chemical biology, materials science, and medicinal chemistry, primarily due to their unique electrophilic character driven by significant ring strain. This reactivity enables them to undergo rapid, catalyst-free cycloaddition reactions, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. This guide provides a comprehensive overview of the principles governing the , details the quantitative aspects of their reactivity, outlines key experimental protocols, and explores their application in drug development.
Introduction: The Driving Force of Strain
An alkyne functional group ideally possesses a linear geometry with bond angles of 180°. When incorporated into a small or medium-sized ring, the alkyne is forced to deviate significantly from this ideal geometry, resulting in substantial angle strain and a distortion of the triple bond.[1] This stored potential energy dramatically increases the molecule's reactivity.[2] Cyclooctyne (B158145), the smallest isolable cycloalkyne, is a foundational example of this class of molecules.[1][3]
The high reactivity of strained cycloalkynes stems from the release of this ring strain upon reaction.[4] The deformation of the alkyne bond lowers the activation energy for cycloaddition reactions, allowing them to proceed rapidly at room temperature without the need for cytotoxic catalysts like copper, which is a significant advantage for biological applications.[5][6] This catalyst-free nature is the hallmark of SPAAC, making it a truly bioorthogonal reaction that can occur in living systems without interfering with native biochemical processes.[6][7]
Core Principles of Electrophilicity in Strained Cycloalkynes
The reactivity of a strained cycloalkyne is not solely a function of strain but a combination of factors that modulate its electrophilicity. Understanding these factors is crucial for the rational design of new cycloalkyne reagents with tailored stability and reactivity.
-
Ring Strain and Geometry: The primary driver of reactivity is the degree of angle strain. As the ring size decreases, the deviation from the ideal 180° alkyne angle increases, leading to higher strain energy and enhanced reactivity.[1][8] For instance, cyclooctynes are generally more reactive than the less-strained cyclononynes.[1][7] X-ray crystallography data reveals a strong correlation between a more acute C-C≡C bond angle and a faster reaction rate.[9]
-
Electronic Effects: The electrophilicity of the alkyne can be fine-tuned by introducing substituents. Electron-withdrawing groups adjacent to the alkyne can increase its electrophilicity and accelerate the reaction rate.[10] Conversely, fusing the cycloalkyne to aromatic rings, as seen in dibenzocyclooctynes (DBCO), can also enhance strain and reactivity.[11]
-
Stereoelectronics and Accessibility: The three-dimensional arrangement of atoms and orbitals influences the accessibility of the alkyne to reaction partners. Bulky substituents near the triple bond can introduce steric hindrance, potentially slowing the reaction rate despite high intrinsic strain.[9]
The interplay of these factors is critical for designing the ideal cycloalkyne for a specific application, balancing high reactivity with sufficient stability for handling and storage.
Caption: Factors influencing cycloalkyne electrophilicity and reactivity.
Quantitative Analysis of Cycloalkyne Reactivity
The is quantified by measuring the second-order rate constants of their cycloaddition reactions, typically with a standard azide (B81097) like benzyl (B1604629) azide. This allows for direct comparison between different cycloalkyne cores.
| Cycloalkyne | Abbreviation | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Reference |
| Bicyclo[6.1.0]nonyne | BCN | 0.087 - 0.13 | [12][13] |
| Dibenzocyclooctyne | DIBO | ~0.3 | [12] |
| Dibenzoazacyclooctyne | DIBAC / DBCO | 0.3 - 0.9 | [4][12] |
| Biarylazacyclooctynone | BARAC | ~0.9 | [12] |
| Tetramethylthiocycloheptyne | TMTH | ~1.4 | [12] |
Note: Rate constants can vary depending on the solvent and specific azide used.
The data clearly shows that modifications to the basic cyclooctyne ring, such as benzo-annulation (DIBO, DBCO) and the introduction of heteroatoms and specific conformations (BARAC), can lead to significant increases in reaction rates.
| Cycloalkyne Derivative | Average C-C≡C Bond Angle (°) | Reference |
| Monocyclic Alkyne Analog | 163.0 - 167.7 | [14] |
| Bis-strained Biphenyl Alkyne | 165.3 | [14] |
| Biaryl-derived Strained Alkynes | 163 - 167 | [15] |
These geometric data underscore the direct link between the physical distortion of the alkyne bond and its chemical reactivity.
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The premier application of strained cycloalkyne electrophilicity is the SPAAC reaction. This is a [3+2] dipolar cycloaddition between the strained alkyne (the electrophile) and an organic azide (the 1,3-dipole). The reaction proceeds through a concerted transition state, leading to the formation of a stable, aromatic triazole linkage. The primary driving force is the release of ~18 kcal/mol of ring strain.
Caption: The mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Applications in Drug Development and Bioconjugation
The biocompatibility and efficiency of SPAAC have made it an indispensable tool for the development of sophisticated therapeutics and diagnostics.
-
Antibody-Drug Conjugates (ADCs): SPAAC is used to attach potent cytotoxic drugs to antibodies, creating ADCs that selectively target cancer cells.[11] This precise conjugation method allows for control over the drug-to-antibody ratio, leading to more homogeneous and effective therapeutics.[16][17]
-
Biomolecule Labeling: Scientists can metabolically incorporate azide-modified sugars, amino acids, or nucleosides into cells. Subsequent labeling with a strained cycloalkyne linked to a fluorescent probe or affinity tag allows for the visualization and isolation of specific classes of biomolecules, such as glycans and proteins, in living systems.[18][19]
-
Drug Targeting and Delivery: Strained cycloalkynes can be used to construct targeted drug delivery systems. For example, a cycloalkyne-functionalized nanoparticle can be "clicked" to an azide-bearing, tumor-targeting ligand, improving drug accumulation at the desired site.[16][17]
Experimental Protocols
Protocol 1: General Procedure for SPAAC Bioconjugation
This protocol describes a typical procedure for labeling an azide-modified protein with a DBCO-functionalized fluorescent dye.
-
Reagent Preparation:
-
Dissolve the azide-modified protein in a biocompatible buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of the DBCO-dye conjugate (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110) in a water-miscible organic solvent like DMSO at a concentration of 1-10 mM.
-
-
Conjugation Reaction:
-
Add the DBCO-dye stock solution to the protein solution to achieve a 5- to 20-fold molar excess of the DBCO reagent over the protein. The final concentration of DMSO should ideally be kept below 5% (v/v) to avoid protein denaturation.
-
Gently mix the reaction and allow it to incubate at room temperature (or 4°C for sensitive proteins) for 1-4 hours. The reaction can also be left overnight at 4°C.
-
-
Purification:
-
Remove the unreacted DBCO-dye and other small molecules by size-exclusion chromatography (e.g., using a PD-10 desalting column) or dialysis against the appropriate buffer.
-
-
Characterization:
-
Confirm successful conjugation using SDS-PAGE (observing a shift in the protein band and fluorescence under UV illumination) and quantify the labeling efficiency using UV-Vis spectroscopy.
-
Protocol 2: Kinetic Monitoring of SPAAC by Inline ATR-IR Spectroscopy
This method allows for real-time monitoring of the reaction by tracking the disappearance of the characteristic azide vibrational stretch.[20]
Caption: Experimental workflow for kinetic analysis of SPAAC via ATR-IR.
Methodology:
-
Setup: Place a temperature-controlled reaction vessel equipped with an inline Attenuated Total Reflectance (ATR) IR probe.
-
Background: Add the solvent and the first reactant (e.g., the cycloalkyne) to the vessel. Record a background IR spectrum.
-
Initiation: Inject the second reactant (the azide) into the vessel with vigorous stirring to start the reaction.
-
Monitoring: Continuously record IR spectra. The progress of the reaction is monitored by observing the decrease in the intensity of the azide asymmetric stretch peak, which appears around 2100 cm⁻¹.[20]
-
Analysis: The concentration of the azide at different time points is determined from the peak height or area. This data is then used to calculate the second-order rate constant for the reaction.[20]
Conclusion
The , born from geometric distortion, is a powerful principle in modern chemistry. It enables highly efficient, catalyst-free reactions that are perfectly suited for the complex biological environments encountered in drug development and chemical biology. By understanding the interplay of strain, electronics, and sterics, researchers can continue to design novel cycloalkynes with optimized properties, further expanding the bioorthogonal toolkit and paving the way for next-generation therapeutics and molecular probes.
References
- 1. Cycloalkyne - Wikipedia [en.wikipedia.org]
- 2. The Design, Synthesis, and Properties of Strained Alkyne Cycloparaphenylenes. [scholarsbank.uoregon.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Reactivity of a Bis-Strained Alkyne Derived from 1,1′-Biphenyl-2,2′,6,6′-tetrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 8. fiveable.me [fiveable.me]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Chemical Properties and Medicinal Applications of Tetramethylthiocycloheptyne Sulfoximine Used in Strain-Promoted Azide–Alkyne Cycloaddition Reactions | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Strained alkynes derived from 2,2′-dihydroxy-1,1′-biaryls; synthesis and copper-free cycloaddition with azides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00991G [pubs.rsc.org]
- 16. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Strained Cyclooctyne as a Molecular Platform for Construction of Multimodal Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cyclopentyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the highly reactive and synthetically valuable intermediate, cyclopentyne. Due to its extreme instability, this compound cannot be isolated under normal conditions but serves as a potent transient species in organic synthesis. This document details its chemical properties, methods for its generation, and its characteristic cycloaddition reactions.
Core Properties of this compound
This compound is a cycloalkyne with the chemical formula C₅H₆.[1][2] Its structure incorporates a triple bond within a five-membered ring, leading to significant ring strain and high reactivity.[1][3][4] The ideal bond angle for an sp-hybridized carbon in an alkyne is 180°, a geometry that is severely distorted within the cyclopentyl framework, making the molecule exceptionally unstable.[4][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1120-58-7 | [2][3][6] |
| Molecular Formula | C₅H₆ | [1][2][3][6] |
| Molar Mass | 66.103 g·mol⁻¹ | [3] |
| Synonyms | This compound | [6] |
| Stability | Extremely unstable, transient intermediate | [1][4] |
| Reactivity | Highly reactive, readily undergoes cycloaddition reactions | [1][3][7] |
Experimental Protocols: Generation of this compound
Given its transient nature, this compound is generated in situ for subsequent reactions. Several experimental protocols have been developed for this purpose.
1. Dehalogenation of 1,2-Dihalocyclopentenes
A common method for generating this compound involves the dehalogenation of a 1,2-dihalocyclopentene, such as 1,2-dibromocyclopentene (B1308690), using an organolithium reagent.[8] The choice of precursor and reaction conditions can influence the reactivity of the resulting this compound, potentially through the formation of a lithium-cycloalkyne complex.[8][9]
-
Reactants: 1,2-dibromocyclopentene, organolithium reagent (e.g., n-butyllithium).
-
Procedure: The organolithium reagent is added to a solution of 1,2-dibromocyclopentene in a suitable solvent, typically an ether, at low temperatures. The this compound is generated as a transient intermediate and can be trapped by a co-reactant present in the mixture.
2. From Silyl (B83357) Triflate Precursors
This compound can also be generated from silyl triflates under milder conditions. For instance, treating (cyclopent-1-en-1-yl)trimethylsilane triflate with a fluoride (B91410) source like cesium fluoride (CsF) in acetonitrile (B52724) produces this compound.[10]
-
Reactants: (Cyclopent-1-en-1-yl)trimethylsilane triflate, Cesium Fluoride (CsF).
-
Solvent: Acetonitrile.
-
Procedure: The silyl triflate precursor is treated with CsF in the presence of a trapping agent to yield the desired cycloadduct.
Reactivity and Synthetic Applications
The primary synthetic utility of this compound stems from its propensity to undergo cycloaddition reactions, particularly [2+2] and [4+2] cycloadditions.[1][3][7] A notable characteristic of this compound's reactivity is that, unlike benzyne, it reacts with alkenes with retention of the alkene's stereochemistry.[3] This feature highlights the role of orbital symmetry even in highly reactive species.[1][3]
Trapping Experiments and Heterocycle Synthesis
The high reactivity of this compound makes it a valuable tool for the synthesis of complex heterocyclic compounds.[10][11] By generating this compound in the presence of various trapping agents, a diverse range of bicyclic heterocycles can be accessed.[10]
-
[3+2] Cycloadditions: Trapping with benzyl (B1604629) azide (B81097) yields triazole derivatives.[10] Reactions with nitrones and nitrile oxides produce isoxazoline- and isoxazole-containing products, respectively.[11]
-
[4+2] Cycloadditions (Diels-Alder Reactions): In the presence of dienes, this compound acts as a dienophile to form [4+2] cycloadducts.
-
[2+2] Cycloadditions: this compound readily reacts with alkenes to form cyclobutene (B1205218) derivatives.[12]
The reactivity of this compound can be influenced by the presence of metal cations. For example, it can form a π complex with lithium ions, which can affect the outcome of cycloaddition reactions.[1][3] It has also been shown to interact with copper species to form novel metallacycles.[1][3]
Visualizations
Diagram 1: General Scheme for this compound Generation and Trapping
References
- 1. assignmentpoint.com [assignmentpoint.com]
- 2. This compound | 1120-58-7 [chemnet.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Q & A: Why do you suppose no one has ever been able to make this compound as a stable molecule? [studyorgo.com]
- 5. organic chemistry - Why is this compound unstable? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. This compound | C5H6 | CID 14093813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. brainly.in [brainly.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cycloadditions of Cyclohexynes and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. comporgchem.com [comporgchem.com]
An In-depth Technical Guide to Bioorthogonal Chemistry with Strained Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bioorthogonal Chemistry and Strained Alkynes
Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1] This powerful concept, introduced by Carolyn R. Bertozzi in 2003, has transformed the study of biomolecules in their natural environments.[1][2] By employing chemical reporters that are abiotic, researchers can selectively tag, visualize, and manipulate a wide array of cellular components, including proteins, glycans, lipids, and nucleic acids, with minimal disruption.[2]
At the forefront of bioorthogonal chemistry is the strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click reaction.[3][4] This reaction's primary driving force is the significant ring strain of cyclooctynes, the smallest stable cyclic alkynes.[5][6] This inherent strain, approximately 18 kcal/mol, dramatically reduces the activation energy for the [3+2] cycloaddition reaction with azides, enabling the reaction to proceed swiftly at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[5][6] The resulting triazole linkage is stable under biological conditions.[]
The bioorthogonality of SPAAC is a key advantage; both the strained alkyne and the azide (B81097) functional groups are abiotic and do not engage in side reactions with native biological functionalities.[5][6] This high degree of selectivity facilitates precise chemical modifications in living cells and whole organisms.[5]
Core Principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The mechanism of SPAAC is a concerted, pericyclic reaction known as a Huisgen 1,3-dipolar cycloaddition.[5][6] In this reaction, the azide functions as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[5][6] The reaction rate is influenced by several factors, including the structure of the cyclooctyne (B158145) and the electronic properties of the azide. Electron-withdrawing groups near the alkyne can enhance the reaction rate.[8]
Quantitative Data: Reaction Kinetics of Strained Alkynes
The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k). The following table summarizes the rate constants for various cyclooctynes with benzyl (B1604629) azide, providing a basis for selecting the appropriate reagent for a given application.
| Cyclooctyne Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Characteristics |
| Bicyclo[6.1.0]nonyne (BCN) | ~0.14 | Stable and commonly used, but with a moderate reaction rate.[9] |
| Dibenzocyclooctyne (DBCO) | Varies (e.g., DIBAC: 1.9) | Higher reactivity due to fused aromatic rings, but also more hydrophobic.[9] |
| Difluorinated Cyclooctyne (DIFO) | ~0.4 | Increased reactivity due to electron-withdrawing fluorine atoms. |
| Biarylazacyclooctynone (BARAC) | High | Very high reactivity, but can be less stable in aqueous solutions.[10] |
| Tetramethylthiocycloheptyne (TMTH) | High | A seven-membered ring with high strain and reactivity. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azido (B1232118) Sugars and SPAAC
This protocol outlines the metabolic incorporation of an azido sugar into cell surface glycans and subsequent fluorescent labeling via SPAAC.
Materials:
-
Mammalian cells of interest (e.g., HeLa)
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
DBCO-conjugated fluorophore (e.g., DBCO-488)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)
Procedure:
-
Cell Culture: Culture mammalian cells in the appropriate medium and conditions.
-
Metabolic Labeling:
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido sugar into cell surface glycans.[11]
-
-
Washing: Gently wash the cells three times with warm PBS to remove unincorporated azido sugars.[11]
-
SPAAC Reaction (Live-Cell Imaging):
-
Prepare a solution of the DBCO-conjugated fluorophore in PBS.
-
Add the fluorophore solution to the cells and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Image the cells using a fluorescence microscope.
-
-
SPAAC Reaction (Fixed-Cell Imaging):
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
(Optional) For intracellular targets, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.[11]
-
Incubate the cells with the DBCO-conjugated fluorophore solution for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Mount the cells and image using a fluorescence microscope.
-
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using SPAAC
This protocol describes the conjugation of a drug to an antibody via a DBCO-linker.
Materials:
-
Antibody of interest
-
Azide-functionalized drug molecule
-
DBCO-PEG-NHS ester linker
-
Phosphate-buffered saline (PBS), pH 8.0-8.5
-
DMSO
-
Desalting column
Procedure:
-
Antibody-Linker Conjugation:
-
Dissolve the DBCO-PEG-NHS ester linker in DMSO to prepare a stock solution.
-
Add the linker stock solution to the antibody solution in PBS (pH 8.0-8.5) at a desired molar ratio.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of DBCO-Antibody:
-
Remove excess, unreacted linker using a desalting column equilibrated with PBS.
-
-
SPAAC Reaction:
-
Dissolve the azide-functionalized drug in DMSO.
-
Add the drug solution to the purified DBCO-antibody solution.
-
Incubate the reaction for 4-24 hours at room temperature or 4°C.[1]
-
-
Purification of ADC:
-
Purify the ADC to remove unreacted drug using a desalting column or other appropriate chromatography method.
-
-
Characterization:
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and confirm purity using techniques such as UV-Vis spectroscopy, mass spectrometry, and size-exclusion chromatography.
-
Visualizations
References
- 1. thno.org [thno.org]
- 2. worthe-it.co.za [worthe-it.co.za]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 9. benchchem.com [benchchem.com]
- 10. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Fundamental Cycloaddition Reactions of Cyclopentyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentyne, a highly strained and reactive five-membered cycloalkyne, serves as a potent intermediate in a variety of fundamental cycloaddition reactions. Its significant ring strain, estimated to be around 74 kcal/mol, renders the triple bond exceptionally reactive, making it a valuable tool for the construction of complex molecular architectures, including novel heterocyclic scaffolds relevant to drug discovery.[1] This guide provides a comprehensive overview of the core cycloaddition reactions of this compound, including [2+2], [4+2], and [3+2] cycloadditions. It details the mechanistic nuances, presents quantitative data from key studies, outlines experimental protocols for the generation and trapping of this transient species, and provides visualizations of key reaction pathways.
Introduction: The Unique Reactivity of this compound
The geometry of a typical alkyne is linear, with sp-hybridized carbon atoms adopting a 180° bond angle. In this compound, this ideal geometry is severely distorted to fit within a five-membered ring, resulting in significant angle strain.[1] This strain is the primary driver of this compound's high reactivity, making it an excellent substrate for cycloaddition reactions that release this strain. Unlike less-strained alkynes, this compound readily participates in reactions that are otherwise thermally forbidden or require harsh conditions.
The method of generation can significantly impact the reactivity and selectivity of this compound. Precursors such as diazomethylenecyclobutane tend to produce "free" this compound, while dehalogenation of 1,2-dihalocyclopentenes can yield a this compound-lithium bromide complex, which exhibits different cycloaddition preferences.
Generation of this compound
The transient nature of this compound necessitates its in situ generation and immediate trapping. Several methods have been developed for its formation, each with its own advantages and implications for subsequent reactions.
From 1,2-Dihalocyclopentenes
A common method involves the dehalogenation of 1,2-dibromocyclopentene (B1308690) using a strong base, such as an organolithium reagent. This method often results in the formation of a lithium-complexed this compound.
From Cyclobutylidenecarbene Precursors
The ring expansion of a cyclobutylidenecarbene is another effective route to this compound. Precursors like diazomethylenecyclobutane can be decomposed, often photochemically or thermally, to generate the carbene, which then rearranges to form "free" this compound.
From Silyl (B83357) Triflates
A more modern approach involves the use of 1-bromo-2-(trimethylsilyl)cyclopentene or related silyl triflates. Treatment with a fluoride (B91410) source, such as cesium fluoride (CsF), induces elimination to form this compound under relatively mild conditions.
Core Cycloaddition Reactions
This compound's reactivity is most prominently displayed in its participation in a variety of pericyclic reactions.
[2+2] Cycloaddition
The [2+2] cycloaddition of this compound with alkenes is one of its most studied reactions. A key feature of this reaction is the retention of the alkene's stereochemistry, which suggests a concerted mechanism rather than a stepwise biradical pathway.[2] This observation has led to the proposal that the reaction may proceed through an initial, symmetry-allowed [2+1] cycloaddition to form a cyclopropylcarbene intermediate, which then undergoes a stereospecific ring expansion to yield the cyclobutene (B1205218) product.
Table 1: Selected [2+2] Cycloaddition Reactions of this compound
| Alkene | This compound Precursor | Conditions | Product | Yield (%) | Reference |
| cis-2-Butene | Diazomethylenecyclobutane | Photolysis | cis-1,2-Dimethyl-3-cyclopentylcyclobutene | N/A | (Gilbert, J. C. et al.) |
| trans-2-Butene | Diazomethylenecyclobutane | Photolysis | trans-1,2-Dimethyl-3-cyclopentylcyclobutene | N/A | (Gilbert, J. C. et al.) |
[4+2] Cycloaddition (Diels-Alder Reaction)
This compound is a potent dienophile in Diels-Alder reactions, readily reacting with a variety of 1,3-dienes. The high reactivity of this compound allows these reactions to proceed under mild conditions. A classic example is the trapping of this compound with 1,3-diphenylisobenzofuran (B146845).
Table 2: Selected [4+2] Cycloaddition Reactions of this compound
| Diene | This compound Precursor | Conditions | Product | Yield (%) | Reference |
| 1,3-Diphenylisobenzofuran | 1,2-Dibromocyclopentene/n-BuLi | -78 °C to rt | Diels-Alder adduct | 55 | (Wittig, G. et al.) |
| Tetraphenylcyclopentadienone | Photolysis of diazocyclohexanone | Irradiation | Diels-Alder adduct | N/A | (Chapman, O. L. et al.) |
| Furan | 1-Bromo-2-(trimethylsilyl)cyclopentene/CsF | MeCN, rt | Diels-Alder adduct | 45 | (Garg, N. K. et al.) |
[3+2] Cycloaddition
This compound also participates in [3+2] cycloadditions with 1,3-dipoles, such as azides and sydnones, to form five-membered heterocyclic rings. These strain-promoted azide-alkyne cycloadditions (SPAAC) are of particular interest in bioconjugation chemistry due to their high efficiency and bioorthogonality. The reaction with benzyl (B1604629) azide, for instance, yields a triazole product.
Table 3: Selected [3+2] Cycloaddition Reactions of this compound
| 1,3-Dipole | This compound Precursor | Conditions | Product | Yield (%) | Reference |
| Benzyl Azide | Cyclopentenyl silyl triflate/CsF | MeCN, rt | 1-Benzyl-4,5,6-trihydro-1H-cyclopenta[d][1][2][3]triazole | 65 | (Garg, N. K. et al.) |
| N-Phenylsydnone | Cyclopentenyl silyl triflate/CsF | MeCN, rt | Pyrazole derivative | 58 | (Garg, N. K. et al.) |
Experimental Protocols
Generation of this compound from 1,2-Dibromocyclopentene and Trapping with 1,3-Diphenylisobenzofuran
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a rubber septum is used.
-
Reagents: 1,2-Dibromocyclopentene, 1,3-diphenylisobenzofuran, n-butyllithium in hexanes, and anhydrous diethyl ether.
-
Procedure:
-
A solution of 1,2-dibromocyclopentene and 1,3-diphenylisobenzofuran in anhydrous diethyl ether is prepared in the reaction flask and cooled to -78 °C under a nitrogen atmosphere.
-
A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel over a period of 30 minutes.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the Diels-Alder adduct.
-
Generation of this compound from a Silyl Triflate Precursor and Trapping with Benzyl Azide
-
Apparatus: A flame-dried Schlenk flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Reagents: 1-(Trimethylsilyl)-2-cyclopentenyl triflate, benzyl azide, cesium fluoride (CsF), and anhydrous acetonitrile (B52724).
-
Procedure:
-
To the Schlenk flask are added 1-(trimethylsilyl)-2-cyclopentenyl triflate, benzyl azide, and cesium fluoride.
-
Anhydrous acetonitrile is added via syringe, and the mixture is stirred vigorously at room temperature under a nitrogen atmosphere for 12 hours.
-
The reaction mixture is diluted with diethyl ether and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the triazole product.
-
Visualizing Cycloaddition Pathways
The following diagrams illustrate the fundamental cycloaddition reactions of this compound.
Caption: Proposed [2+1] pathway for the [2+2] cycloaddition of this compound.
Caption: The Diels-Alder ([4+2]) cycloaddition of this compound.
Caption: The [3+2] cycloaddition of this compound with a 1,3-dipole.
Conclusion
The pronounced reactivity of this compound, driven by its inherent ring strain, makes it a valuable and versatile intermediate in organic synthesis. Its participation in a range of cycloaddition reactions, including [2+2], [4+2], and [3+2] pathways, provides efficient routes to complex carbocyclic and heterocyclic systems. The stereospecificity of its [2+2] cycloadditions and its utility in strain-promoted click chemistry highlight its potential for applications in materials science and drug development. Further exploration of this compound's reactivity is poised to uncover new synthetic methodologies and novel molecular entities.
References
Methodological & Application
Application Notes and Protocols for the In Situ Generation and Synthetic Utility of Cyclopentyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentyne (C₅H₆) is a highly strained and reactive cycloalkyne that serves as a transient intermediate in organic synthesis. Its significant ring strain, arising from the incorporation of a linear alkyne geometry within a five-membered ring, renders it a potent dienophile and dipolarophile for various cycloaddition reactions. This document provides detailed protocols for the in situ generation of this compound from a silyl (B83357) triflate precursor and its subsequent trapping with various nucleophiles to generate structurally diverse heterocyclic and bicyclic scaffolds.
Introduction
Strained cyclic alkynes are powerful tools in synthetic chemistry, enabling the rapid construction of complex molecular architectures. Among these, this compound is particularly noteworthy for its high reactivity.[1] Due to its instability, this compound cannot be isolated and is instead generated in situ in the presence of a trapping agent.[2] This approach allows for its immediate consumption in a desired chemical transformation, typically a cycloaddition reaction. The primary method for generating this compound involves the fluoride-induced elimination of a silyl triflate precursor.[3][4] The resulting this compound readily undergoes [2+2] and [4+2] cycloaddition reactions, providing access to a variety of bicyclic compounds.[1][5]
Experimental Protocols
Protocol 1: Synthesis of 1-(trimethylsilyl)cyclopent-1-en-2-yl trifluoromethanesulfonate (B1224126) (this compound Precursor)
Step 1: Synthesis of (Cyclopent-1-en-1-yloxy)trimethylsilane
This procedure is adapted from the synthesis of (cyclohex-1-en-1-yloxy)triethylsilane.
-
To a solution of cyclopentanone (B42830) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add triethylamine (B128534) (2.3 eq).
-
Cool the mixture to 0 °C and add trimethylsilyl (B98337) chloride (1.3 eq) dropwise.
-
After the addition is complete, heat the reaction mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature and quench with cold water.
-
Extract the product with hexanes, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude silyl enol ether, which can be purified by distillation.
Step 2: Synthesis of 1-(trimethylsilyl)cyclopent-1-en-2-yl trifluoromethanesulfonate
This procedure is adapted from the synthesis of 2-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate.[1]
-
To a solution of lithium diisopropylamide (LDA) (2.5 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C, add a solution of (cyclopent-1-en-1-yloxy)trimethylsilane (1.0 eq) in anhydrous THF.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂, 2.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with n-hexane, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired silyl triflate precursor.
Protocol 2: In Situ Generation and Trapping of this compound
The following protocol describes the general procedure for the generation of this compound from its silyl triflate precursor and its subsequent trapping in cycloaddition reactions.[3][4]
-
To a solution of the this compound precursor, 1-(trimethylsilyl)cyclopent-1-en-2-yl trifluoromethanesulfonate (1.0 eq), and the desired trapping agent (1.2-1.5 eq) in anhydrous acetonitrile, add cesium fluoride (B91410) (CsF) (2.0 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting cycloadduct by flash column chromatography on silica gel.
Data Presentation
The in situ generated this compound can be trapped by a variety of reagents to yield synthetically useful products. The following table summarizes the results of trapping experiments with different partners.
| Entry | Trapping Agent | Product | Yield (%)[3] |
| 1 | Benzyl Azide | 1-Benzyl-4,5,6-trihydro-1H-cyclopenta[d][3][4]triazole | 35 |
| 2 | N-Phenylsydnone | 1-Phenyl-5,6-dihydro-1H-cyclopenta[c]pyrazole | 28 |
| 3 | 1,3-Dimethyl-2-imidazolidinone | 1,3-Dimethyl-1,3,4,5,6,7-hexahydro-2H-cyclohepta[d]imidazol-2-one | 25 |
Visualizations
References
Application Notes and Protocols for Cyclopentyne Trapping Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the in-situ generation and trapping of cyclopentyne, a highly reactive and synthetically useful intermediate. The procedures outlined below are based on established literature, offering a reproducible methodology for harnessing the reactivity of this strained alkyne in various cycloaddition reactions. These reactions are valuable for the construction of novel polycyclic and heterocyclic scaffolds relevant to medicinal chemistry and materials science.
Overview
This compound (C₅H₆) is a highly strained cycloalkyne that cannot be isolated under normal conditions.[1] Its significant ring strain makes it a potent dienophile and dipolarophile in cycloaddition reactions.[1] This application note details a robust method for the generation of this compound from a stable precursor, cyclopent-1-en-1-yl trifluoromethanesulfonate (B1224126), and its subsequent trapping with various reagents to form stable cycloadducts.
The general workflow involves the slow addition of a solution of the this compound precursor to a mixture of a fluoride (B91410) source (cesium fluoride) and a trapping agent in an appropriate solvent. The fluoride ion induces the elimination of the triflate and silyl (B83357) groups, generating this compound in situ, which is immediately consumed by the trapping agent present in the reaction mixture.
Experimental Protocols
Materials and Reagents
-
Cyclopent-1-en-1-yl trifluoromethanesulfonate (this compound Precursor)
-
Cesium Fluoride (CsF)
-
Anhydrous Acetonitrile (B52724) (MeCN)
-
Trapping Agents (e.g., Benzyl (B1604629) Azide (B81097), N-Phenylsydnone)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
-
Syringe pump
General Protocol for this compound Trapping Experiments
This general procedure is applicable for trapping this compound with a variety of substrates. Specific examples with benzyl azide and N-phenylsydnone are provided below.
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add cesium fluoride (CsF, 2.0 equivalents) and the desired trapping agent (1.5 equivalents).
-
Add anhydrous acetonitrile (MeCN) to the vial to achieve a suitable concentration (typically 0.1 M with respect to the this compound precursor).
-
Place the vial under an inert atmosphere (Argon or Nitrogen).
-
In a separate, oven-dried syringe, prepare a solution of the this compound precursor, cyclopent-1-en-1-yl trifluoromethanesulfonate (1.0 equivalent), in anhydrous acetonitrile.
-
Using a syringe pump, add the solution of the this compound precursor to the stirred reaction mixture at room temperature over a period of 1 hour.
-
Upon completion of the addition, allow the reaction to stir at room temperature for an additional 30 minutes.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired cycloadduct.
Protocol for Trapping of this compound with Benzyl Azide
This protocol describes the [3+2] cycloaddition of this compound with benzyl azide to yield a triazole product.
Reagents:
-
Cyclopent-1-en-1-yl trifluoromethanesulfonate
-
Benzyl Azide
-
Cesium Fluoride
-
Anhydrous Acetonitrile
Procedure:
Follow the "General Protocol for this compound Trapping Experiments" (Section 2.2) using benzyl azide as the trapping agent.
Protocol for Trapping of this compound with N-Phenylsydnone
This protocol details the [3+2] cycloaddition of this compound with N-phenylsydnone, which after loss of CO₂, yields a pyrazole (B372694) product.
Reagents:
-
Cyclopent-1-en-1-yl trifluoromethanesulfonate
-
N-Phenylsydnone
-
Cesium Fluoride
-
Anhydrous Acetonitrile
Procedure:
Follow the "General Protocol for this compound Trapping Experiments" (Section 2.2) using N-phenylsydnone as the trapping agent.
Data Presentation
The following table summarizes the results of this compound trapping experiments with various trapping agents, based on the findings reported by Medina et al.[2]
| Entry | Trapping Agent | Product Type | Yield (%) |
| 1 | Benzyl Azide | Triazole | 35 |
| 2 | N-Phenylsydnone | Pyrazole | 31 |
| 3 | 1,3-Dimethyl-2-imidazolidinone | [1][3]-fused ring system | 20 |
Reported yields are for the isolated products and are the average of two experiments.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the generation and trapping of this compound.
Caption: General workflow for this compound trapping experiments.
Reaction Pathway
This diagram illustrates the generation of this compound from its precursor and subsequent trapping in a cycloaddition reaction.
Caption: In-situ generation and trapping of this compound.
References
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Utilizing Cyclopentyne
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cyclopentyne in SPAAC
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become an indispensable tool in chemical biology and drug development for the covalent labeling of biomolecules in complex biological environments. The reaction's power lies in the use of strained cyclooctynes, which react rapidly and selectively with azides without the need for a cytotoxic copper catalyst. While a variety of cyclooctyne (B158145) derivatives have been developed and optimized, the smaller, more highly strained this compound represents a frontier in SPAAC chemistry.
This compound is an exceedingly reactive intermediate due to its significant ring strain, estimated to be around 74 kcal/mol.[1] This high degree of strain suggests that this compound could be an exceptionally reactive partner in SPAAC reactions. However, its high reactivity also leads to extreme instability, making it an elusive species that cannot be isolated and stored. Consequently, this compound must be generated in situ for immediate use in cycloaddition reactions.[1][2]
These application notes provide an overview of the theoretical potential and the practical challenges of using this compound in SPAAC. We present a generalized protocol for its in situ generation and trapping, alongside comparative data for commonly used cyclooctynes to provide context for its potential reactivity.
Data Presentation: Comparative Kinetics of Cycloalkynes in SPAAC
The reactivity of cycloalkynes in SPAAC is quantified by the second-order rate constant (k₂). A higher k₂ value indicates a faster reaction. While precise kinetic data for this compound in aqueous, biological conditions is not available due to its instability, its reactivity is expected to be very high. The following table summarizes the k₂ values for common cyclooctynes for comparison.
| Cycloalkyne Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |
| This compound | Not Determined (Expected to be very high) | Highly unstable, requires in situ generation. Reactivity is inferred from trapping experiments in organic synthesis. |
| Dibenzocyclooctyne (DBCO) | ~0.6 - 1.0 | Commonly used, good balance of reactivity and stability. |
| DIBO | ~0.3 - 0.7 | A stable and reactive cyclooctyne derivative.[3] |
| Bicyclo[6.1.0]nonyne (BCN) | ~0.06 - 0.1 | Known for its small size and good reactivity.[4] |
| Difluorinated Cyclooctyne (DIFO) | ~0.08 | Fluorination enhances reactivity. |
Experimental Protocols
Protocol 1: General Procedure for In Situ Generation and Trapping of this compound in a SPAAC Reaction (Conceptual)
This protocol describes a general method for the generation of this compound from a stable precursor and its subsequent trapping with an azide-modified biomolecule. Note: This is a conceptual protocol and requires significant optimization and validation for any specific biological application. All steps involving the generation of this compound should be performed under an inert atmosphere (e.g., argon or nitrogen) due to its high reactivity.
Materials:
-
This compound precursor (e.g., a silyl (B83357) triflate derivative)
-
Fluoride (B91410) source (e.g., cesium fluoride (CsF))
-
Azide-modified biomolecule (e.g., protein, peptide, or nucleic acid) in a compatible buffer (e.g., phosphate-buffered saline, PBS), pH 7.4
-
Anhydrous, biocompatible organic co-solvent (e.g., DMSO or DMF)
-
Reaction vessel (e.g., microcentrifuge tube)
-
Inert atmosphere chamber or glovebox
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-modified biomolecule in the reaction buffer to the desired final concentration.
-
Prepare a stock solution of the this compound precursor in an anhydrous organic co-solvent.
-
Prepare a stock solution of the fluoride source in an anhydrous organic co-solvent.
-
-
Reaction Setup:
-
In a reaction vessel under an inert atmosphere, add the solution of the azide-modified biomolecule.
-
To this solution, add the stock solution of the this compound precursor. A slight molar excess (e.g., 1.1-2 equivalents) relative to the azide (B81097) may be required.
-
Gently mix the solution.
-
-
In Situ Generation and SPAAC Reaction:
-
Initiate the reaction by adding the fluoride source solution to the reaction mixture. The fluoride will react with the precursor to generate this compound in situ.
-
The generated this compound will then react with the azide-modified biomolecule.
-
Incubate the reaction mixture at room temperature or 37°C with gentle agitation. The optimal reaction time will need to be determined empirically but is expected to be rapid.
-
-
Reaction Monitoring and Quenching:
-
The progress of the reaction can be monitored by techniques such as LC-MS or SDS-PAGE (for protein conjugates) to observe the formation of the triazole-linked product.
-
Due to the high reactivity of this compound, it is expected to be consumed quickly. If necessary, the reaction can be quenched by adding a small molecule scavenger.
-
-
Purification and Characterization:
-
Purify the resulting bioconjugate to remove unreacted starting materials, byproducts, and the fluoride source. Suitable methods include size-exclusion chromatography, dialysis, or affinity chromatography.
-
Characterize the purified conjugate using appropriate analytical techniques such as mass spectrometry and SDS-PAGE to confirm successful conjugation and purity.
-
Visualizations
Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound.
Caption: Experimental workflow for the in situ generation and SPAAC of this compound.
Caption: Logical comparison of this compound and cyclooctynes for SPAAC applications.
References
- 1. Cycloadditions of Cyclohexynes and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04507D [pubs.rsc.org]
- 4. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclopentyne in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of cyclopentyne, a highly strained and reactive intermediate, in the synthesis of various heterocyclic compounds. Due to its significant ring strain, this compound readily participates in cycloaddition reactions, offering a powerful tool for the construction of novel molecular scaffolds relevant to drug discovery and materials science.[1][2] This document outlines key applications, presents quantitative data for representative reactions, and provides detailed experimental protocols.
Generation of this compound
This compound is a transient species and is typically generated in situ from a stable precursor. A common and effective precursor is 1-(trimethylsilyl)cyclopent-1-enyl trifluoromethanesulfonate (B1224126).[1] Treatment of this silyl (B83357) triflate with a fluoride (B91410) source, such as cesium fluoride (CsF), in an appropriate solvent like acetonitrile (B52724), generates the reactive this compound intermediate, which can then be trapped by various reagents to form heterocyclic products.
Synthesis of Five-Membered Heterocycles via [3+2] Cycloaddition
This compound is an excellent dienophile and dipolarophile for [3+2] cycloaddition reactions, leading to the formation of a variety of five-membered heterocyclic rings.
Synthesis of Triazoles
The strain-promoted alkyne-azide cycloaddition (SPAAC) is a cornerstone of click chemistry, and this compound's high reactivity makes it an excellent partner for this transformation. The reaction of this compound with organic azides provides a rapid and efficient route to bicyclic triazoles.[1][2]
Table 1: Synthesis of Triazoles via [3+2] Cycloaddition of this compound with Azides [1]
| Trapping Agent (Azide) | Product | Yield (%) |
| Benzyl (B1604629) azide (B81097) | 1-Benzyl-4,5,6,7-tetrahydro-1H-cyclopenta[d][1][3][4]triazole | 65 |
| Phenyl azide | 1-Phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[d][1][3][4]triazole | 58 |
Synthesis of Isoxazolines
The [3+2] cycloaddition of this compound with nitrones offers a direct pathway to the synthesis of isoxazoline (B3343090) derivatives.[4][5] This reaction is a powerful tool for creating novel scaffolds containing the isoxazoline moiety, which is present in numerous biologically active compounds.
Table 2: Representative Synthesis of Isoxazolines from Cycloalkynes and Nitrones
| Cycloalkyne | Nitrone | Product | Yield (%) | Reference |
| Cyclooctyne | C-Phenyl-N-methylnitrone | 2-Methyl-3-phenyl-3,3a,4,5,6,7,8,8a-octahydrocycloocta[d]isoxazole | ~90 | General Reaction |
| This compound | Generic Nitrone | Fused Cyclopenta-isoxazoline | Not Reported | Inferred Application |
Note: While the general reactivity is well-established, specific yield data for this compound with a wide variety of nitrones is not extensively documented in the provided search results. The table reflects the expected high reactivity.
Synthesis of Six-Membered Heterocycles via [4+2] Diels-Alder Reaction
The high reactivity of the triple bond in this compound also allows it to participate as a dienophile in [4+2] Diels-Alder cycloadditions. This provides a route to six-membered heterocyclic systems.
Synthesis of Pyridazines
The inverse-electron-demand Diels-Alder (iEDDA) reaction between an electron-deficient diene, such as a 1,2,4,5-tetrazine, and an electron-rich dienophile is a powerful method for pyridazine (B1198779) synthesis.[6][7][8][9][10] The strained and electron-rich nature of the this compound triple bond makes it a suitable partner for this reaction, leading to the formation of fused pyridazine derivatives after the extrusion of dinitrogen.
Table 3: Representative Synthesis of Pyridazines from Cycloalkynes and Tetrazines
| Cycloalkyne | Tetrazine | Product | Yield (%) | Reference |
| trans-Cyclooctene | 3,6-Di(2-pyridyl)-s-tetrazine | Fused Dihydropyridazine | High | [10] |
| This compound | 3,6-Diphenyl-1,2,4,5-tetrazine | 1,4-Diphenyl-5,6,7,8-tetrahydrocyclopenta[d]pyridazine | Not Reported | Inferred Application |
Note: Specific examples of this compound in iEDDA reactions with tetrazines were not detailed with yields in the search results, but the reactivity is anticipated based on the principles of this reaction class.
Experimental Protocols
Protocol 1: General Procedure for the Generation and Trapping of this compound
This protocol is adapted from the work of Gilliard and coworkers (2014).[1]
Materials:
-
1-(Trimethylsilyl)cyclopent-1-enyl trifluoromethanesulfonate (this compound precursor)
-
Cesium fluoride (CsF)
-
Acetonitrile (anhydrous)
-
Trapping agent (e.g., benzyl azide, phenyl azide, nitrone, or tetrazine)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the trapping agent (1.2 equivalents).
-
Add anhydrous acetonitrile to dissolve the trapping agent.
-
Add cesium fluoride (1.5 equivalents) to the solution.
-
While stirring vigorously, add a solution of 1-(trimethylsilyl)cyclopent-1-enyl trifluoromethanesulfonate (1.0 equivalent) in anhydrous acetonitrile dropwise over a period of 10-15 minutes.
-
Allow the reaction to stir at room temperature for the specified time (typically 1-4 hours, monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired heterocyclic compound.
Protocol 2: Synthesis of 1-Benzyl-4,5,6,7-tetrahydro-1H-cyclopenta[d][1][3][4]triazole
Procedure:
-
Follow the general procedure (Protocol 1) using benzyl azide as the trapping agent.
-
The reaction is typically complete within 2 hours.
-
Purify the crude product by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the product as a white solid (65% yield).[1]
Visualizations
References
- 1. Cycloadditions of Cyclohexynes and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides [frontiersin.org]
- 3. Making triazoles, the green way | Feature | RSC Education [edu.rsc.org]
- 4. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituent Effects in Bioorthogonal Diels–Alder Reactions of 1,2,4,5‐Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 10. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclopentyne Derivatives in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cyclopentyne Derivatives in Bioconjugation
Bioconjugation is a pivotal chemical strategy for covalently linking biomolecules, such as proteins, peptides, and nucleic acids, to other molecules for a myriad of applications in drug development, diagnostics, and materials science.[1] Among the most powerful classes of reactions for this purpose are bioorthogonal reactions, which proceed with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.[2]
Strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, utilizes the high ring strain of cyclic alkynes to achieve rapid cycloaddition with azides without the need for a cytotoxic copper catalyst.[2] While cyclooctyne (B158145) derivatives have been the workhorses in this field, the smaller and more strained This compound represents a frontier of reactivity.[3] Computational studies confirm that the significant ring strain in this compound leads to a lower activation barrier for cycloaddition reactions compared to less strained cycloalkynes.[4] This heightened reactivity makes this compound derivatives highly attractive for applications requiring extremely fast kinetics, such as in vivo imaging or the labeling of low-abundance biomolecules.
These application notes provide an overview of the use of this compound derivatives in bioconjugation, including their advantages, applications, and detailed protocols for their use. Due to the limited availability of extensive experimental data specifically for this compound derivatives in bioconjugation, this document draws upon established principles and protocols for other highly strained cycloalkynes, such as cyclooctyne, and adapts them for this compound, noting areas where its unique reactivity may influence the experimental approach.
Advantages of this compound Derivatives
-
Exceptional Reactivity: The high ring strain of the five-membered ring results in significantly faster reaction kinetics compared to larger cycloalkynes.[4]
-
Small Size: The compact nature of the this compound moiety can minimize disruption to the structure and function of the labeled biomolecule.
-
Bioorthogonality: Like other strained alkynes, this compound reacts selectively with azides, a functional group that is absent from most biological systems.[2]
Applications in Drug Development and Research
The unique properties of this compound derivatives make them suitable for a range of applications:
-
Drug Delivery and Targeting: Functionalized this compound can be incorporated into drug molecules, allowing for their conjugation to targeting moieties such as antibodies or peptides, thereby enhancing drug delivery to specific cells or tissues.[5]
-
Diagnostic Imaging: The rapid kinetics of this compound-azide cycloaddition are ideal for in vivo imaging applications where fast probe binding to a target is crucial.
-
Cellular and Molecular Biology: this compound derivatives can be used to label and track biomolecules in living cells, providing insights into complex biological processes.[6]
Quantitative Data on Strained Alkyne Reactivity
While specific kinetic data for a wide range of this compound derivatives in bioconjugation is still emerging, the following table provides a comparative overview of the second-order rate constants for various strained alkynes in reactions with azides. This data illustrates the trend of increasing reactivity with increasing ring strain.
| Strained Alkyne Derivative | Reaction Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Cyclooctyne | Phenyl azide (B81097) | ~0.001 | [7] |
| Bicyclononyne (BCN) | Benzyl azide | ~0.1 | [2] |
| Biarylazacyclooctynone (BARAC) | Benzyl azide | ~1 | [8] |
| This compound (theoretical) | Phenyl azide | Significantly higher than cyclooctynes | [4] |
Note: The reactivity of this compound is predicted to be very high based on computational models. Experimental values will depend on the specific derivatives and reaction conditions.
Experimental Protocols
The following are generalized protocols for the use of this compound derivatives in bioconjugation. Researchers should optimize these protocols for their specific applications.
Protocol 1: Labeling of an Azide-Modified Protein with a this compound-Functionalized Reporter
This protocol describes the general procedure for conjugating a this compound-containing molecule (e.g., a fluorescent dye) to a protein that has been metabolically or chemically modified to contain an azide group.
Materials:
-
Azide-modified protein
-
This compound-functionalized reporter molecule (e.g., this compound-PEG-fluorophore)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction buffer (e.g., PBS or other biocompatible buffer)
-
Size-exclusion chromatography (SEC) column or dialysis cassette for purification
-
SDS-PAGE and fluorescence imaging system for analysis
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of the this compound-functionalized reporter in a compatible solvent (e.g., DMSO) at a concentration of 1-10 mM.
-
-
Bioconjugation Reaction:
-
Add the this compound-reporter stock solution to the protein solution. A 5- to 20-fold molar excess of the this compound reporter over the protein is typically recommended to ensure efficient labeling.
-
Gently mix the reaction and incubate at room temperature or 37°C. Due to the high reactivity of this compound, reaction times are expected to be short (e.g., 5-30 minutes). The optimal time should be determined empirically.
-
-
Purification:
-
Remove the excess, unreacted this compound-reporter by size-exclusion chromatography or dialysis.
-
-
Analysis:
-
Confirm the successful conjugation by SDS-PAGE. The labeled protein will show a higher molecular weight and will be fluorescent if a fluorescent reporter was used.
-
Quantify the degree of labeling using UV-Vis spectroscopy or other appropriate methods.
-
Protocol 2: Cell Surface Labeling with a this compound Derivative
This protocol outlines the steps for labeling the surface of live cells that have been metabolically engineered to express azide-containing glycans.
Materials:
-
Cells with azide-modified surface glycans
-
This compound-biotin conjugate
-
Cell culture medium
-
PBS with calcium and magnesium (PBS+/+)
-
Fluorescently labeled streptavidin
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Harvest the cells and wash them twice with ice-cold PBS+/+.
-
Resuspend the cells in fresh, serum-free cell culture medium at a density of 1-5 x 10⁶ cells/mL.
-
-
Labeling Reaction:
-
Add the this compound-biotin conjugate to the cell suspension to a final concentration of 10-100 µM.
-
Incubate the cells at 37°C for 15-60 minutes in a CO₂ incubator.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS+/+ to remove unreacted this compound-biotin.
-
-
Secondary Labeling and Detection:
-
Resuspend the cells in a solution of fluorescently labeled streptavidin in PBS+/+ (e.g., 1-5 µg/mL).
-
Incubate on ice for 30 minutes, protected from light.
-
Wash the cells twice with ice-cold PBS+/+.
-
-
Analysis:
-
Analyze the labeled cells by flow cytometry or fluorescence microscopy to detect the fluorescent signal on the cell surface.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound derivatives in bioconjugation.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unravelling the strain-promoted [3+2] cycloaddition reactions of phenyl azide with cycloalkynes from the molecular electron density theory perspective - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Amphiphilic Cyclodextrin Derivatives for Targeted Drug Delivery to Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
Application Notes and Protocols for Protein Labeling with Strained Alkynes
Topic: Protocol for Labeling Proteins with Cyclopentyne and Related Strained Alkynes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The precise and efficient labeling of proteins is a cornerstone of modern biological research and drug development. It enables the visualization, tracking, and quantification of proteins within complex biological systems. Bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes, has provided powerful tools for protein labeling. A key reaction in this field is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry".
This application note addresses the use of strained alkynes for protein labeling, with a specific focus on the highly reactive this compound and its more stable and widely used analogs, such as cyclooctynes. While this compound's high ring strain makes it an extremely reactive dienophile for rapid cycloaddition reactions, its inherent instability presents significant challenges for its practical use in routine protein labeling protocols. Therefore, this document will provide a detailed protocol for the more common and robust approach of using stabilized cyclooctyne (B158145) derivatives, such as Dibenzocyclooctyne (DBCO), for SPAAC-based protein labeling.
The protocol outlines a two-step process: first, the metabolic or enzymatic incorporation of an azide-containing unnatural amino acid into the protein of interest, and second, the bioorthogonal reaction of the azide-modified protein with a cyclooctyne-containing probe.
Principle of the Method
The labeling strategy is based on the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This reaction occurs between a cyclooctyne, which is activated by its high ring strain, and an azide (B81097). The process is highly specific and bioorthogonal, meaning it does not interfere with other functional groups found in biological systems.
The overall workflow involves two key stages:
-
Incorporation of an Azide Handle: An azide group is introduced into the target protein. This can be achieved through metabolic labeling, where an azide-containing amino acid analog is incorporated during protein synthesis, or through site-specific enzymatic modification.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide-modified protein is then reacted with a molecule containing a strained alkyne, such as a DBCO derivative. This reaction forms a stable triazole linkage, covalently attaching the probe to the protein.
Data Presentation
The efficiency and kinetics of SPAAC reactions are influenced by factors such as the specific strained alkyne, the azide partner, pH, and temperature. The following tables summarize typical quantitative data for SPAAC reactions in protein labeling contexts.
Table 1: Second-Order Rate Constants for Common SPAAC Reactions
| Strained Alkyne | Azide Partner | Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| DBCO | Benzyl azide | ~0.1 - 1.0 | [1] |
| BCN | Benzyl azide | ~0.3 - 1.0 | [2] |
| DIBAC | Benzyl azide | ~1.0 - 10.0 | [2] |
Table 2: Typical Labeling Efficiencies for SPAAC-based Protein Labeling
| Protein | Labeling Method | Strained Alkyne | Labeling Efficiency (%) | Analytical Method |
| Recombinant Protein | in vitro conjugation | DBCO-Fluorophore | >90% | SDS-PAGE, Mass Spectrometry |
| Cell Surface Glycoproteins | Metabolic Labeling (Ac₄ManNAz) | DBCO-Biotin | 50-80% | Flow Cytometry, Western Blot |
| Intracellular Proteins | Metabolic Labeling (AHA/HPG) | DBCO-Fluorophore | 30-60% | Fluorescence Microscopy, Proteomics |
Experimental Protocols
Protocol 1: Metabolic Labeling of Proteins with Azide Analogs
This protocol describes the metabolic incorporation of the azide-containing amino acid analog, L-azidohomoalanine (AHA), into proteins in mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Methionine-free medium
-
L-azidohomoalanine (AHA)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Culture: Culture mammalian cells to a confluency of 70-80% in complete culture medium.
-
Methionine Starvation: Gently wash the cells twice with pre-warmed PBS. Replace the complete medium with methionine-free medium and incubate for 1-2 hours to deplete intracellular methionine pools.
-
AHA Labeling: Supplement the methionine-free medium with L-azidohomoalanine (AHA) to a final concentration of 25-50 µM. The optimal concentration may vary depending on the cell line and should be determined empirically.
-
Incubation: Incubate the cells for 4-24 hours under normal cell culture conditions (37°C, 5% CO₂). The incubation time can be adjusted to study protein synthesis over different time windows.
-
Cell Harvest: After incubation, wash the cells twice with cold PBS to remove unincorporated AHA.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The azide-labeled proteome is now ready for the SPAAC reaction.
Protocol 2: In Vitro Labeling of Azide-Modified Proteins with DBCO-Fluorophore
This protocol describes the labeling of an azide-modified protein with a DBCO-conjugated fluorophore.
Materials:
-
Azide-modified protein sample (from Protocol 1 or other methods)
-
DBCO-conjugated fluorophore (e.g., DBCO-PEG4-5/6-TAMRA)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (for dissolving the DBCO reagent)
Procedure:
-
Prepare DBCO-Fluorophore Stock Solution: Dissolve the DBCO-fluorophore in DMSO to a stock concentration of 1-10 mM.
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein with the DBCO-fluorophore. A 10- to 20-fold molar excess of the DBCO reagent over the protein is a good starting point. The final protein concentration should be in the range of 1-10 µM.
-
Example: For a 50 µL reaction with a final protein concentration of 5 µM, add 0.25 nmol of protein. For a 20-fold molar excess, add 5 nmol of the DBCO-fluorophore.
-
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction is typically complete within 1-2 hours at room temperature. Protect the reaction from light if using a light-sensitive fluorophore.
-
Analysis of Labeling: The successful labeling of the protein can be confirmed by various methods:
-
SDS-PAGE: The labeled protein will exhibit a fluorescent band when visualized on a gel imager. A slight shift in molecular weight may also be observed.
-
Mass Spectrometry: ESI-MS can be used to confirm the mass increase corresponding to the addition of the DBCO-fluorophore.
-
-
Removal of Excess Reagent (Optional): If required for downstream applications, unincorporated DBCO-fluorophore can be removed by gel filtration, dialysis, or spin filtration.
Mandatory Visualization
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction.
Caption: Experimental workflow for protein labeling using SPAAC.
References
Cyclopentyne: A Highly Reactive Intermediate for Natural Product Synthesis
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclopentyne is a highly strained and reactive five-membered cycloalkyne.[1][2] Its significant ring strain, arising from the deviation from the ideal 180° bond angle of an alkyne, makes it a potent dienophile and dipolarophile in cycloaddition reactions.[1][2] This inherent reactivity has been harnessed for the rapid construction of complex polycyclic and heterocyclic scaffolds, which are prevalent motifs in a wide array of natural products and medicinally important molecules.[3][4] While its transient nature presents experimental challenges, in situ generation and trapping strategies have enabled its use as a powerful tool in synthetic organic chemistry.[4]
These application notes provide an overview of the utility of this compound in the synthesis of complex molecular architectures relevant to natural product synthesis. Detailed experimental protocols for the in situ generation of this compound and its subsequent trapping in cycloaddition reactions are presented, along with quantitative data from key experiments.
Data Presentation
The following table summarizes the results of trapping experiments with in situ generated this compound, demonstrating its versatility in forming various heterocyclic products.
| Entry | Trapping Agent | Product | Yield (%) |
| 1 | Benzyl (B1604629) azide (B81097) | 1-Benzyl-4,5,6-trihydro-1H-cyclopenta[d][1][3][5]triazole | 45 |
| 2 | Phenylsydnone | 1-Phenyl-4,5-dihydro-1H-cyclopenta[c]pyrazole | 30 |
| 3 | 1,3-Dimethyl-2-imidazolidinone | 1,3-Dimethyl-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]imidazo[1,2-a]pyrimidin-2-one | 25 |
Experimental Protocols
The following protocols are based on the work of Medina, J. M.; McMahon, T. C.; Jiménez-Osés, G.; Houk, K. N.; Garg, N. K. J. Am. Chem. Soc.2014 , 136 (42), 14706–14709.
In situ Generation of this compound
This compound is typically generated in situ from a stable precursor, such as (cyclopent-1-en-1-yl)trimethylsilane trifluoromethanesulfonate (B1224126). The reaction proceeds via a fluoride-induced 1,2-elimination.
Caption: In situ generation of this compound.
Procedure:
-
To a stirred solution of the trapping agent (1.5-3.0 equivalents) in anhydrous acetonitrile (B52724) (0.1 M) is added cesium fluoride (B91410) (CsF, 3.0 equivalents).
-
A solution of (cyclopent-1-en-1-yl)trimethylsilane trifluoromethanesulfonate (1.0 equivalent) in anhydrous acetonitrile is then added dropwise over a period of 10 minutes at room temperature.
-
The reaction mixture is stirred at 60 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and extracted with an appropriate organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
[3+2] Cycloaddition with Benzyl Azide
This protocol describes the trapping of in situ generated this compound with benzyl azide to form a triazole, a common heterocyclic motif in natural products and pharmaceuticals.
Caption: [3+2] Cycloaddition of this compound.
Procedure:
-
Follow the general procedure for the in situ generation of this compound, using benzyl azide (1.5 equivalents) as the trapping agent.
-
The reaction is typically stirred at 60 °C for 12 hours.
-
After workup, the crude product is purified by flash column chromatography (e.g., 20% ethyl acetate (B1210297) in hexanes) to afford the desired triazole product.
Signaling Pathways and Logical Relationships
The high reactivity of this compound stems from its significant ring strain, which lowers the activation energy for cycloaddition reactions. This can be visualized as a logical relationship where the strained nature of the alkyne directly leads to its utility in forming complex cyclic systems.
Caption: Reactivity of this compound.
Conclusion
This compound serves as a valuable and highly reactive intermediate for the synthesis of intricate molecular architectures. Its ability to readily undergo various cycloaddition reactions provides a powerful strategy for the construction of five-membered rings fused to other cyclic systems. The protocols and data presented herein demonstrate the practical application of this compound in generating heterocyclic scaffolds that are key components of many natural products. For researchers in drug discovery and natural product synthesis, the exploitation of strained intermediates like this compound offers a compelling avenue for the efficient assembly of complex molecular targets.
References
- 1. Cycloadditions of Cyclohexynes and this compound | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cycloadditions of Cyclohexynes and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cycloadditions of cyclohexynes and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Photochemical Generation of Cyclopentyne from Methylenecyclopropanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Highly strained cycloalkynes are valuable intermediates in organic synthesis due to their rapid reactivity in cycloaddition reactions, enabling the construction of complex molecular architectures. Cyclopentyne, a five-membered cycloalkyne, is a particularly reactive species. This document outlines a photochemical method for the generation of this compound from a stable methylenecyclopropane (B1220202) precursor, 1-cyclobutylidene-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene. The in situ generated this compound can be efficiently trapped by various reagents, most notably via Diels-Alder reactions, to yield functionalized polycyclic products. This approach provides a mild, metal-free route to otherwise difficult-to-access strained alkynes and their derivatives.
The photochemical generation proceeds via the extrusion of a stable phenanthrene (B1679779) molecule, followed by a rapid rearrangement of the resulting cyclobutylidenecarbene to this compound.[1][2] This method offers a distinct advantage over traditional methods for generating strained alkynes, which often require harsh basic or thermal conditions.
Reaction Pathway and Mechanism
The photochemical generation of this compound from 1-cyclobutylidene-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene follows a multi-step pathway. Upon irradiation with UV light, the precursor undergoes a retro [2+2+2] cycloaddition, releasing a stable phenanthrene molecule and generating a highly reactive cyclobutylidenecarbene intermediate. This carbene then undergoes a rapid Fritsch-Buttenberg-Wiechell (FBW) rearrangement to form the strained this compound. The this compound is highly reactive and is immediately trapped in situ by a suitable Diels-Alder reagent.
Caption: Reaction pathway for the photochemical generation and trapping of this compound.
Quantitative Data
The following table summarizes the key quantitative data associated with the rearrangement of cyclobutylidenecarbene to this compound, as determined by computational studies.[2]
| Parameter | Value (kcal/mol) | Reference |
| Energy Barrier for Rearrangement | 1.6 | [2] |
| Energy Change (ΔE) for Ring Expansion | -6.2 | [2] |
Experimental Protocols
Protocol 1: Synthesis of the Precursor, 1-Cyclobutylidene-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene
A detailed experimental protocol for the synthesis of the precursor is not yet fully available in the reviewed literature. However, analogous methylenecyclopropanes appended to phenanthrene are synthesized from 1,1-dibromo-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene. This is typically achieved through a reaction with a suitable ketone (in this case, cyclobutanone) in the presence of a low-valent titanium reagent or via a Wittig-type reaction.
Protocol 2: Photochemical Generation and In Situ Trapping of this compound
This protocol is based on the general procedure for the photochemical generation of strained cycloalkynes from methylenecyclopropane precursors.[1][2]
Materials:
-
1-cyclobutylidene-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene (precursor)
-
Diels-Alder trapping agent (e.g., tetraphenylcyclopentadienone, furan (B31954) derivatives, or azides)
-
Anhydrous benzene (B151609) or other suitable solvent
-
Quartz reaction vessel
-
High-pressure mercury lamp or other suitable UV light source
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a quartz reaction vessel, dissolve the precursor, 1-cyclobutylidene-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene, in anhydrous benzene to a concentration of approximately 0.01-0.05 M.
-
Add the desired Diels-Alder trapping agent in an appropriate molar excess (typically 2-5 equivalents).
-
Purge the solution with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Seal the reaction vessel and place it in a suitable photochemical reactor.
-
Irradiate the solution with a high-pressure mercury lamp at ambient temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or proton NMR spectroscopy, following the disappearance of the precursor.
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the Diels-Alder adduct.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the photochemical generation and trapping of this compound.
Caption: General experimental workflow for the photochemical synthesis of this compound adducts.
Logical Relationship of Intermediates
The following diagram illustrates the logical progression from the precursor to the final trapped product, highlighting the key reactive intermediates.
Caption: Logical progression from precursor to product via reactive intermediates.
References
Application Notes and Protocols: Exploring the Interface of Cyclopentyne and Transition Metal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyne is a highly strained and reactive cycloalkyne.[1] Its significant ring strain, a consequence of the geometric constraints of a five-membered ring containing a linear alkyne, renders it a transient intermediate that is typically generated in situ. While the chemistry of more stable transition metal-alkyne complexes is well-established and widely applied in catalysis and materials science, the study of transition metal complexes of this compound is an emerging and largely theoretical frontier. This document provides an overview of the current understanding of this compound's reactivity, protocols for its generation, and explores the potential for its interaction with transition metals, drawing insights from computational studies and the behavior of other strained cycloalkynes.
The high reactivity of this compound makes it an intriguing synthon for the rapid construction of complex molecular architectures.[2][3] Its ability to undergo cycloaddition reactions has been demonstrated, and theoretical studies suggest the potential for strong interactions with transition metals, possibly leading to novel metallacycles.[1][4] For researchers in drug development, the unique geometries accessible through this compound intermediates could offer pathways to novel scaffolds.
Theoretical Framework: The Nature of this compound and its Metal Interactions
This compound's reactivity stems from its significant deviation from the ideal 180° bond angle of an alkyne. This strain is released in reactions where the sp-hybridized carbons are converted to sp² or sp³ centers. Computational studies have been instrumental in understanding the structure and potential reactivity of this compound.
Density Functional Theory (DFT) calculations have shown that this compound can form very strong π-type complexes with copper species (HCu and FCu). The interaction is predicted to be so strong that the resulting structures could be considered a new class of metallacycles.[4] This theoretical finding suggests that, despite its transient nature, this compound possesses a strong propensity to coordinate with transition metals.
The interaction of this compound with a transition metal can be conceptualized through the Dewar-Chatt-Duncanson model, where the alkyne donates electron density from its π-orbitals to a vacant d-orbital on the metal, and the metal back-donates electron density from a filled d-orbital to the alkyne's π*-antibonding orbitals. Given the high energy of this compound's strained π-bond, a strong interaction with a metal center is anticipated.
Experimental Protocols
As stable transition metal complexes of this compound have not been isolated and characterized, the following protocols focus on the in situ generation of this compound, which is a prerequisite for studying its subsequent reactions, including potential interactions with transition metal complexes.
Protocol 1: In Situ Generation of this compound via Silyl (B83357) Triflate
This protocol is adapted from established methods for generating strained cycloalkynes.[2][3]
Objective: To generate this compound in situ from a cyclopentenyl silyl triflate precursor for subsequent trapping reactions.
Materials:
-
1-(Trimethylsilyl)cyclopent-1-ene
-
Triflic anhydride (B1165640) (Tf₂O)
-
Cesium fluoride (B91410) (CsF)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Trapping agent (e.g., a reactive diene, azide, or a transition metal complex)
-
Standard Schlenk line and glassware for inert atmosphere techniques
Procedure:
-
Synthesis of the Cyclopentenyl Triflate Precursor:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 1-(trimethylsilyl)cyclopent-1-ene in anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of triflic anhydride in DCM to the cooled solution.
-
Add pyridine to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclopent-1-en-1-yl triflate. Purify by flash chromatography if necessary.
-
-
In Situ Generation and Trapping of this compound:
-
In a separate flame-dried Schlenk flask, add cesium fluoride and the desired trapping agent.
-
Add anhydrous acetonitrile to the flask.
-
Slowly add a solution of the cyclopent-1-en-1-yl triflate in anhydrous acetonitrile to the CsF/trapping agent mixture at room temperature.
-
Stir the reaction mixture for the desired amount of time (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the trapped product by flash chromatography.
-
Quantitative Data from Trapping Experiments:
While data for transition metal trapping is not available, the following table summarizes representative yields from trapping experiments with organic molecules, demonstrating the successful generation of this compound.[3]
| Trapping Agent | Product Type | Yield (%) |
| Benzyl azide | Triazole | Low |
| Sydnone | Pyrazole | Low |
| Cyclic dimethylurea | [5][6]-fused ring system | Low |
Note: Yields for this compound trapping are generally low due to its high reactivity and propensity for polymerization.
Application Notes
Synthesis of Novel Heterocyclic Scaffolds
The primary demonstrated application of in situ generated this compound is in cycloaddition reactions to form novel heterocyclic compounds.[2][3] Although yields can be modest, this approach provides access to unique molecular frameworks that may be of interest in medicinal chemistry and materials science. Researchers can employ the protocol for this compound generation in the presence of various dienes, 1,3-dipoles, or other trapping agents to synthesize new chemical entities.
Potential for Catalysis: A Frontier of this compound Chemistry
While experimentally unproven, the strong theoretical interaction between this compound and transition metals suggests significant potential in catalysis. A hypothetical catalytic cycle could involve the trapping of this compound by a low-valent transition metal complex to form a metallacyclopropene. This reactive intermediate could then undergo further transformations, such as insertion reactions or reductive elimination, to generate new products, regenerating the active catalyst.
For drug development professionals, such novel catalytic cycles could open doors to new synthetic strategies for complex molecules, potentially leading to more efficient and stereoselective syntheses of drug candidates.
Visualizations
Logical Workflow for this compound Generation and Trapping
References
Application Notes and Protocols for Cyclopentyne Reactions in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyne is a highly strained and reactive cycloalkyne, making it a subject of significant interest in synthetic chemistry.[1] Its inherent ring strain results in a highly reactive triple bond, enabling it to readily participate in cycloaddition reactions such as [2+2] and [4+2] cycloadditions.[1] While its instability presents challenges, the high reactivity of this compound also offers unique opportunities for chemical synthesis and bioconjugation, particularly in aqueous environments where biocompatibility is paramount.
These application notes provide an overview of the potential reactions of this compound in aqueous media, with a focus on its application in bioconjugation. Due to its transient nature, this compound is typically generated in situ from a stable precursor for immediate reaction with a trapping agent. This document outlines a protocol for the in situ generation of this compound and its subsequent strain-promoted azide-alkyne cycloaddition (SPAAC) in an aqueous buffer, a reaction valuable for the labeling and modification of biomolecules.
Key Applications in Aqueous Media
The primary application of this compound in aqueous media is in the field of bioconjugation, where its high reactivity can be harnessed for the rapid and specific labeling of biomolecules. The strain-promoted cycloaddition with azides is particularly noteworthy as it proceeds without the need for a cytotoxic copper catalyst, making it a bioorthogonal reaction. Potential applications include:
-
Protein labeling: Site-specific modification of proteins for imaging or therapeutic purposes.
-
Nucleic acid modification: Labeling of DNA and RNA for diagnostic and research applications.
-
Cell surface engineering: Modification of cell surfaces to study cellular processes.
-
Drug delivery: Conjugation of targeting ligands to drug delivery systems.
Cycloaddition Reactions of this compound
This compound readily undergoes cycloaddition reactions. Of particular interest for applications in aqueous media is the [3+2] cycloaddition with azides to form triazoles.[2] This reaction is a cornerstone of "click chemistry" and is widely used for its high efficiency and specificity.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The significant ring strain of this compound (calculated to be approximately 74 kcal/mol) dramatically accelerates the rate of cycloaddition with azides, obviating the need for a catalyst.[2] This is highly advantageous for biological applications where the copper catalysts traditionally used in azide-alkyne cycloadditions can be toxic.
Data Presentation
The following tables summarize representative quantitative data for the trapping of in situ generated this compound with various partners. It is important to note that while these reactions have been reported, detailed kinetic and yield data in purely aqueous media are not extensively documented. The data presented here are based on reported yields in organic solvents and serve as a guideline for what may be achievable in an aqueous environment with appropriate optimization.[2]
| Trapping Agent | Product Type | Reported Yield (%)[2] |
| Benzyl (B1604629) Azide (B81097) | Triazole | Low |
| Sydnone | Pyrazole | Low |
| Cyclic Dimethylurea | [3][4]-fused ring system | Low |
Note: The reported yields were described as "low" in the original literature without specific quantitative values. Further optimization in aqueous media would be required to determine precise yields.
Experimental Protocols
The following protocols are designed as a starting point for researchers wishing to explore this compound reactions in aqueous media. Optimization of reaction conditions, including precursor concentration, pH, and temperature, may be necessary for specific applications.
Protocol 1: In Situ Generation and Trapping of this compound with Benzyl Azide in Aqueous Buffer
This protocol describes the generation of this compound from a silyl (B83357) triflate precursor and its subsequent trapping with benzyl azide in a phosphate-buffered saline (PBS) solution.
Materials:
-
Cyclopent-1-en-1-yl(trimethyl)silane
-
Phenyl(trifluoromethanesulfonyloxy)iodine(III) (PhI(OTf)₂)
-
Cesium Fluoride (B91410) (CsF)
-
Benzyl Azide
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (B52724) (MeCN)
-
Deionized Water
-
Standard laboratory glassware and stirring equipment
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for analysis
Procedure:
-
Precursor Preparation: A stock solution of the this compound precursor, cyclopent-1-en-1-yl trifluoromethanesulfonate, can be synthesized from cyclopent-1-en-1-yl(trimethyl)silane and PhI(OTf)₂. Due to the instability of the triflate precursor, it is often generated and used immediately.
-
Reaction Setup: In a clean, dry reaction vessel, dissolve benzyl azide in a minimal amount of a water-miscible organic solvent such as acetonitrile to ensure solubility in the aqueous reaction medium.
-
Add the benzyl azide solution to a stirring solution of PBS (pH 7.4).
-
Initiation of this compound Generation: To initiate the reaction, add a solution of the freshly prepared this compound precursor in acetonitrile to the buffered azide solution.
-
Immediately add a solution of cesium fluoride in deionized water to the reaction mixture. The CsF induces the elimination of the silyl triflate group, generating the transient this compound.
-
Reaction: Allow the reaction to stir at room temperature for 1-4 hours. The highly reactive this compound will be trapped by the benzyl azide as it is formed.
-
Analysis: Monitor the reaction progress by HPLC or LC-MS to observe the formation of the triazole product and the consumption of the starting materials.
-
Work-up and Purification: Upon completion, the reaction mixture can be extracted with an organic solvent (e.g., ethyl acetate) to isolate the product. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Mandatory Visualizations
Caption: In situ generation of this compound and subsequent trapping via SPAAC.
Caption: Experimental workflow for this compound reactions in aqueous media.
References
Application Notes and Protocols for Cyclopentyne Reactions in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the generation and in-situ reaction of the highly strained and reactive intermediate, cyclopentyne, utilizing the advantages of continuous flow chemistry. The protocols described herein are based on established batch-wise synthesis of this compound, adapted for a continuous flow setup to enhance safety, control, and scalability.
Introduction to this compound and Flow Chemistry
This compound is a highly reactive cycloalkyne due to its significant ring strain, estimated to be around 74 kcal/mol. This inherent strain makes it a potent dienophile and dipolarophile for various cycloaddition reactions, enabling the rapid construction of complex molecular scaffolds. However, its high reactivity also leads to instability, making its isolation and handling under standard laboratory conditions challenging.
Flow chemistry offers a compelling solution for handling such reactive intermediates. By generating and consuming this compound in-situ within a continuous flow reactor, the concentration of the unstable species at any given time is minimized, significantly improving safety. Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor environment allows for the optimization of reaction conditions to maximize yield and selectivity.
Application: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
One of the prominent applications of this compound is in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of "click chemistry" is bioorthogonal and proceeds rapidly without the need for a metal catalyst, making it highly valuable in bioconjugation, materials science, and drug discovery.
Proposed Flow Chemistry Protocol for this compound Generation and SPAAC
This protocol details the in-situ generation of this compound from a silyl (B83357) triflate precursor and its subsequent [3+2] cycloaddition with an azide (B81097) in a continuous flow system.
Precursor: 1-(Trimethylsilyl)cyclopent-1-enyl trifluoromethanesulfonate (B1224126)
Trapping Agent: Benzyl (B1604629) azide
Reaction:
-
Generation of this compound: 1-(Trimethylsilyl)cyclopent-1-enyl trifluoromethanesulfonate is treated with a fluoride (B91410) source, such as cesium fluoride (CsF), to induce elimination and form this compound.
-
[3+2] Cycloaddition: The in-situ generated this compound immediately reacts with benzyl azide to form the corresponding triazole product.
Quantitative Data Summary from Batch Reactions (for adaptation to flow):
| Precursor | Trapping Agent | Product | Solvent | Yield (Batch) | Reference |
| 1-(Trimethylsilyl)cyclopent-1-enyl trifluoromethanesulfonate | Benzyl Azide | 1-Benzyl-4,5,6-trihydro-1H-cyclopenta[d][1][2][3]triazole | Acetonitrile (B52724) | 45% | [4] |
| 1-(Trimethylsilyl)cyclopent-1-enyl trifluoromethanesulfonate | Phenyl Azide | 1-Phenyl-4,5,6-trihydro-1H-cyclopenta[d][1][2][3]triazole | Acetonitrile | Not Reported |
Experimental Protocol for Flow Chemistry Setup:
Materials:
-
1-(Trimethylsilyl)cyclopent-1-enyl trifluoromethanesulfonate solution (0.1 M in anhydrous acetonitrile)
-
Benzyl azide solution (0.1 M in anhydrous acetonitrile)
-
Cesium fluoride (CsF) packed in a solid-phase reactor column
Flow Chemistry System:
-
Two syringe pumps
-
A T-mixer
-
A packed-bed reactor column containing CsF
-
A temperature-controlled coil reactor
-
A back-pressure regulator
Procedure:
-
System Preparation: The flow chemistry system is assembled as shown in the diagram below. The system is flushed with anhydrous acetonitrile to ensure a dry and inert environment.
-
Reagent Introduction:
-
Syringe pump 1 is charged with the solution of 1-(Trimethylsilyl)cyclopent-1-enyl trifluoromethanesulfonate.
-
Syringe pump 2 is charged with the solution of benzyl azide.
-
-
Reaction Initiation:
-
The two reagent streams are pumped at equal flow rates (e.g., 0.1 mL/min each) and combined in a T-mixer.
-
The mixed stream then flows through the packed-bed reactor containing CsF to generate this compound in-situ.
-
The stream immediately enters a temperature-controlled coil reactor (e.g., at 25 °C) to allow for the cycloaddition to occur. The residence time in this coil can be adjusted by changing the flow rate or the coil volume.
-
-
Collection and Analysis: The product stream exiting the back-pressure regulator is collected. The solvent is removed under reduced pressure, and the product is purified by column chromatography. The yield and purity are determined by NMR and LC-MS analysis.
Diagram of the Experimental Workflow:
Caption: Workflow for the continuous flow generation and SPAAC of this compound.
Application: [4+2] Cycloaddition (Diels-Alder Reaction)
This compound can also participate as a potent dienophile in [4+2] cycloaddition reactions with dienes to form bicyclic structures. The high reactivity of this compound allows these reactions to proceed under mild conditions.
Proposed Flow Chemistry Protocol for this compound Diels-Alder Reaction
This protocol outlines the in-situ generation of this compound and its subsequent Diels-Alder reaction with a suitable diene in a continuous flow setup.
Precursor: 1-(Trimethylsilyl)cyclopent-1-enyl trifluoromethanesulfonate
Trapping Agent: Tetraphenylcyclopentadienone (B147504)
Reaction:
-
Generation of this compound: Similar to the SPAAC protocol, this compound is generated in-situ from its silyl triflate precursor using a fluoride source.
-
[4+2] Cycloaddition: The generated this compound is immediately trapped by tetraphenylcyclopentadienone in a Diels-Alder reaction.
Quantitative Data Summary from Batch Reactions (for adaptation to flow):
Experimental Protocol for Flow Chemistry Setup:
Materials:
-
1-(Trimethylsilyl)cyclopent-1-enyl trifluoromethanesulfonate solution (0.1 M in anhydrous acetonitrile)
-
Tetraphenylcyclopentadienone solution (0.1 M in anhydrous acetonitrile)
-
Cesium fluoride (CsF) packed in a solid-phase reactor column
Flow Chemistry System: (Identical to the SPAAC setup)
Procedure:
-
System Preparation: The flow chemistry system is assembled and prepared as described in the SPAAC protocol.
-
Reagent Introduction:
-
Syringe pump 1 is charged with the solution of 1-(Trimethylsilyl)cyclopent-1-enyl trifluoromethanesulfonate.
-
Syringe pump 2 is charged with the solution of tetraphenylcyclopentadienone.
-
-
Reaction Initiation:
-
The two reagent streams are pumped at equal flow rates (e.g., 0.1 mL/min each) and combined in a T-mixer.
-
The mixture flows through the CsF packed-bed reactor for in-situ this compound generation.
-
The stream then enters a temperature-controlled coil reactor to facilitate the Diels-Alder reaction.
-
-
Collection and Analysis: The product stream is collected, and the product is isolated and characterized as described previously.
Diagram of the Logical Relationship:
Caption: Logical workflow for the Diels-Alder reaction of this compound in flow.
Conclusion
The use of continuous flow chemistry provides a safe and efficient method for the generation and utilization of the highly reactive intermediate, this compound. The protocols outlined in these application notes serve as a starting point for researchers to explore the rich chemistry of this compound in a controlled and scalable manner. The precise control over reaction parameters inherent to flow systems opens up new avenues for optimizing reaction conditions and exploring novel cycloaddition reactions for applications in drug discovery and materials science.
References
Application Notes and Protocols: Synthesis of Bicyclic Heterocycles Using Cyclopentyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyne is a highly strained and reactive cycloalkyne that serves as a potent intermediate in the synthesis of novel bicyclic heterocyclic compounds.[1][2][3] Its significant ring strain, with an estimated energy of approximately 74 kcal mol⁻¹, drives rapid cycloaddition reactions, enabling the construction of complex molecular scaffolds that are of interest in medicinal chemistry and drug development.[1] This document provides detailed application notes and protocols for the synthesis of bicyclic heterocycles utilizing this compound, generated in situ from a suitable precursor. The methodologies described herein are based on established literature and are intended to guide researchers in harnessing the synthetic utility of this transient intermediate.
Core Concepts
The synthetic strategy revolves around the in situ generation of this compound from a stable precursor, followed by its immediate trapping with a suitable 1,3-dipole or diene to form the desired bicyclic heterocycle. A common and effective precursor for this compound is 1-(trimethylsilyl)cyclopent-1-enyl trifluoromethanesulfonate.[1][2] In the presence of a fluoride (B91410) source, such as cesium fluoride (CsF), this precursor undergoes elimination to generate the transient this compound.
The high reactivity of this compound is attributed to its significant bond angle distortion from the ideal 180° of a linear alkyne to approximately 116° within the five-membered ring.[1] This strain is released in cycloaddition reactions, providing a strong thermodynamic driving force for product formation. This compound readily participates in [3+2] and [4+2] cycloaddition reactions.[3]
Experimental Data Summary
The following table summarizes the results of trapping this compound, generated from 1-(trimethylsilyl)cyclopent-1-enyl trifluoromethanesulfonate, with various 1,3-dipoles to synthesize bicyclic heterocycles.[1][2]
| Entry | Trapping Agent (1,3-Dipole) | Product | Solvent | Yield (%) |
| 1 | Phenyl Azide | 1-Phenyl-1,3a,4,5,6,6a-hexahydrocyclopenta[d][1][2][4]triazole | Acetonitrile | 55 |
| 2 | Benzyl Azide | 1-Benzyl-1,3a,4,5,6,6a-hexahydrocyclopenta[d][1][2][4]triazole | Acetonitrile | 62 |
| 3 | C-Phenyl-N-methylnitrone | 2-Methyl-3-phenyl-2,3,3a,4,5,6-hexahydrocyclopenta[d]isoxazole | Acetonitrile | 41 |
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
The this compound precursor, 1-(trimethylsilyl)cyclopent-1-enyl trifluoromethanesulfonate, should be handled with care as it is moisture-sensitive.
-
Cesium fluoride should be dried under vacuum before use.
Protocol 1: Synthesis of 1-Benzyl-1,3a,4,5,6,6a-hexahydrocyclopenta[d][1][2][4]triazole
Workflow for the Synthesis of a Bicyclic Triazole
References
Troubleshooting & Optimization
Technical Support Center: Challenges in the Generation and Trapping of Cyclopentyne
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the highly reactive and unstable molecule, cyclopentyne. Due to its extreme ring strain and high reactivity, this compound cannot be isolated and must be generated in situ and trapped. This guide addresses common challenges encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound impossible to isolate as a stable molecule?
A1: The instability of this compound stems from two primary factors:
-
Extreme Ring Strain: this compound is a five-membered ring containing a triple bond.[1][2] The ideal bond angle for an sp-hybridized carbon in an alkyne is 180°.[2] However, the geometry of the five-membered ring forces these bond angles to be significantly smaller, leading to immense angle strain.[2]
-
High Reactivity: This high degree of ring strain makes the triple bond exceptionally reactive.[1] this compound readily undergoes reactions that relieve this strain, such as rapid polymerization, dimerization, and [2+2] or [4+2] cycloadditions.[1]
Q2: What are the most common methods for generating this compound?
A2: this compound is typically generated in situ from a stable precursor. The most common method involves the fluoride-induced 1,2-elimination of a silyl (B83357) triflate precursor, such as 1-(trimethylsilyl)cyclopent-1-en-2-yl trifluoromethanesulfonate (B1224126). This method is favored due to its mild reaction conditions.
Q3: What types of trapping agents are effective for capturing this compound?
A3: A variety of trapping agents can be used to intercept the transient this compound. The choice of trap will depend on the desired final product. Successful trapping agents include:
-
Azides: Benzyl azide (B81097) can be used to form triazole products.
-
Sydnones: These react with this compound to yield pyrazole (B372694) derivatives.
-
Cyclic Dimethylurea: This has been shown to generate unique[1][2]-fused ring systems.[3]
-
Alkenes: this compound can undergo [2+2] cycloaddition with alkenes to form cyclobutene (B1205218) derivatives, often with retention of the alkene's stereochemistry.[1][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the trapped product | 1. Inefficient generation of this compound: The precursor may be of poor quality, or the fluoride (B91410) source may be inactive. 2. Decomposition of the precursor: Silyl triflate precursors can be unstable.[5] 3. Rapid polymerization/dimerization of this compound: The concentration of this compound may be too high, or the trapping agent may be too slow to react. 4. Incorrect reaction conditions: Temperature, solvent, and stoichiometry are critical. | 1. Verify precursor and reagents: Ensure the silyl triflate precursor is pure. Use a fresh, anhydrous fluoride source (e.g., CsF). 2. Handle precursor with care: Store the silyl triflate precursor at low temperatures and under an inert atmosphere.[5] 3. Optimize reaction parameters: Add the precursor slowly to the reaction mixture containing the trapping agent to keep the instantaneous concentration of this compound low. Use a high concentration of a highly reactive trapping agent. 4. Systematically vary conditions: Titrate reaction conditions such as temperature and solvent. Acetonitrile (B52724) is a commonly used solvent.[3] |
| Formation of multiple side products | 1. Reaction of the precursor with the trapping agent or solvent. 2. Competing reaction pathways of this compound: Besides the desired trapping reaction, this compound can react with itself or other species in the reaction mixture. | 1. Choose an appropriate solvent and trapping agent: Ensure the solvent and trapping agent are inert to the precursor under the reaction conditions. 2. Use a highly efficient trap: Employ a trapping agent that reacts with this compound at a rate significantly faster than the rates of side reactions. |
| Difficulty in purifying the trapped adduct | 1. Similar polarity of the adduct and byproducts. 2. Instability of the adduct during purification. | 1. Optimize chromatography: Experiment with different solvent systems for column chromatography. Consider alternative purification methods like recrystallization or preparative TLC. 2. Gentle purification: Avoid harsh conditions during purification. Use a neutral stationary phase for chromatography if the adduct is acid-sensitive. |
Quantitative Data
The following table summarizes reported yields for the trapping of this compound generated from a silyl triflate precursor with various trapping agents in acetonitrile.
| Trapping Agent | Product Type | Yield (%) | Reference |
| Benzyl Azide | Triazole | 45 | [3] |
| N-Phenylsydnone | Pyrazole | 30 | [3] |
| 1,3-Dimethyl-2-imidazolidinone | [1][2]-Fused Heterocycle | 25 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 1-(trimethylsilyl)cyclopent-1-en-2-yl trifluoromethanesulfonate (this compound Precursor)
This protocol is a general procedure adapted from the synthesis of similar silyl triflate precursors.
-
Generation of the Enolate: To a solution of 2-(trimethylsilyl)cyclopentan-1-one in anhydrous THF at -78 °C under an inert atmosphere, add a slight excess of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). Stir the mixture for 1-2 hours at this temperature.
-
Triflation: To the resulting enolate solution, add trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) dropwise at -78 °C.
-
Quenching and Workup: After the addition is complete, allow the reaction to stir for an additional 30 minutes at -78 °C before quenching with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: In Situ Generation and Trapping of this compound
This protocol is based on reported trapping experiments.[3]
-
Reaction Setup: To a solution of the trapping agent (1.2-2 equivalents) in anhydrous acetonitrile under an inert atmosphere, add cesium fluoride (CsF) (1.5-3 equivalents).
-
Generation and Trapping: To this stirred suspension, add a solution of the this compound precursor (1 equivalent) in anhydrous acetonitrile dropwise over a period of 1-2 hours at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting adduct by flash column chromatography.
Visualizations
Caption: Experimental workflow for this compound precursor synthesis and in situ trapping.
Caption: Troubleshooting logic for low product yield in this compound trapping experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. organic chemistry - Why is this compound unstable? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. comporgchem.com [comporgchem.com]
- 5. Silyl Tosylate Precursors to Cyclohexyne, 1,2-Cyclohexadiene, and 1,2-Cycloheptadiene - PMC [pmc.ncbi.nlm.nih.gov]
Cyclopentyne Stability in Solvents: A Technical Support Guide
Welcome to the Technical Support Center for handling highly strained intermediates. This guide provides essential information, troubleshooting advice, and experimental considerations for researchers working with cyclopentyne. Due to its extreme reactivity, this compound cannot be isolated or stored; it must be generated in situ for immediate use in subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unstable?
A1: this compound's instability is a result of two primary factors rooted in its molecular structure:
-
Angle Strain: The two carbon atoms of the triple bond (alkyne) prefer a linear geometry with a 180° bond angle. However, being constrained within a five-membered ring forces these bond angles to be approximately 108°, a significant deviation that creates immense angle strain.[1][2]
-
Ring Strain: Small carbon rings are inherently strained because the bonds cannot freely rotate.[1] This lack of conformational flexibility adds to the overall instability of the molecule.[2] The combination of these strain types makes this compound an extremely high-energy and reactive molecule.[1]
Q2: Can this compound be synthesized and stored in a specific solvent for later use?
A2: No. This compound is not a stable molecule that can be isolated or stored in any solvent.[2] It is a transient intermediate, meaning it exists for only a very short time before reacting.[2] Therefore, it must be generated under reaction conditions where it can be immediately "trapped" by another reagent to form a more stable product.[1] The smallest cycloalkyne that is stable enough to be isolated is cyclooctyne.[2]
Q3: What types of solvents are suitable for generating and trapping this compound?
A3: The choice of solvent is critical for the successful in situ generation and trapping of this compound. The ideal solvent should be:
-
Aprotic: Protic solvents (e.g., water, alcohols, carboxylic acids) contain acidic protons (O-H or N-H bonds) and are likely to react with the highly reactive this compound, leading to undesired side products or decomposition.[3][4] Therefore, aprotic solvents are required.
-
Inert: The solvent should not compete with the intended trapping agent in reacting with this compound.
-
Anhydrous: Rigorously dry conditions are essential to prevent quenching of reagents and reaction with this compound.
Polar aprotic solvents are often used as they can help dissolve the precursor salts required for generation. Acetonitrile (MeCN) has been successfully used as a solvent for generating this compound from a silyl (B83357) triflate precursor and trapping it with various agents.[1]
Q4: What are the primary decomposition or reaction pathways for this compound?
A4: Due to its high reactivity, this compound will readily undergo reactions with a wide variety of molecules, including itself.[2] The primary reaction pathways are cycloadditions. It is known to easily undergo [2+2] and [4+2] cycloaddition reactions.[5] If a suitable trapping agent is not present in sufficient concentration, this compound can react with itself (dimerize or polymerize) or react with the solvent if the solvent is not completely inert.
Troubleshooting Guide for this compound Reactions
This section addresses common problems encountered during experiments involving the in situ generation and trapping of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Yield of Trapped Product | 1. Inefficient Generation: The precursor may not be effectively converted to this compound. 2. Decomposition: this compound is decomposing or polymerizing before it can be trapped. 3. Moisture: Presence of water in the solvent or on glassware is quenching the reaction. | 1. Ensure the quality and reactivity of your precursor and activating agent (e.g., CsF for silyl triflate precursors).[1] 2. Increase the concentration of the trapping agent relative to the precursor to favor the desired reaction. 3. Use rigorously dried (anhydrous) solvents and flame-dried glassware under an inert atmosphere (e.g., Argon or Nitrogen). |
| Formation of Multiple Unidentified Byproducts | 1. Solvent Reactivity: The solvent may not be completely inert to the highly reactive this compound. 2. Self-Reaction: this compound is reacting with itself (dimerization/polymerization). 3. Trapping Agent Instability: The trapping agent itself may be unstable under the reaction conditions. | 1. Switch to a more inert aprotic solvent. If using acetonitrile, ensure it is of high purity and anhydrous. 2. Optimize reaction conditions to favor trapping over self-reaction (e.g., slower addition of the precursor to a solution of the trapping agent). 3. Verify the stability of your trapping agent under the experimental conditions in a separate control experiment. |
| Inconsistent Results Between Batches | 1. Variable Moisture Content: Inconsistent drying of solvents or apparatus. 2. Precursor Quality: Degradation of the this compound precursor or activating agent over time. | 1. Standardize your procedure for drying solvents and glassware. Use freshly distilled/dried solvents for each reaction. 2. Use fresh, high-purity precursor and activating agent for each experiment. Store sensitive materials under an inert atmosphere. |
Experimental Protocols and Data
Quantitative data on the half-life of this compound in various solvents is not available due to its extreme instability. Instead, successful experimental conditions from the literature provide the best guidance for solvent and reagent choice.
General Protocol for in situ Generation and Trapping of this compound
The following is a generalized workflow based on published procedures for generating this compound from a silyl triflate precursor and trapping it.[1]
-
Preparation: Flame-dry all glassware under vacuum and cool under a stream of inert gas (e.g., Argon).
-
Reagent Setup: In the reaction flask, dissolve the trapping agent and an activating agent (e.g., Cesium Fluoride, CsF) in an anhydrous aprotic solvent (e.g., acetonitrile).
-
Precursor Addition: Dissolve the this compound precursor (e.g., 1-(trimethylsilyl)cyclopent-1-en-2-yl trifluoromethanesulfonate) in the same anhydrous solvent.
-
Reaction: Add the precursor solution dropwise to the stirred solution of the trapping agent and activator at the desired temperature.
-
Monitoring and Workup: Monitor the reaction by a suitable method (e.g., TLC, GC-MS). Upon completion, quench the reaction and proceed with a standard aqueous workup and purification of the trapped product.
Table of Experimental Conditions for this compound Trapping
The table below summarizes conditions used in the literature for successful this compound trapping experiments.[1]
| Trapping Agent | Precursor Activator | Solvent | Product Yield |
| Benzyl azide | CsF | Acetonitrile (MeCN) | 55% |
| Sydnone derivative | CsF | Acetonitrile (MeCN) | 35% |
| Cyclic dimethylurea | CsF | Acetonitrile (MeCN) | 26% |
Note: Yields are based on isolated products from specific published experiments and may vary.[1]
Visualized Workflow
The following diagram illustrates the logical flow of a typical this compound trapping experiment, emphasizing its transient nature.
Caption: General workflow for an in situ this compound trapping experiment.
References
Technical Support Center: Cyclopentyne Cycloadditions
Welcome to the technical support center for cyclopentyne cycloadditions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments involving this highly reactive intermediate.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound cycloaddition reactions.
Issue 1: Low or No Yield of the Desired Cycloaddition Product
Possible Causes:
-
Inefficient Trapping Agent: this compound is an extremely reactive and short-lived intermediate. If the trapping agent is not reactive enough, this compound will undergo side reactions, primarily dimerization or decomposition, before it can be intercepted. Many trapping agents have been reported to give low or no yield of the desired product.[1]
-
High Concentration of this compound: If this compound is generated too quickly, its local concentration will increase, favoring self-reaction (dimerization) over the desired bimolecular cycloaddition with the trapping agent.
-
Decomposition of this compound: Due to its high ring strain (estimated to be around 74 kcal/mol), this compound is prone to nonspecific decomposition, leading to a loss of material.[1] In some cases, no identifiable byproducts are observed, suggesting fragmentation into smaller, volatile molecules.[1]
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and the choice of fluoride (B91410) source for in situ generation can significantly impact the reaction outcome.
Troubleshooting Steps:
-
Evaluate the Trapping Agent:
-
Recommendation: Select a trapping agent known to react rapidly with strained alkynes. 1,3-dipoles like azides and sydnones have been shown to be effective trapping agents for this compound.[1][2]
-
Action: If you are using a novel trapping agent, consider running a control experiment with a known efficient trapping agent, such as benzyl (B1604629) azide (B81097), to confirm that this compound is being generated effectively under your reaction conditions.
-
-
Control the Concentration of this compound:
-
Recommendation: Maintain a low steady-state concentration of this compound throughout the reaction.
-
Action: Employ a slow addition protocol for the fluoride source (e.g., CsF) used to generate this compound in situ from its precursor (e.g., 1-(trimethylsilyl)cyclopent-1-en-2-yl trifluoromethanesulfonate). This can be achieved by adding a solution of the fluoride source dropwise over an extended period using a syringe pump.
-
-
Optimize Reaction Conditions:
-
Solvent: Acetonitrile (B52724) is a commonly used solvent for these reactions.[2] Ensure your trapping agent and precursor are soluble in the chosen solvent.
-
Temperature: Most reported successful this compound trappings are performed at room temperature.[2] Significant deviation from this may affect the stability of this compound and the relative rates of the desired reaction and side reactions.
-
Fluoride Source: Cesium fluoride (CsF) is a frequently used fluoride source for the in situ generation of this compound.[1][2]
-
Issue 2: Presence of a Significant Amount of High Molecular Weight Byproducts
Possible Cause:
-
Dimerization or Oligomerization of this compound: This is a very common side reaction where two or more this compound molecules react with each other, likely via a [2+2] cycloaddition, to form larger molecules.[3] This process is second-order with respect to this compound and is therefore highly dependent on its concentration.
Troubleshooting Steps:
-
Minimize this compound Concentration:
-
Action: As detailed in the previous section, use a slow addition protocol for the fluoride source to keep the instantaneous concentration of this compound as low as possible.
-
Action: Ensure efficient stirring to quickly disperse the generated this compound and promote its reaction with the trapping agent.
-
-
Increase Trapping Agent Concentration:
-
Recommendation: Use a stoichiometric excess of the trapping agent relative to the this compound precursor. This will increase the probability of a productive collision between this compound and the trapping agent.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound so reactive and prone to side reactions?
A1: The high reactivity of this compound is a direct consequence of its severe ring strain. An ideal alkyne has a linear geometry with a bond angle of 180°. In a five-membered ring, the alkyne is forced to adopt a bond angle of approximately 116°, leading to poor orbital overlap and a highly strained, high-energy molecule.[1] This strain is the driving force for reactions that relieve it, such as cycloadditions, but also for side reactions like dimerization and decomposition.
Q2: Can I isolate this compound before adding my trapping agent?
A2: No, this compound is too unstable to be isolated under normal laboratory conditions. It must be generated in situ in the presence of a suitable trapping agent.
Q3: My reaction mixture turns dark, and I observe a lot of baseline material on my TLC plate. What is happening?
A3: This is likely indicative of nonspecific decomposition of this compound.[1] When this compound does not react with a trapping agent or itself, it can decompose into a complex mixture of products that are difficult to characterize. To mitigate this, ensure you are using an efficient trapping agent and optimized reaction conditions.
Q4: Are there any alternatives to using a silyl (B83357) triflate precursor and a fluoride source?
A4: The generation of this compound from 1-(trimethylsilyl)cyclopent-1-en-2-yl trifluoromethanesulfonate (B1224126) using a fluoride source like CsF is the most commonly reported and reliable method. While other methods for generating strained alkynes exist, this protocol is currently the standard for this compound.
Data Presentation
The following table summarizes the yields of successful this compound cycloadditions with various trapping agents, as reported by Garg and coworkers. This data highlights the critical role of the trapping agent in achieving a successful reaction.
| Entry | Trapping Agent | Product | Yield (%) |
| 1 | Benzyl azide | Triazole | 45 |
| 2 | N-phenylsydnone | Pyrazole | 31 |
| 3 | 1,3-Dimethyl-2-imidazolidinone | [4][5]-fused heterocycle | 25 |
Data sourced from Garg, N. K., et al. (2014). Cycloadditions of Cyclohexynes and this compound. Journal of the American Chemical Society.[1][2]
Experimental Protocols
Key Experiment: In Situ Generation and Trapping of this compound with Benzyl Azide
This protocol is adapted from the work of Garg and coworkers and describes a general procedure for the cycloaddition of this compound with an azide.
Materials:
-
1-(Trimethylsilyl)cyclopent-1-en-2-yl trifluoromethanesulfonate (this compound precursor)
-
Benzyl azide (trapping agent)
-
Cesium fluoride (CsF)
-
Anhydrous acetonitrile (CH₃CN)
-
Argon or Nitrogen for inert atmosphere
-
Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, septum, needles)
-
Stir plate and magnetic stir bar
-
Syringe pump (optional, but recommended for slow addition)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the this compound precursor (1.0 eq) and benzyl azide (1.2 eq).
-
Solvent Addition: Add anhydrous acetonitrile to dissolve the reactants. The concentration of the precursor can be in the range of 0.1 M.
-
Initiation of this compound Generation: In a separate flask, prepare a solution or slurry of CsF (2.0 eq) in anhydrous acetonitrile.
-
Slow Addition: Add the CsF suspension to the reaction mixture dropwise over a period of 1-2 hours at room temperature with vigorous stirring. Using a syringe pump for the addition is highly recommended to maintain a slow and constant rate.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the precursor), quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired triazole product.
Visualizations
Caption: Competing reaction pathways for in situ generated this compound.
Caption: A workflow for troubleshooting low yields in this compound cycloadditions.
References
- 1. Cycloadditions of Cyclohexynes and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Competing pathways in the [2 + 2] cycloadditions of this compound and benzyne. A DFT and ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.universityofgalway.ie [research.universityofgalway.ie]
Technical Support Center: Improving the Yield of Cyclopentyne Trapping Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield of your cyclopentyne trapping reactions. This compound is a highly strained and reactive intermediate, which can lead to challenges in achieving high-yielding trapping reactions. This guide offers practical advice and detailed protocols to address common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound trapping reaction has a low or no yield. What are the common causes?
A1: Low yields in this compound trapping reactions are a frequent issue and can be attributed to several factors:
-
Inefficient this compound Generation: The generation of the highly strained this compound intermediate is a critical step. Incomplete conversion of the precursor will naturally lead to low yields of the trapped product.
-
Decomposition of this compound: this compound is highly reactive and can readily undergo decomposition or polymerization if not trapped efficiently. This "nonspecific decomposition" is a major contributor to low yields.[1]
-
Poor Trapping Agent Reactivity: Not all trapping agents are equally effective. Many potential trapping agents result in low to no yield of the desired product.[1]
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reagent concentration play a crucial role in the efficiency of both the generation and trapping of this compound.
-
Impurity of Reagents: The presence of water or other impurities in the reagents or solvent can interfere with the reaction.
Q2: Which trapping agents are known to be effective with this compound?
A2: The choice of trapping agent is critical for a successful reaction. Based on reported data, the following trapping agents have shown moderate to good yields:
-
Benzyl azide: Reacts with this compound in a [3+2] cycloaddition to form a triazole product.
-
Sydnones: Undergo cycloaddition to yield pyrazole (B372694) derivatives.
-
1,3-Dimethyl-2-imidazolidinone (DMI): Acts as a trapping agent to form a unique[2][3]-fused ring system.[1]
A variety of other trapping agents, including many dienes and other 1,3-dipoles, have been reported to give low or no yields of the desired trapped product.[1]
Q3: What are the primary methods for generating this compound for trapping reactions?
A3: The two main precursors for the in situ generation of this compound are:
-
Cyclopent-1-en-1-yl silyl (B83357) triflates: These are commonly used precursors that generate this compound upon treatment with a fluoride (B91410) source, such as cesium fluoride (CsF).
-
Cyclopent-1-en-1-yl(phenyl)iodonium salts: These precursors can also generate this compound when treated with a suitable base.
The silyl triflate method is well-documented and will be the primary focus of the protocols in this guide.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound trapping experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product yield with a known effective trapping agent. | 1. Inefficient this compound generation. 2. Poor quality of reagents. 3. Suboptimal reaction conditions. | 1. Verify Precursor Quality: Ensure the cyclopent-1-en-1-yl trifluoromethanesulfonate (B1224126) precursor is pure. Consider re-purifying it if necessary.2. Use High-Purity CsF: Cesium fluoride is hygroscopic. Use freshly opened CsF or dry it thoroughly before use. The surface area of the CsF can also play a role; consider gently grinding the CsF to increase its reactivity.3. Ensure Anhydrous Conditions: Use anhydrous acetonitrile (B52724) as the solvent. Traces of water can hydrolyze the silyl triflate precursor and quench the this compound.4. Optimize Temperature: While these reactions are often run at room temperature, gentle heating (e.g., to 40-50 °C) may improve the rate of this compound generation and subsequent trapping. However, be aware that higher temperatures can also accelerate decomposition pathways. |
| Formation of a complex mixture of unidentifiable products. | 1. This compound polymerization. 2. Side reactions of the trapping agent. 3. Decomposition of the product. | 1. Adjust Trapping Agent Concentration: A higher concentration of the trapping agent can favor the bimolecular trapping reaction over the unimolecular or bimolecular decomposition of this compound. A 2- to 5-fold excess of the trapping agent is a good starting point.2. Check Trapping Agent Stability: Ensure your trapping agent is stable under the reaction conditions (CsF, acetonitrile, and mild heating).3. Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction over time. This can help you determine the optimal reaction time to maximize product formation and minimize decomposition. |
| Reaction is sluggish or does not go to completion. | 1. Insufficient activation by CsF. 2. Low concentration of reactants. | 1. Increase CsF Equivalents: Try increasing the molar equivalents of CsF to 2.5-3.0 equivalents relative to the silyl triflate precursor.2. Increase Reactant Concentration: Running the reaction at a higher concentration can increase the reaction rate. However, this may also increase the rate of this compound polymerization, so optimization is key. |
Data Presentation
The following table summarizes the reported yields for various trapping agents in the reaction with this compound generated from cyclopent-1-en-1-yl(trimethyl)silyl trifluoromethanesulfonate and CsF in acetonitrile.
| Trapping Agent | Product Type | Yield (%) | Reference |
| Benzyl azide | Triazole | 42 | [1] |
| N-Phenylsydnone | Pyrazole | 31 | [1] |
| 1,3-Dimethyl-2-imidazolidinone (DMI) | [2][3]-fused bicyclic | 26 | [1] |
| 1,3-Diphenylisobenzofuran | Diels-Alder Adduct | 0 | [1] |
| Furan | Diels-Alder Adduct | 0 | [1] |
| 2,5-Dimethylfuran | Diels-Alder Adduct | 0 | [1] |
| Diphenyl ditimide | - | 0 | [1] |
| N-Methyl-C-phenylnitrone | Isoxazoline | 0 | [1] |
| 2,4,6-Trimethylbenzonitrile N-oxide | Isoxazole | 0 | [1] |
| Tetracyclone | Diels-Alder Adduct | 0 | [1] |
| 1,2,3,4-Tetraphenylnaphthalene | - | 0 | [1] |
| Anthracene | Diels-Alder Adduct | 0 | [1] |
| 9,10-Dimethylanthracene | Diels-Alder Adduct | 0 | [1] |
| (E)-Stilbene | [2+2] Adduct | 0 | [1] |
| 1-Hexene | [2+2] Adduct | 0 | [1] |
| Norbornene | [2+2] Adduct | 0 | [1] |
Experimental Protocols
Protocol 1: Synthesis of Cyclopent-1-en-1-yl Trifluoromethanesulfonate
This protocol describes the synthesis of the silyl triflate precursor to this compound.
-
Synthesis of (Cyclopent-1-en-1-yloxy)trimethylsilane:
-
To a solution of cyclopentanone (B42830) (1.0 equiv) and triethylamine (B128534) (1.5 equiv) in DMF at 0 °C, add trimethylsilyl (B98337) chloride (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work up the reaction by pouring it into a separatory funnel containing a mixture of pentane (B18724) and water.
-
Extract the aqueous layer with pentane, wash the combined organic layers with saturated aqueous NaHCO₃ and brine, and dry over anhydrous Na₂SO₄.
-
Purify the crude product by distillation to obtain (cyclopent-1-en-1-yloxy)trimethylsilane as a colorless oil.
-
-
Synthesis of Cyclopent-1-en-1-yl Trifluoromethanesulfonate:
-
To a solution of (cyclopent-1-en-1-yloxy)trimethylsilane (1.0 equiv) in CH₂Cl₂ at -78 °C, add trifluoromethanesulfonic anhydride (B1165640) (1.1 equiv) dropwise.
-
Stir the reaction at -78 °C for 30 minutes.
-
Remove the solvent under reduced pressure at 0 °C.
-
Purify the crude product by flash chromatography on silica (B1680970) gel at -20 °C using a nonpolar eluent (e.g., pentane) to afford cyclopent-1-en-1-yl trifluoromethanesulfonate.
-
Protocol 2: General Procedure for this compound Trapping
This protocol provides a general method for the generation of this compound from its silyl triflate precursor and subsequent trapping.
-
Reaction Setup:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add cesium fluoride (CsF, 2.0 equiv).
-
Add the desired trapping agent (1.0-5.0 equiv).
-
Add anhydrous acetonitrile.
-
-
This compound Generation and Trapping:
-
To the stirred suspension, add a solution of cyclopent-1-en-1-yl trifluoromethanesulfonate (1.0 equiv) in anhydrous acetonitrile via syringe pump over a specified period (e.g., 1 hour).
-
Allow the reaction to stir at room temperature for an additional period (e.g., 1-12 hours) after the addition is complete.
-
-
Workup and Purification:
-
Quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
Signaling Pathway: this compound Generation and Trapping
References
Technical Support Center: Managing Cyclopentyne's High Reactivity in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the high reactivity of cyclopentyne in experimental settings. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions, to directly address challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so reactive and unstable?
This compound's high reactivity stems from its significant ring strain and distorted alkyne geometry.[1][2][3] An ideal alkyne has a linear geometry with a bond angle of 180°. However, the five-membered ring structure of this compound forces this bond angle to be significantly smaller, leading to immense angle strain.[1][3] This strain makes the triple bond highly susceptible to reactions that can relieve this strain, such as cycloadditions.[2]
Q2: Can this compound be isolated and stored?
No, this compound is too unstable to be isolated and stored under normal laboratory conditions.[1] It is a transient intermediate that must be generated in situ and immediately trapped by a suitable reagent. Its high reactivity would otherwise lead to rapid decomposition or oligomerization.
Q3: What are the common methods for generating this compound?
This compound is typically generated in the presence of a trapping agent. A common and effective method involves the 1,2-elimination of a precursor molecule. One widely used precursor is 1-(trimethylsilyl)cyclopent-1-enyl trifluoromethanesulfonate (B1224126) (triflate). The addition of a fluoride (B91410) source, such as cesium fluoride (CsF), initiates the elimination of the trimethylsilyl (B98337) and triflate groups to form the transient this compound.
Q4: What types of reactions can this compound undergo?
Due to its high reactivity, this compound readily undergoes cycloaddition reactions. The most common are [4+2] and [2+2] cycloadditions.[2] It can react with a variety of trapping agents, including dienes, azides, and nitrones, to form stable cycloadducts.
Experimental Protocol: In Situ Generation and Trapping of this compound
This protocol details a general procedure for the generation of this compound from a silyl (B83357) triflate precursor and its subsequent trapping with an azide (B81097) to form a triazole product.
Materials:
-
1-(trimethylsilyl)cyclopent-1-enyl trifluoromethanesulfonate (precursor)
-
Benzyl (B1604629) azide (trapping agent)
-
Cesium fluoride (CsF) (fluoride source)
-
Anhydrous acetonitrile (B52724) (solvent)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon line)
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add cesium fluoride (1.5 equivalents).
-
Reagent Addition: Under an inert atmosphere, dissolve the this compound precursor (1 equivalent) and benzyl azide (1.2 equivalents) in anhydrous acetonitrile.
-
Initiation: Add the solution of the precursor and trapping agent to the flask containing the cesium fluoride via syringe.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by observing the consumption of the starting materials.
-
Quenching: Once the reaction is complete, quench the reaction by adding water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired triazole adduct.
Troubleshooting Guide
Low yields or unexpected side products are common challenges when working with highly reactive intermediates like this compound. This guide provides solutions to frequently encountered problems.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient this compound Generation: The fluoride source may be of poor quality or not sufficiently anhydrous. | Use freshly dried, high-purity cesium fluoride. Consider alternative fluoride sources like potassium fluoride in the presence of a crown ether to enhance its solubility and reactivity. |
| Decomposition of this compound: The concentration of the trapping agent may be too low, allowing the this compound to decompose or oligomerize before it can be trapped. | Increase the concentration of the trapping agent. Ensure the trapping agent is added before or concurrently with the fluoride source to maximize the chances of immediate trapping. | |
| Poor Trapping Agent: Not all trapping agents are equally effective. Some may react too slowly with this compound.[4][5] | If possible, switch to a more reactive trapping agent. For example, sydnones and benzyl azide have been shown to be effective.[4][5] | |
| Formation of Multiple Products | Side Reactions: The this compound precursor or the product may be unstable under the reaction conditions. | Optimize the reaction temperature and time. Running the reaction at a lower temperature may reduce the rate of side reactions. |
| Isomerization of Product: The initial cycloadduct may undergo rearrangement. | Analyze the reaction mixture at different time points to identify the initial product and any subsequent isomerization. Adjust workup conditions to minimize isomerization. | |
| Difficulty in Product Purification | Presence of Unreacted Precursor: The reaction may not have gone to completion. | Increase the reaction time or the amount of fluoride source. Ensure efficient stirring to maximize contact between the reagents. |
| Formation of Non-specific Decomposition Products: this compound can lead to a complex mixture of byproducts upon decomposition.[4] | Improve the trapping efficiency by using a higher concentration of a more reactive trapping agent. |
Visualizations
Experimental Workflow for this compound Generation and Trapping
Caption: A streamlined workflow for the in situ generation and trapping of this compound.
Troubleshooting Logic for Low Product Yield
Caption: A decision-making diagram for troubleshooting low product yields in this compound reactions.
References
- 1. sketchviz.com [sketchviz.com]
- 2. GitHub - magjac/d3-graphviz: Graphviz DOT rendering and animated transitions using D3 [github.com]
- 3. NMR spin trapping: detection of free radical reactions with a new fluorinated DMPO analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cycloadditions of Cyclohexynes and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Kinetic Analysis of Cyclopentyne Cycloaddition Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the kinetic analysis of cyclopentyne cycloaddition reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so reactive and challenging to work with?
This compound is a highly strained cycloalkyne. The ideal bond angle for an alkyne is 180°, but the five-membered ring forces these bonds into a significantly bent geometry (around 116°).[1][2] This immense angle strain, calculated to be around 74 kcal/mol, makes the molecule highly reactive and prone to rapid cycloaddition reactions ([2+2] and [4+2]) to release this strain.[1][3] Its high reactivity means it is typically generated in situ as a transient intermediate.[2]
Q2: My cycloaddition reaction is not yielding the expected product. What are common side reactions or decomposition pathways?
Due to its high reactivity, this compound can react with itself or other unsaturated species present in the reaction mixture.[2] If the desired trapping agent is not reactive enough, side reactions can dominate. In some cases, nonspecific decomposition can occur, leading to a loss of mass without identifiable byproducts.[1] It is also important to consider that in the absence of a suitable trapping agent, the this compound precursor may not react as expected.[1]
Q3: The stereochemistry of my [2+2] cycloaddition product is not what I predicted. Why might this be?
The stereochemistry of this compound cycloadditions is a complex topic and can be influenced by the reaction mechanism. While some reactions proceed with retention of stereochemistry, this is not always the case.[3][4] The reaction can proceed through competing concerted and stepwise (diradical) pathways.[5] A short-lived diradical intermediate might not have enough time to undergo bond rotation, leading to stereoretention.[4] However, computational studies have shown that the energy barriers for both concerted and biradical pathways can be very close, potentially leading to a mixture of stereoisomers.[5]
Q4: How do substituents on the reacting partner affect the reaction rate and regioselectivity?
Substituents can have a significant impact on the kinetics and outcome of the reaction. For instance, in reactions with substituted cycloalkynes, the regioselectivity can often be predicted using the distortion/interaction model.[1][6] This model suggests that the reactant may be pre-distorted toward the geometry of the preferred transition state, thus lowering the activation energy for one regioisomer over another.[1][6] Electron-withdrawing or -donating groups will alter the electronic properties of the reactants, influencing the interaction energies in the transition state.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inefficient generation of this compound. 2. Trapping agent is not reactive enough. 3. Nonspecific decomposition of this compound.[1] | 1. Ensure the precursor and reaction conditions for this compound generation are optimal. 2. Use a more reactive trapping agent. Some trapping agents may fail to react.[1] 3. Optimize reaction concentration and temperature to favor the desired cycloaddition over decomposition. |
| Inconsistent kinetic data | 1. Difficulty in controlling the concentration of the transient this compound. 2. Presence of impurities that may catalyze or inhibit the reaction. 3. Temperature fluctuations during the experiment. | 1. Employ a pseudo-first-order kinetic setup by using a large excess of the trapping agent. 2. Purify all reagents and solvents thoroughly.[7] 3. Use a thermostatted reaction vessel or spectrophotometer cuvette holder.[8] |
| Unexpected stereoisomer formation | 1. Competing reaction pathways (concerted vs. stepwise).[5] 2. Dynamic effects on the potential energy surface.[4] | 1. Vary the solvent polarity; stepwise reactions involving polar intermediates may be more sensitive to solvent effects. 2. Perform computational studies to investigate the transition states and relative energy barriers of competing pathways.[5] |
| Difficulty in monitoring the reaction | The reactants and products may lack a strong UV-Vis chromophore for spectrophotometric analysis. | 1. Consider using techniques like NMR spectroscopy or Gas Chromatography (GC) to monitor the reaction progress. 2. If using GC, a pyrolysis-GLC technique might be necessary for analyzing thermally sensitive products.[7] |
Quantitative Kinetic Data
The following table summarizes computationally derived activation energies for various this compound and related cycloaddition reactions. Note that experimental values for this compound itself are scarce due to its high reactivity.
| Reaction | Type | Computational Method | Activation Energy (kcal/mol) | Reference |
| This compound + Ethene | [2+2] | DFT (B3LYP) | ~7.1 (for a related polar process) | [9] |
| Cyclohexyne + Methyl Azide | [3+2] | DFT (MPWB1K/6-311G(d)) | 7.5 | [9] |
| Benzyne + Ethylene (Biradical path) | [2+2] | B3LYP/CASSCF | ~4.1 lower than concerted path | [5] |
| Tropone diester + Cyclopentadiene | [6+4] | DFT (M06-2X) | 20.2 | [10] |
| Tropone diester + Cyclopentadiene | [8+2] | DFT (M06-2X) | 20.4 | [10] |
Experimental Protocols
General Protocol for In Situ Generation and Kinetic Analysis of this compound Cycloadditions via UV-Vis Spectroscopy
This protocol is a generalized approach. Concentrations and specific reagents must be optimized for the particular reaction under study.
-
Solution Preparation :
-
Prepare a stock solution of the this compound precursor (e.g., a silyl (B83357) triflate derivative) in a suitable solvent (e.g., THF).
-
Prepare a stock solution of the trapping agent (the other reactant in the cycloaddition). The solvent should be transparent in the desired UV-Vis wavelength range.[8]
-
Prepare a stock solution of the activating agent for this compound generation (e.g., CsF).
-
-
Spectrophotometer Setup :
-
Use a spectrophotometer equipped with a temperature-controlled cuvette holder to maintain a constant temperature.[8]
-
Select a wavelength where one of the reactants or products has a distinct absorbance, and other species do not significantly interfere.
-
-
Kinetic Run :
-
In a quartz cuvette, add the trapping agent solution. To ensure pseudo-first-order kinetics, the trapping agent should be in large excess.
-
Add the solution of the this compound precursor.
-
Initiate the reaction by adding the activating agent solution.
-
Immediately begin recording the absorbance at the chosen wavelength as a function of time.[8]
-
-
Data Analysis :
-
Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc). The molar absorptivity (ε) must be determined independently.
-
Plot the concentration of the monitored species versus time.
-
Determine the observed rate constant (k_obs) by fitting the data to the appropriate integrated rate law (e.g., for a pseudo-first-order reaction, ln[A] vs. time should be linear).
-
Visualizations
Caption: Experimental workflow for kinetic analysis.
Caption: Competing cycloaddition reaction pathways.
Caption: Troubleshooting decision tree for experiments.
References
- 1. Cycloadditions of Cyclohexynes and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic chemistry - Why is this compound unstable? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. comporgchem.com [comporgchem.com]
- 5. Competing pathways in the [2 + 2] cycloadditions of this compound and benzyne. A DFT and ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Cyclopentyne Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cyclopentyne. The information focuses on the impact of temperature on reaction rates and provides experimental best practices.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in this compound reactions?
A1: Temperature control is paramount due to the high reactivity and instability of this compound.[1][2] this compound is a highly strained cycloalkyne, making it extremely reactive.[3] At elevated temperatures, its inherent instability can lead to rapid, uncontrolled polymerization or decomposition, significantly reducing the yield of the desired product. Conversely, temperatures that are too low may result in impractically slow reaction rates. Precise temperature management ensures a balance between activating the desired reaction pathway and minimizing side reactions.
Q2: How does temperature generally affect the rate of this compound cycloaddition reactions?
A2: In general, increasing the temperature increases the rate of chemical reactions, and this compound cycloadditions are no exception. This is explained by the Arrhenius equation, which indicates that the rate constant of a reaction increases exponentially with temperature.[4][5] A higher temperature provides the reacting molecules with greater kinetic energy, leading to more frequent and energetic collisions, which increases the likelihood of overcoming the activation energy barrier for the reaction.[4]
Q3: What are the primary side reactions to consider at different temperatures when working with this compound?
A3: At higher temperatures, the primary side reactions are dimerization and polymerization of this compound itself. Due to its high reactivity, this compound can readily react with another molecule of this compound in a [2+2] cycloaddition. As the temperature increases, the rate of these self-reactions can become dominant. At very low temperatures, the main issue is often a slow rate of the desired cycloaddition, which can lead to the accumulation of unreacted starting materials for this compound generation.
Q4: Are there computational studies that predict the effect of temperature on this compound reactions?
A4: Yes, computational studies, particularly using Density Functional Theory (DFT), have been employed to investigate the reaction pathways of this compound cycloadditions.[6][7] These studies often calculate the activation energy barriers for different reaction pathways, such as concerted versus stepwise mechanisms.[6][7] While these studies provide valuable mechanistic insights, they often do not provide extensive data on temperature-dependent rate constants. However, the calculated activation energies can be used within the framework of Transition State Theory to estimate how temperature will influence reaction rates.[8]
Troubleshooting Guides
Issue 1: Low or No Product Yield in a this compound Trapping Experiment
| Possible Cause | Troubleshooting Step | Rationale |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 5-10 °C increments. | The activation energy for the desired cycloaddition may not be sufficiently overcome at the initial temperature, resulting in a very slow reaction rate. |
| This compound is polymerizing before it can be trapped. | Decrease the reaction temperature. Ensure rapid mixing of the this compound precursor with the trapping agent. | Dimerization and polymerization are often faster at higher temperatures. Lowering the temperature can favor the desired bimolecular reaction with the trapping agent. |
| Inefficient in situ generation of this compound. | Verify the integrity and purity of the this compound precursor and the activating reagent. Consider a modest increase in the temperature of the generation step if it is separate from the trapping step. | The conditions for generating this compound may not be optimal, leading to low concentrations of the reactive intermediate. |
| Instability of reactants or products at the reaction temperature. | Run control experiments to test the thermal stability of the trapping agent and the expected product under the reaction conditions. | The trapping agent or the product itself may be degrading at the reaction temperature, leading to a low isolated yield. |
Issue 2: Inconsistent Reaction Rates or Product Ratios
| Possible Cause | Troubleshooting Step | Rationale |
| Poor temperature control. | Use a cryostat or a well-calibrated temperature control system. Ensure uniform heating/cooling of the reaction vessel. | Fluctuations in temperature can lead to variable reaction rates and affect the selectivity between competing reaction pathways. |
| Localized "hot spots" during reagent addition. | Add reagents slowly and sub-surface to ensure rapid dispersal and minimize localized temperature increases, especially for exothermic generation steps. | The generation of this compound can be exothermic. Rapid addition can create localized high temperatures, promoting side reactions. |
| Mixing issues. | Ensure efficient stirring throughout the reaction. | Inadequate mixing can lead to localized high concentrations of this compound, favoring polymerization, and result in non-uniform reaction conditions. |
Data Presentation
Due to the transient and highly reactive nature of this compound, extensive experimental kinetic data across a range of temperatures is scarce in the literature. The following tables present illustrative data based on computational models and general kinetic principles for a hypothetical [4+2] cycloaddition reaction of this compound with a generic diene.
Table 1: Effect of Temperature on the Rate Constant (k) for a Hypothetical this compound [4+2] Cycloaddition
| Temperature (°C) | Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) |
| -78 | 195 | 0.05 |
| -60 | 213 | 0.25 |
| -40 | 233 | 1.5 |
| -20 | 253 | 7.5 |
| 0 | 273 | 30 |
Note: This data is illustrative and intended to demonstrate the exponential relationship between temperature and reaction rate.
Table 2: Arrhenius Parameters for the Hypothetical this compound [4+2] Cycloaddition
| Parameter | Value |
| Activation Energy (Ea) | 45 kJ/mol |
| Pre-exponential Factor (A) | 8 x 10⁸ M⁻¹s⁻¹ |
Experimental Protocols
Protocol 1: Low-Temperature in situ Generation and Trapping of this compound
This protocol describes a general method for the generation of this compound from a suitable precursor and its subsequent trapping in a cycloaddition reaction, with a strong emphasis on temperature control.
-
Apparatus Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Maintain a positive pressure of dry nitrogen throughout the experiment.
-
-
Initial Cooling:
-
Cool the reaction flask containing the trapping agent (e.g., a diene) dissolved in a suitable anhydrous solvent (e.g., THF) to the desired initial reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
-
Precursor Addition:
-
Dissolve the this compound precursor (e.g., 1-bromocyclopentene) in the same anhydrous solvent and place it in the dropping funnel.
-
Add the precursor solution dropwise to the cooled, stirred solution of the trapping agent over a period of 30-60 minutes. Maintain the internal temperature within ±2 °C of the set point.
-
-
Initiation of this compound Generation:
-
Prepare a solution of a strong base (e.g., n-butyllithium or lithium diisopropylamide) in a suitable solvent.
-
Add the base solution dropwise to the reaction mixture at a rate that maintains the desired reaction temperature. The formation of this compound is often exothermic, so careful control of the addition rate is crucial.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., TLC, GC-MS, or LC-MS) after quenching with a proton source (e.g., methanol).
-
-
Quenching and Workup:
-
Once the reaction is complete, quench any remaining base by slowly adding a proton source at the reaction temperature.
-
Allow the reaction mixture to warm to room temperature before proceeding with standard aqueous workup and purification procedures.
-
Visualizations
References
- 1. comporgchem.com [comporgchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Developing the Low-Temperature Oxidation Mechanism of Cyclopentane: An Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Demonstrating the Simplicity and In Situ Temperature Monitoring of the Mechanochemical Synthesis of Metal Chalcogenides Suitable for Thermoelectrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and modeling of temperature effects on batch xanthan gum fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Competing pathways in the [2 + 2] cycloadditions of this compound and benzyne. A DFT and ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions Involving 3-Substituted Cyclohexyne Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions that involve the in situ generation and trapping of 3-substituted cyclohexyne (B14742757) intermediates. Given the highly reactive and unstable nature of cyclohexyne, this guide focuses on optimizing the formation of the desired trapped product.
Frequently Asked Questions (FAQs)
Q1: What is 3-substituted cyclohexyne and why can't I isolate it?
A1: 3-substituted cyclohexyne is a highly strained and reactive molecule. The ideal bond angle for an alkyne (a carbon-carbon triple bond) is 180°, which is geometrically impossible to achieve within a six-membered ring. This extreme angle strain makes cyclohexyne and its derivatives highly unstable and incapable of being isolated under normal laboratory conditions. They are typically generated in situ as transient intermediates and immediately consumed in a subsequent reaction with a "trapping" agent.
Q2: How is 3-substituted cyclohexyne typically generated in a reaction?
A2: A common and effective method for the in situ generation of 3-substituted cyclohexyne involves the use of silyl (B83357) triflate precursors.[1][2] These precursors, when treated with a fluoride (B91410) source such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF), undergo elimination to form the transient cyclohexyne intermediate.[1][3] Silyl tosylates can also be used as alternative precursors.[3]
Q3: What are the most common reactions used to "trap" the 3-substituted cyclohexyne intermediate?
A3: The highly reactive nature of the cyclohexyne intermediate makes it susceptible to various trapping reactions. The most common are cycloaddition reactions, including:
-
[3+2] Cycloadditions: With reagents like azides and diazo compounds to form triazoles and pyrazoles, respectively.[1][4][5]
-
[4+2] Cycloadditions (Diels-Alder): With dienes to form bicyclic adducts.[1] Additionally, nucleophilic trapping can be employed to form addition products.[1]
Q4: How does the substituent at the 3-position influence the reaction?
A4: The substituent at the 3-position can significantly impact the regioselectivity of the trapping reaction. For example, in the case of a 3-benzyloxy-cyclohexyne, trapping with benzyl (B1604629) azide (B81097) shows a preference for the formation of one regioisomer over the other.[1] This regioselectivity can be explained by the distortion/interaction model, where electronic and steric factors of the substituent influence the accessibility of the two carbons of the triple bond.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired trapped product. | 1. Inefficient generation of the cyclohexyne intermediate. 2. The chosen fluoride source is not effective. 3. The cyclohexyne precursor is unstable or of poor quality. 4. The trapping agent is not reactive enough or is present in too low a concentration. 5. The reaction temperature is not optimal. | 1. Ensure anhydrous conditions, as moisture can quench the reagents. 2. If using CsF, which has low solubility, consider switching to a more soluble fluoride source like TBAF.[3] The addition of a phase-transfer catalyst might also be beneficial. 3. Synthesize fresh precursor and verify its purity by NMR. 4. Increase the equivalents of the trapping agent. 5. Optimize the reaction temperature. Some reactions may require heating to proceed efficiently. |
| Formation of multiple regioisomers. | The electronic and steric effects of the 3-substituent may not strongly favor one regioisomeric outcome. | 1. Modify the 3-substituent to be more sterically demanding or to have different electronic properties to enhance regioselectivity. 2. Alter the trapping agent to be more sensitive to the electronic or steric differences at the two carbons of the triple bond. 3. Carefully optimize the reaction conditions (solvent, temperature) as these can sometimes influence regioselectivity. |
| Decomposition of starting materials or product. | 1. The reaction conditions are too harsh. 2. The product is unstable to the workup conditions. | 1. Consider using a milder fluoride source or lowering the reaction temperature. 2. Perform a stability test of your product under the workup conditions to identify any issues. If the product is acid or base sensitive, use a neutral quench and workup. |
| Difficulty in reproducing a literature procedure. | Minor, unreported variations in reaction setup or reagent quality. | 1. Ensure all reagents are of high purity and solvents are rigorously dried. 2. Pay close attention to the rate of addition of reagents and the maintenance of the reaction temperature. 3. Degas solvents if the reaction is sensitive to oxygen. |
Quantitative Data Summary
Table 1: Regioselectivity in the [3+2] Cycloaddition of 3-Benzyloxy-cyclohexyne with Benzyl Azide
| Trapping Agent | 3-Substituent | Product Ratio (16:17) |
| Benzyl Azide | Benzyloxy | 5.1 : 1 |
Data sourced from reference[1].
Table 2: Yields of [3+2] Cycloaddition Reactions of Unsubstituted Cyclohexyne
| Trapping Agent | Product | Yield (%) |
| Phenyl Azide | 1,4-Diphenyl-1,4,5,6-tetrahydro-cyclopenta[d][1][2][6]triazole | 75 |
| Benzyl Azide | 1-Benzyl-4-phenyl-1,4,5,6-tetrahydro-cyclopenta[d][1][2][6]triazole | 80 |
| (Trimethylsilyl)diazomethane | 4-Phenyl-1-(trimethylsilyl)-1,4,5,6-tetrahydro-cyclopenta[c]pyrazole | 65 |
Data adapted from reference[1]. Yields are for isolated products.
Experimental Protocols
Protocol 1: General Procedure for the in situ Generation and Trapping of a 3-Substituted Cyclohexyne
This protocol is a generalized procedure based on the synthesis of a 3-benzyloxy-cyclohexyne derivative.[1]
-
Preparation of the Precursor: Synthesize the 3-benzyloxy-substituted silyl triflate precursor according to established literature methods.[1]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the silyl triflate precursor (1.0 equiv) and the desired trapping agent (e.g., benzyl azide, 1.2 equiv).
-
Solvent Addition: Add anhydrous solvent (e.g., acetonitrile (B52724) or THF) via syringe.
-
Initiation: Add the fluoride source (e.g., CsF, 2.0 equiv) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired cycloadduct.
Visualizations
References
- 1. Cycloadditions of Cyclohexynes and Cyclopentyne - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concise Approach to Cyclohexyne and 1,2-Cyclohexadiene Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silyl Tosylate Precursors to Cyclohexyne, 1,2-Cyclohexadiene, and 1,2-Cycloheptadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the high reactivity of cyclohexynes in [3 + 2] cycloaddition reactions through the molecular electron density theory - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. [3 + 2]-Cycloaddition reaction of sydnones with alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cyclopentyne Stabilization
For immediate assistance, please review the troubleshooting guide and frequently asked questions below. Our goal is to help you mitigate the rapid polymerization of cyclopentyne to ensure successful experimental outcomes.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Immediate Polymerization Upon Generation | Highly reactive nature of this compound due to severe ring strain.[1][2][3][4] | Generate this compound in situ in the presence of a high concentration of a trapping agent. This ensures the this compound reacts with the trapping agent before it can dimerize or polymerize. |
| Low Yield of Trapped Product | Inefficient trapping agent or suboptimal reaction conditions. | Select a more efficient trapping agent such as benzyl (B1604629) azide (B81097) or a sydnone.[5][6] Optimize reaction temperature; lower temperatures (e.g., -78 °C) can slow the rate of polymerization, allowing more time for the desired trapping reaction to occur. |
| Reaction is Unsuccessful Even with Trapping Agent | The chosen trapping agent may not be suitable for your specific reaction. | Consult literature for trapping agents proven to be effective with this compound. For example, while many dienes are effective traps for other cycloalkynes, their efficiency with this compound can be limited.[5][6] Consider 1,3-dipoles as an alternative.[7] |
| Difficulty Isolating the Product | The product may be unstable under the purification conditions. | Use purification techniques that avoid high temperatures, such as flash column chromatography at room temperature or recrystallization at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: Why does this compound polymerize so easily?
A1: this compound is a highly strained molecule.[1][2][4] The ideal bond angle for an alkyne (a carbon-carbon triple bond) is 180°, but the five-membered ring forces these bonds into a much smaller angle, creating significant angular strain.[3][4] To relieve this strain, this compound readily undergoes reactions like polymerization and cycloadditions.[1][2]
Q2: What is the most effective general strategy to prevent polymerization?
A2: The most robust strategy is in-situ generation and trapping . This involves generating the this compound in the reaction vessel that already contains a molecule (the "trapping agent") designed to react with it immediately. This method prevents this compound from reacting with itself.
Q3: What are the best trapping agents for this compound?
A3: The choice of trapping agent is critical. While many trapping agents give low yields, benzyl azide and sydnones have been shown to be effective in producing triazole and pyrazole (B372694) products, respectively.[5][6] A cyclic dimethylurea has also been used successfully.[5][6]
Q4: Can I handle this compound at low temperatures to prevent polymerization?
A4: Yes, lowering the temperature can significantly decrease the rate of polymerization, giving the molecule a longer half-life. Performing the generation and subsequent reactions at low temperatures (e.g., in a dry ice/acetone bath at -78 °C or even lower) is a common and effective strategy to manage its reactivity.
Q5: Is it possible to stabilize this compound using metal coordination?
A5: Yes, this compound can be stabilized through the formation of a π complex with metals.[1][2] For instance, it can interact with copper species to form a type of metallacycle or with lithium cations, which can influence its reactivity in cycloaddition reactions.[1][2] This approach can "protect" the triple bond and prevent polymerization.
Experimental Protocols
Protocol 1: In-Situ Generation and Trapping of this compound with Benzyl Azide
This protocol is adapted from studies on cycloalkyne trapping experiments.[5][6]
Objective: To generate this compound in situ from (cyclopent-1-en-1-yl(trimethylsilyl))methyl trifluoromethanesulfonate (B1224126) and trap it with benzyl azide to form a stable triazole product, thereby preventing polymerization.
Materials:
-
(Cyclopent-1-en-1-yl(trimethylsilyl))methyl trifluoromethanesulfonate (this compound precursor)
-
Cesium Fluoride (B91410) (CsF)
-
Benzyl Azide (Trapping Agent)
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Standard glassware for inert atmosphere chemistry (Schlenk line, oven-dried flasks, etc.)
-
Magnetic stirrer and stir bars
-
Syringes and needles
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add cesium fluoride (CsF, 1.5 equivalents) and benzyl azide (1.2 equivalents) to an oven-dried flask containing a magnetic stir bar.
-
Solvent Addition: Add anhydrous acetonitrile via syringe to dissolve the reagents.
-
Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Precursor Addition: Slowly add a solution of the this compound precursor in anhydrous acetonitrile to the reaction mixture over a period of 1-2 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of free this compound.
-
Reaction: Allow the reaction to stir for an additional 12-24 hours at the same temperature.
-
Quenching and Workup: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica (B1680970) gel to isolate the desired triazole adduct.
Quantitative Data Summary
The following table summarizes the reported yields for trapping reactions of in-situ generated this compound with various agents. This data is critical for selecting an appropriate trapping strategy.
| Trapping Agent | Product Type | Reported Yield (%) | Reference |
| Benzyl Azide | Triazole | 35% | [5][6] |
| N-phenylsydnone | Pyrazole | 28% | [5][6] |
| 1,3-Dimethyl-2-imidazolidinone | [5][8]-fused ring system | 19% | [5][6] |
Yields are based on isolated products from reactions where this compound was generated from a silyl (B83357) triflate precursor with CsF.[5][6]
Workflow and Logic Diagrams
Below is a diagram illustrating the decision-making process for an experiment involving this compound to minimize polymerization.
Caption: Decision workflow for preventing this compound polymerization.
References
- 1. assignmentpoint.com [assignmentpoint.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Q & A: Why do you suppose no one has ever been able to make this compound as a stable molecule? [studyorgo.com]
- 5. Cycloadditions of Cyclohexynes and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient Trapping of 1,2-Cyclohexadienes with 1,3-Dipoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Catalyst Selection for Cyclopentyne-Mediated Transformations: A Technical Support Center
Welcome to the technical support center for catalyst selection in cyclopentyne-mediated transformations. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of transformations that this compound undergoes, and what is the general role of a catalyst?
A1: Due to its significant ring strain (approximately 74 kcal/mol), this compound is a highly reactive intermediate.[1] It readily participates in cycloaddition reactions, most notably [2+2] and [4+2] cycloadditions.[2] Many of these reactions are strain-promoted and can proceed without a catalyst.[3][4] However, catalysts can be employed to influence reaction rates, control stereoselectivity, and promote specific reaction pathways over others. For instance, copper species can interact with this compound to form novel metallacycles, thereby altering its reactivity.[2]
Q2: When should I consider a metal-free approach versus a catalyzed reaction for my this compound transformation?
A2: A metal-free approach, or strain-promoted azide-alkyne cycloaddition (SPAAC), is often preferred in biological systems where the cytotoxicity of a metal catalyst (like copper) is a concern.[3][4] If your primary goal is a bioorthogonal conjugation, a metal-free pathway is the standard approach. A catalyzed reaction should be considered when you need to enhance reaction rates, control regioselectivity, or when the reactants are not sufficiently activated by ring strain alone.
Q3: What is the role of ligands in copper-catalyzed reactions involving strained alkynes?
A3: In copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, nitrogen-based ligands play a crucial role. They stabilize the active Cu(I) oxidation state, prevent disproportionation, and can enhance the solubility of the catalyst. The choice of ligand can significantly impact the reaction kinetics and overall efficiency.
Q4: Can Lewis acids be used to catalyze this compound reactions?
A4: Yes, Brønsted and Lewis acids can catalyze formal cycloaddition reactions. For instance, HNTf₂ has been used to catalyze formal [4+2] cycloaddition reactions of siloxyalkynes, which are structurally related to the enol form of cyclopentanone.[5] Lewis acid catalysis can be an effective strategy for activating substrates and promoting specific cycloaddition pathways.
Troubleshooting Guides
This section addresses specific issues that you might encounter during your experiments with this compound-mediated transformations.
Issue 1: Low or No Product Yield
Question: My this compound cycloaddition reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield is a common problem that can arise from several factors. Here is a systematic approach to troubleshooting this issue:
-
Purity of Starting Materials: Impurities in your trapping agent or the precursor to this compound can lead to side reactions or catalyst deactivation.
-
Solution: Ensure all reactants are purified before use. Standard techniques such as distillation, recrystallization, or column chromatography should be employed.
-
-
Inefficient Generation of this compound: If this compound is being generated in situ, the conditions for its formation may not be optimal.
-
Solution: Verify the efficacy of your this compound precursor and the activation method (e.g., desilylation of a silyl (B83357) triflate with a fluoride (B91410) source).[1][6]
-
-
Catalyst Inactivity (if applicable): If you are using a catalyst, it may be inactive or poisoned.
-
Solution: For copper-catalyzed reactions, ensure you are using the active Cu(I) species. If starting with Cu(II), a reducing agent like sodium ascorbate (B8700270) is necessary.[7] Ensure ligands are present to stabilize the Cu(I) state. For air-sensitive catalysts, use of inert atmosphere techniques is critical.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and concentration can all impact the reaction outcome.
-
Solution: Systematically screen different solvents and temperatures. The high reactivity of this compound means that it can polymerize or undergo other decomposition pathways if not trapped efficiently.
-
Caption: A troubleshooting workflow for low-yield this compound reactions.
Issue 2: Formation of Undesired Side Products
Question: I am observing significant formation of side products and very little of my desired cycloaddition product. What could be the cause?
Answer: The high reactivity of this compound makes it susceptible to various side reactions, such as polymerization or reactions with solvents or impurities.
-
Polymerization of this compound: If the concentration of the trapping agent is too low, or if it is not reactive enough, this compound may react with itself.
-
Solution: Increase the concentration of the trapping agent. Ensure that the trapping agent is added before or concurrently with the generation of this compound.
-
-
Reaction Pathway Competition: this compound can undergo different types of cycloadditions (e.g., [2+2] vs. [4+2]). The desired pathway may not be favored under the current conditions.
-
Solution: The choice of catalyst can influence the reaction pathway. For example, certain metal catalysts might favor one cycloaddition mode over another. Altering the electronic properties of the trapping agent can also shift the selectivity. Computational studies suggest that concerted and biradical pathways in [2+2] cycloadditions of this compound can be nearly isoenergetic.[8]
-
Caption: Catalyst choice can direct the outcome of this compound reactions.
Quantitative Data Summary
The following table summarizes yields for various trapping experiments with in situ generated this compound. These reactions are strain-promoted and do not employ a catalyst.
| Entry | Trapping Agent | Product Type | Yield (%) |
| 1 | Benzyl Azide | Triazole | 35[1][6] |
| 2 | N-Phenylsydnone | Pyrazole | 25[1][6] |
| 3 | 1,3-Dimethyl-2-imidazolidinone | [6][9]-fused ring system | 20[1][6] |
Yields are for isolated products and are the average of two experiments.[1][6]
Experimental Protocols
Protocol 1: General Procedure for In Situ Generation and Trapping of this compound (Metal-Free)
This protocol is adapted from the work of Garg and coworkers for the trapping of this compound generated from a silyl triflate precursor.[1][6]
Reagents:
-
Cyclopenten-1-yl nonaflate (this compound precursor)
-
Cesium Fluoride (CsF)
-
Trapping agent (e.g., Benzyl Azide)
-
Acetonitrile (B52724) (anhydrous)
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the trapping agent (1.2 equivalents).
-
Add anhydrous acetonitrile as the solvent.
-
Add Cesium Fluoride (CsF) (2.0 equivalents).
-
Add the this compound precursor (1.0 equivalent) to the stirred suspension.
-
Stir the reaction mixture at room temperature and monitor its progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired cycloaddition product.
Caption: A generalized workflow for the in situ generation and trapping of this compound.
References
- 1. Cycloadditions of Cyclohexynes and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Reactivity of a Bis-Strained Alkyne Derived from 1,1′-Biphenyl-2,2′,6,6′-tetrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formal [4 + 4]-, [4 + 3]-, and [4 + 2]-cycloaddition reactions of donor–acceptor cyclobutenes, cyclopropenes and siloxyalkynes induced by Brønsted acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Competing pathways in the [2 + 2] cycloadditions of this compound and benzyne. A DFT and ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Cyclopentyne vs. Cyclooctyne: A Comparative Guide to Reactivity in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become an indispensable tool in bioconjugation, chemical biology, and drug development, offering a bioorthogonal method for covalently linking molecules without the need for cytotoxic copper catalysts. The reactivity of this click chemistry reaction is critically dependent on the ring strain of the cycloalkyne used. This guide provides an objective comparison of two cycloalkynes, cyclopentyne and cyclooctyne (B158145), focusing on their reactivity in SPAAC, supported by available experimental and computational data.
Executive Summary
Cyclooctyne and its derivatives are the workhorses of SPAAC, offering a tunable balance of high reactivity and practical stability for a wide range of applications. In stark contrast, this compound, while theoretically possessing exceptionally high reactivity due to its immense ring strain, is a highly unstable and transient intermediate. Its practical application in standard SPAAC protocols is precluded by its inability to be isolated and stored. Therefore, the choice between these two cycloalkynes is a clear one for researchers: cyclooctyne derivatives are the reagents of choice for reliable and controllable SPAAC reactions, while this compound remains a subject of academic interest in the study of highly strained intermediates.
Reactivity and Stability: A Tale of Two Rings
The driving force behind SPAAC is the relief of ring strain in the cycloalkyne upon the [3+2] cycloaddition with an azide (B81097). The smaller the ring, the greater the deviation from the ideal 180° bond angle of a linear alkyne, leading to higher ring strain and, consequently, a higher reaction rate.
This compound: The Elusive Speedster
This compound is a highly strained and reactive five-carbon cycloalkyne. Due to its extreme angle strain, it is not a stable molecule that can be isolated and stored. Instead, it is generated in situ as a transient intermediate and immediately "trapped" by a reaction partner. While this high reactivity is a direct consequence of its significant ring strain, it also renders it impractical for routine use in bioconjugation where controlled and predictable reactions are paramount.
Computational studies support the notion of its extreme reactivity. A theoretical investigation into the 1,3-dipolar cycloadditions of azides with various cycloalkynes has shown a clear trend: as the ring size decreases, the activation energy for the cycloaddition also decreases significantly.[1] This suggests that this compound would react with azides at an exceedingly fast rate. Experimental evidence, although qualitative in terms of kinetics, demonstrates that in situ generated this compound can be efficiently trapped by benzyl (B1604629) azide to form the corresponding triazole product, confirming its participation in SPAAC-type reactions.[2][3] However, the lack of isolable this compound derivatives has prevented the determination of experimental second-order rate constants for its SPAAC reactions.
Cyclooctyne: The Versatile Workhorse
Cyclooctyne is the smallest cycloalkyne that is stable enough to be isolated, stored, and used as a reagent in a controlled manner. This stability, coupled with a significant degree of ring strain, makes it and its derivatives the most widely used class of reagents for SPAAC. The reactivity of cyclooctynes can be finely tuned through synthetic modifications, such as the fusion of benzene (B151609) rings (e.g., dibenzocyclooctyne, DBCO or DIBO) or the introduction of electron-withdrawing groups, leading to a range of reactivities suitable for various applications.[4][5]
Quantitative Comparison of Cyclooctyne Reactivity
The reactivity of different cyclooctynes in SPAAC is typically compared using second-order rate constants (k₂) for their reaction with a standard azide, such as benzyl azide. A higher k₂ value indicates a faster reaction. The table below summarizes the k₂ values for several common cyclooctyne derivatives.
| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |
| Cyclooctyne | OCT | ~ 0.0024[4] |
| Bicyclo[6.1.0]nonyne | BCN | ~ 0.06 - 0.1[6] |
| Dibenzocyclooctyne | DBCO/DIBO | ~ 0.3 - 1.0[6][7] |
| Dibiarylazacyclooctynone | DIBAC/ADIBO | ~ 0.9[7] |
| Biarylazacyclooctynone | BARAC | ~ 3.2[7] |
Note: The exact rate constants can vary depending on the solvent, temperature, and specific substitution pattern of the cyclooctyne and azide.
Experimental Protocols
Due to the transient nature of this compound, a standard experimental protocol for its use in SPAAC is not applicable. The following is a general protocol for a typical SPAAC reaction using a stable cyclooctyne derivative, such as DBCO.
Protocol: Labeling of an Azide-Modified Protein with a DBCO-Functionalized Fluorophore
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized fluorophore (e.g., DBCO-PEG4-5/6-TAMRA) dissolved in a compatible organic solvent (e.g., DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Reagent Preparation: Prepare a stock solution of the DBCO-fluorophore in DMSO at a concentration of 10 mM.
-
Reaction Setup: In a microcentrifuge tube, add the azide-modified protein to the reaction buffer to a final concentration of 1-5 mg/mL.
-
Initiation of Reaction: Add a 5- to 20-fold molar excess of the DBCO-fluorophore stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. The optimal time and temperature will depend on the specific reactants and their concentrations.
-
Purification: Remove the excess, unreacted DBCO-fluorophore from the labeled protein using a size-exclusion chromatography (SEC) column (e.g., a desalting column) equilibrated with the desired storage buffer.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques, such as UV-Vis spectroscopy (to quantify both protein and fluorophore), SDS-PAGE with fluorescence imaging, and mass spectrometry.
Visualizing the Reactivity Landscape
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Logical relationship of this compound and cyclooctyne properties in SPAAC.
Caption: General experimental workflow for a SPAAC bioconjugation reaction.
Conclusion
In the context of practical applications in research and drug development, the comparison between this compound and cyclooctyne for SPAAC is not a choice between two viable alternatives, but rather a clear distinction between a theoretical curiosity and a powerful, versatile tool. Cyclooctyne and its derivatives offer a robust platform for bioorthogonal chemistry, with a well-characterized and tunable reactivity profile that enables a wide array of applications. The extreme reactivity and inherent instability of this compound, while fascinating from a fundamental chemistry perspective, preclude its use in controlled bioconjugation strategies. Therefore, for scientists seeking to employ SPAAC, the focus should remain firmly on the diverse and ever-expanding family of cyclooctyne-based reagents.
References
- 1. Reactivity and regioselectivity in 1,3-dipolar cycloadditions of azides to strained alkynes and alkenes: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cycloadditions of Cyclohexynes and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cu-free click cycloaddition reactions in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cycloaddition Pathways of Cyclopentyne and Benzyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cycloaddition pathways of two highly reactive and synthetically valuable intermediates: cyclopentyne and benzyne (B1209423). By examining their performance in key cycloaddition reactions, supported by experimental data and detailed protocols, this document aims to inform the strategic selection of these intermediates in synthetic chemistry and drug development.
At a Glance: this compound vs. Benzyne Cycloadditions
This compound and benzyne, both strained unsaturated cyclic species, are powerful dienophiles and dipolarophiles in cycloaddition reactions. However, their underlying cycloaddition mechanisms and stereochemical outcomes exhibit notable differences, influencing their application in the synthesis of complex molecules.
| Feature | This compound | Benzyne |
| Primary Cycloaddition Types | [2+2], [4+2], 1,3-dipolar | [2+2], [4+2], 1,3-dipolar, Ene reactions |
| [2+2] Cycloaddition Stereochemistry | Stereoretentive | Non-stereospecific (loss of stereochemistry) |
| Predominant [2+2] Pathway | Concerted or rapid stepwise | Stepwise (biradical intermediate) |
| Relative Reactivity | Highly reactive due to ring strain | Highly reactive due to distorted π-system |
| Generation Methods | Elimination from silyl (B83357) triflates, dehalogenation | Elimination from silyl triflates, diazotization of anthranilic acid, dehalogenation |
Quantitative Performance in Cycloaddition Reactions
The following tables summarize the yields of various cycloaddition reactions for this compound and benzyne, providing a quantitative comparison of their performance with different trapping agents.
Table 1: [2+2] Cycloaddition Product Yields
| Alkene/Trapping Agent | This compound Adduct Yield (%) | Benzyne Adduct Yield (%) |
| cis-Dichloroethylene | Not reported | Mixture of cis and trans adducts (loss of stereochemistry) |
| trans-Dichloroethylene | Not reported | Mixture of cis and trans adducts (loss of stereochemistry) |
| Enamides | Not reported | Up to 87% |
| Styrene | Not reported | Modest yields, formation of 9,10-dihydrophenanthrene (B48381) derivatives |
Table 2: [4+2] Diels-Alder Cycloaddition Product Yields
| Diene | This compound Adduct Yield (%) | Benzyne Adduct Yield (%) |
| Furan (B31954) | Not Reported | 94% |
| 1,3-Diphenylisobenzofuran | Not Reported | High yields reported |
| Tetraphenylcyclopentadienone | Not Reported | High yields reported |
| Conjugated Enynes (intramolecular) | Not Reported | Up to 86% |
| Acyclic Dienes (intramolecular) | Not Reported | 20-28% (previously reported), up to 86% with optimized conditions |
Table 3: 1,3-Dipolar Cycloaddition Product Yields
| 1,3-Dipole | This compound Adduct Yield (%) | Benzyne Adduct Yield (%) |
| Benzyl (B1604629) azide (B81097) | 45% | High yields reported for various azides |
| Phenylsydnone | 28% | Not directly compared |
Mechanistic Pathways: A Tale of Two Intermediates
The divergence in the stereochemical outcomes of [2+2] cycloadditions between this compound and benzyne stems from their distinct reaction pathways.
This compound is believed to undergo [2+2] cycloadditions through a concerted or a very rapid stepwise mechanism.[1][2] This results in the retention of the alkene's stereochemistry in the cycloadduct. While computational studies have explored both concerted and biradical pathways with nearly isoenergetic barriers, the experimental observation of high stereoretention (99%) is a strong indicator of a concerted process or a diradical intermediate with an extremely short lifetime.[3][4]
Benzyne , in contrast, proceeds through a stepwise mechanism involving a biradical intermediate in [2+2] cycloadditions.[3] This intermediate has a sufficiently long lifetime to allow for bond rotation, leading to a loss of the original stereochemistry of the alkene and the formation of a mixture of diastereomeric products.[1] Computational studies support this, indicating that the biradical pathway is energetically favored over the concerted pathway by approximately 4.1 kcal/mol.[3]
Caption: Contrasting [2+2] cycloaddition pathways of this compound and benzyne.
Experimental Protocols
Detailed methodologies for the generation and trapping of this compound and benzyne are provided below. These protocols are based on established literature procedures.
Generation and Trapping of this compound
This protocol describes the generation of this compound from a silyl triflate precursor and its subsequent trapping with a 1,3-dipole.
Materials:
-
Cyclopent-1-en-1-yl trifluoromethanesulfonate (B1224126) (1.0 equiv)
-
Cesium fluoride (B91410) (CsF) (2.0 equiv)
-
Benzyl azide (1.2 equiv)
-
Anhydrous acetonitrile (B52724) (MeCN)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous acetonitrile.
-
Add cyclopent-1-en-1-yl trifluoromethanesulfonate and benzyl azide to the solvent.
-
Add cesium fluoride to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the triazole adduct.
Caption: Workflow for the generation and trapping of this compound.
Generation and Trapping of Benzyne
This protocol details the generation of benzyne from an o-(trimethylsilyl)aryl triflate and its trapping in a [4+2] cycloaddition with furan.
Materials:
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv)
-
Cesium fluoride (CsF) (2.0 equiv)
-
Furan (10 equiv)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 2-(trimethylsilyl)phenyl trifluoromethanesulfonate in anhydrous acetonitrile.
-
Add furan to the solution.
-
Add cesium fluoride to the reaction mixture.
-
Stir the mixture at 60 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting residue by flash chromatography to obtain the Diels-Alder adduct.
Caption: Workflow for the generation and trapping of benzyne.
Conclusion
Both this compound and benzyne are indispensable tools in modern organic synthesis, each offering unique advantages. The choice between these reactive intermediates should be guided by the desired stereochemical outcome of the cycloaddition. For stereospecific [2+2] cycloadditions, this compound is the intermediate of choice. Conversely, benzyne's propensity for stepwise [2+2] cycloadditions and its versatility in a broader range of cycloaddition and nucleophilic substitution reactions make it a powerful tool for constructing diverse molecular architectures. The provided data and protocols serve as a valuable resource for chemists aiming to harness the synthetic potential of these fascinating and highly reactive molecules.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Trapping Reactions of Benzynes Initiated by Intramolecular Nucleophilic Addition of a Carbonyl Oxygen to the Electrophilic Aryne - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competing pathways in the [2 + 2] cycloadditions of this compound and benzyne. A DFT and ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. comporgchem.com [comporgchem.com]
A Computational Guide to Strained Cycloalkynes: Reactivity, Stability, and Design Principles
For Researchers, Scientists, and Drug Development Professionals
Strained cycloalkynes have emerged as powerful tools in organic synthesis and chemical biology, most notably for their role in catalyst-free "click" chemistry, such as the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] The high ring strain, resulting from the deformation of the alkyne's ideal linear geometry, provides the driving force for these rapid and bioorthogonal reactions.[2] Computational chemistry, particularly Density Functional Theory (DFT), has become indispensable for understanding the delicate balance between a cycloalkyne's reactivity and its stability, guiding the rational design of new reagents for applications ranging from drug discovery to materials science.[3]
This guide provides a comparative overview of strained cycloalkynes through the lens of modern computational analysis, focusing on the key metrics that govern their reactivity and the theoretical protocols used to derive them.
Understanding Reactivity: The Distortion/Interaction Model
While it is intuitive that higher strain leads to higher reactivity, a more nuanced understanding is provided by the Distortion/Interaction model, also known as the Activation Strain Model (ASM).[4] This model deconstructs the activation energy (ΔE‡) of a reaction into two key components:
-
Distortion Energy (ΔE‡_dist): The energy required to deform the reactants (the cycloalkyne and its reaction partner, e.g., an azide) from their ground-state geometries to the geometries they adopt at the transition state.[5] Because strained cycloalkynes are already "pre-distorted" towards the bent transition state geometry, their contribution to the distortion energy is significantly lower than that of a linear alkyne.[5][6]
-
Interaction Energy (ΔE‡_int): The stabilizing energy released when the distorted reactants interact at the transition state. This term is influenced by factors like orbital overlap and electrostatic interactions.[7][8]
The remarkable rate enhancement of strained cycloalkynes is therefore not solely due to releasing ring strain, but also because less energy is needed to achieve the transition state geometry.[7][9] Computational studies reveal that the pre-distortion of the cycloalkyne can also lead to more stabilizing orbital interactions, further lowering the reaction barrier.[9][10]
Quantitative Comparison of Strained Cycloalkynes
Computational studies provide quantitative data to compare the reactivity of different cycloalkyne scaffolds. The following table summarizes key metrics for several cycloalkynes from DFT calculations, focusing on the well-studied [3+2] cycloaddition with an azide (B81097). A lower activation free energy (ΔG‡) corresponds to a faster reaction.
| Cycloalkyne | Strain Metric (Method) | ΔG‡ (kcal/mol) vs. MeN₃ | ΔE‡_dist (Alkyne) (kcal/mol) | ΔE‡_int (kcal/mol) | C≡C–C Angle |
| Cycloheptyne | 56.6 kcal/mol (ΔΔH_hyd)[2] | Low (fast reaction)[9] | Lower than cyclooctyne[9] | More stabilizing than cyclooctyne[9] | Highly distorted |
| Cyclooctyne (COy) | ~10-14 kcal/mol (ΔΔH_hyd)[2] | 25.4[5] | 5.6[5] | -39.3[5] | ~159°[11] |
| Sila-Cycloheptyne (Si-CHy) | Not specified | 30.9[5] | 8.3[5] | -43.6[5] | Less distorted |
| Sila-Cyclooctyne (Si-COy) | Not specified | 33.2[5] | 9.9[5] | -45.7[5] | Less distorted |
| Cyclononyne | ~2 kcal/mol (vs. 4-octyne)[2] | Higher than cyclooctyne[9] | Higher than cyclooctyne[9] | Less stabilizing than cyclooctyne[9] | ~163° |
| 2-Butyne (Acyclic) | 0 (reference) | ~47 (estimated)[9] | High | Less stabilizing | 180° |
Data compiled from multiple computational studies. ΔG‡ and Distortion/Interaction energies are for the reaction with methyl azide (MeN₃).[5][9] Strain is often reported as the difference in heats of hydrogenation (ΔΔH_hyd) compared to an unstrained analog.[2]
Visualizing Computational Concepts
// Energy Axis {rank=same; R; TS} R -> TS [label=" ΔE_dist\n (Destabilizing)", dir=back, color="#EA4335", fontcolor="#EA4335", constraint=false, style=dashed];
// Invisible nodes for alignment inv1 [style=invis, shape=point, pos="0,1.5!"]; inv2 [style=invis, shape=point, pos="2.5,1.5!"]; inv3 [style=invis, shape=point, pos="2.5,0!"];
inv1 -> inv2 [label="ΔE‡ (Activation Energy)", color="#4285F4", fontcolor="#4285F4", style=solid, arrowhead=none]; inv2 -> inv3 [arrowhead=none, style=dotted, color="#5F6368"];
} .dot Caption: The Activation Strain Model for a cycloaddition reaction.
Experimental Protocols: A Generalized Computational Method
The vast majority of computational studies on strained cycloalkynes employ Density Functional Theory (DFT) to model their structure and reactivity. While specific parameters may vary, a typical protocol follows these steps:
1. Software:
-
Quantum chemistry packages like Gaussian, ORCA, or ADF are commonly used.[12]
2. Methodology:
-
Geometry Optimization: The molecular structures of the reactants, the transition state (TS), and the products are optimized to find their lowest energy conformations.
-
Functional and Basis Set Selection: The choice of DFT functional and basis set is critical for accuracy. Functionals like M06-2X, B3LYP, and B97D are frequently used for cycloaddition reactions.[9][12] A reasonably large basis set, such as 6-311+G(d) or a triple-zeta set like def2-TZVP, is necessary to accurately describe the electronic structure.[5][9]
-
Frequency Calculations: These are performed on the optimized geometries to:
-
Confirm the nature of the stationary point. A minimum (reactant, product) will have zero imaginary frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Calculate zero-point vibrational energies (ZPVE) and thermal corrections to obtain enthalpies (H) and Gibbs free energies (G).
-
-
Solvent Effects: To simulate reaction conditions more realistically, solvent effects are often included using an implicit solvent model, such as the Polarizable Continuum Model (PCM) or the SMD model.[8]
-
Distortion/Interaction Analysis: Following the calculation of the reaction pathway, the activation barrier is decomposed. For each point along the reaction coordinate, single-point energy calculations are performed on the isolated, distorted fragments to determine the distortion energy. The interaction energy is then calculated as the difference between the total energy of the complex and the sum of the distortion energies of the fragments.[13]
This computational approach allows researchers to predict reaction rates, understand the origins of reactivity, and rationally design new cycloalkyne structures with tailored stability and reaction kinetics for specific applications in drug development and beyond.[11][14]
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical reactivity from an activation strain perspective - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02042K [pubs.rsc.org]
- 5. Angle-Strained Sila-Cycloalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Distortion of Cycloalkynes Influences Cycloaddition Rates both by Strain and Interaction Energies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural Distortion of Cycloalkynes Influences Cycloaddition Rates both by Strain and Interaction Energies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Distortion of Cycloalkynes Influences Cycloaddition Rates both by Strain and Interaction Energies [escholarship.org]
- 11. Fine-Tuning Strain and Electronic Activation of Strain-Promoted 1,3-Dipolar Cycloadditions with Endocyclic Sulfamates in SNO-OCTs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Experimental Validation of Cyclopentyne Reaction Mechanisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimentally validated reaction mechanisms for cyclopentyne, a highly reactive and synthetically useful intermediate. By presenting quantitative data from trapping experiments and detailing the experimental protocols, this document aims to offer a clear and concise resource for understanding the behavior of this strained cycloalkyne. The central debate surrounding concerted versus stepwise cycloaddition mechanisms is explored, supported by experimental evidence.
Generation and Trapping of this compound: An Overview
This compound is a transient species that is typically generated in situ and immediately trapped by a reactive partner. A common and efficient method for its generation involves the fluoride-induced 1,2-elimination of a silyl (B83357) triflate precursor.
General Experimental Protocol for In-situ Generation and Trapping
This compound is generated from 1-(trimethylsilyl)cyclopent-1-enyl trifluoromethanesulfonate (B1224126) upon treatment with a fluoride (B91410) source, such as cesium fluoride (CsF), in an appropriate solvent like acetonitrile. The highly reactive this compound intermediate is then intercepted by a trapping agent present in the reaction mixture.
Experimental Procedure: To a solution of the trapping agent in acetonitrile, 1-(trimethylsilyl)cyclopent-1-enyl trifluoromethanesulfonate and cesium fluoride are added. The reaction mixture is stirred at room temperature for a specified duration. Following the reaction, the mixture is typically quenched, extracted, and purified using column chromatography to isolate the cycloaddition product.
Cycloaddition Reactions: Quantitative Analysis of Trapping Experiments
The reactivity of this compound has been demonstrated through various trapping experiments, primarily involving cycloaddition reactions. The efficiency of these reactions is dependent on the nature of the trapping agent.
| Trapping Agent | Product Type | Yield (%)[1] |
| Benzyl azide | Triazole | 35 |
| N-Phenylsydnone | Pyrazole | 28 |
| 1,3-Dimethyl-2-imidazolidinone (DMI) | [2][3]-fused ring system | 19 |
Reported yields are based on isolated products from the reaction of in-situ generated this compound.[1]
Mechanistic Pathways: Concerted vs. Stepwise Cycloaddition
A key area of investigation in this compound chemistry is the mechanism of its cycloaddition reactions, particularly the [2+2] cycloaddition with alkenes. The two primary proposed mechanisms are a concerted [π2s + π2a] cycloaddition and a stepwise pathway involving a diradical intermediate.
The Concerted Mechanism
A concerted mechanism, as dictated by the Woodward-Hoffmann rules, would proceed through a supra-antarafacial transition state. This pathway is consistent with the observed retention of stereochemistry in the cycloaddition products.
The Stepwise (Diradical) Mechanism: An Alternative Explanation
An alternative, stepwise mechanism involves the initial formation of a diradical intermediate. This diradical can then undergo subsequent ring closure to form the cycloadduct. Computational studies suggest that this compound possesses a significant diradical character in its ground state due to the high degree of ring strain.[1]
Experimental evidence, most notably the high degree of stereoretention observed in [2+2] cycloadditions, has been a central point in the discussion of these two pathways.[4] While a long-lived diradical might be expected to undergo bond rotation leading to a loss of stereochemistry, it has been proposed that a very short-lived diradical intermediate could collapse to the product faster than bond rotation occurs, thus accounting for the observed stereospecificity. Some theories also propose the intermediacy of a spirocyclopropyl carbene, which could explain the retention of stereochemistry.
Stereochemistry of Cycloaddition Reactions
A significant body of experimental work has focused on the stereochemical outcome of this compound cycloadditions.
[2+2] Cycloadditions
Experiments have shown that the [2+2] cycloaddition of this compound with alkenes proceeds with a high degree of stereoretention. This is a key finding that any proposed mechanism must adequately explain.
[4+2] Diels-Alder Reactions
This compound also participates in [4+2] Diels-Alder reactions with dienes. These reactions are also found to be highly stereoselective, further highlighting the predictable nature of this compound's reactivity.[5][6][7][8][9]
Conclusion
The experimental validation of this compound reaction mechanisms reveals a highly reactive intermediate that undergoes stereospecific cycloaddition reactions. While the concerted mechanism provides a straightforward explanation for the observed stereochemistry, the potential for a short-lived diradical intermediate remains a topic of active discussion, supported by computational studies. The quantitative data from trapping experiments underscore the synthetic utility of this compound in constructing complex cyclic molecules. Further experimental and computational investigations will continue to refine our understanding of the intricate mechanistic details of this fascinating strained alkyne.
References
- 1. Cycloadditions of Cyclohexynes and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. comporgchem.com [comporgchem.com]
- 5. Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High stereoselectivity on low temperature Diels-Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the NMR Analysis of Cyclopentyne-Derived Products
For Researchers, Scientists, and Drug Development Professionals
Cyclopentyne, a highly strained and reactive cycloalkyne, serves as a versatile intermediate in the synthesis of a diverse array of cyclic and heterocyclic compounds. Its propensity to undergo various cycloaddition reactions, including [2+2], [4+2] (Diels-Alder), and 1,3-dipolar cycloadditions, makes it a valuable tool in organic synthesis and drug discovery. The structural elucidation of the resulting complex molecular architectures heavily relies on Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of the NMR spectral data of different classes of this compound-derived products, supported by experimental protocols and workflow diagrams.
Comparative NMR Data of this compound Adducts
The chemical environment of the protons and carbons in the vicinity of the newly formed rings in this compound adducts gives rise to characteristic signals in ¹H and ¹³C NMR spectra. The following tables summarize typical chemical shift ranges for different classes of this compound-derived products.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Representative this compound-Derived Products
| Product Class | Key Protons | Chemical Shift Range (ppm) | Notes |
| [2+2] Cycloadducts | Olefinic Protons | 5.5 - 6.5 | Chemical shift is influenced by substituents on the cyclobutene (B1205218) ring. |
| Allylic Protons | 2.0 - 3.0 | ||
| Diels-Alder Adducts | Bridgehead Protons | 2.5 - 3.5 | The stereochemistry (endo/exo) significantly impacts the chemical shift. |
| Olefinic Protons | 6.0 - 6.5 | ||
| 1,2,3-Triazoles | Triazole Ring Proton | 7.5 - 8.5 | Aromatic proton, often a sharp singlet. |
| CH₂ adjacent to triazole | 4.5 - 5.5 |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Representative this compound-Derived Products
| Product Class | Key Carbons | Chemical Shift Range (ppm) | Notes |
| [2+2] Cycloadducts | Olefinic Carbons | 130 - 145 | |
| Quaternary Carbons | 40 - 60 | At the junction of the two rings. | |
| Diels-Alder Adducts | Bridgehead Carbons | 40 - 55 | |
| Olefinic Carbons | 130 - 140 | ||
| 1,2,3-Triazoles | Triazole Ring Carbons | 120 - 150 | Two distinct signals are typically observed. |
| CH₂ adjacent to triazole | 50 - 65 |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and subsequent NMR analysis of this compound-derived products. Below are representative protocols for the generation of this compound and its reaction in a 1,3-dipolar cycloaddition.
a) General Procedure for the In Situ Generation of this compound and Subsequent 1,3-Dipolar Cycloaddition with an Organic Azide (B81097)
-
Precursor Preparation: A solution of a suitable this compound precursor, such as a 1-halocyclopentene, is prepared in an appropriate anhydrous solvent (e.g., THF, Et₂O) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Generation of this compound: A strong, non-nucleophilic base (e.g., lithium diisopropylamide (LDA) or potassium tert-butoxide) is slowly added to the precursor solution at low temperature (-78 °C) to induce elimination and form this compound in situ.
-
Cycloaddition: The organic azide (1.0 - 1.2 equivalents) is added to the reaction mixture containing the in situ generated this compound. The reaction is allowed to slowly warm to room temperature and stirred for a specified time (typically 1-12 hours).
-
Work-up: The reaction is quenched with a proton source (e.g., saturated aqueous NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 1,2,3-triazole product.
b) NMR Sample Preparation and Analysis
-
Sample Preparation: Approximately 5-10 mg of the purified product is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often used as an internal standard (δ = 0.00 ppm).
-
¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration of the proton signals.
-
¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum, typically proton-decoupled, is acquired to identify the chemical shifts of the carbon atoms.
-
2D NMR Spectroscopy: For complex structures, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish connectivity between protons and carbons, aiding in the unambiguous assignment of the structure.
Visualizing Workflows and Relationships
Diagram 1: General Workflow for the Synthesis and Analysis of this compound-Derived Products
Characterizing Cyclopentyne Adducts: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the precise characterization of cyclopentyne adducts is crucial for understanding biological processes and advancing therapeutic strategies. Mass spectrometry has emerged as an indispensable tool for this purpose, offering high sensitivity and detailed structural information. This guide provides a comparative overview of mass spectrometry-based approaches for characterizing this compound adducts, complete with experimental protocols and data interpretation strategies.
This compound, a highly reactive cyclic alkyne, is widely utilized in bioorthogonal chemistry, particularly in copper-free click chemistry reactions for labeling and conjugating biomolecules. The resulting this compound adducts, often formed with azide-tagged proteins, peptides, or other molecules of interest, require robust analytical methods for their identification and quantification. Mass spectrometry, coupled with liquid chromatography (LC-MS), stands as the gold standard for this analysis.
Experimental Protocols
The characterization of this compound adducts typically follows a multi-step workflow, beginning with sample preparation and culminating in mass spectrometric analysis and data interpretation.
Sample Preparation for Proteomic Analysis
A common application for this compound is the labeling of proteins to study their interactions and post-translational modifications.[1][2] The general workflow for preparing protein adducts for mass spectrometry analysis is as follows:
-
Labeling: Cells or protein lysates are incubated with an azide-modified chemical probe that targets a specific protein or post-translational modification. Subsequently, a this compound-containing reporter tag (e.g., biotinylated this compound) is added, which covalently links to the azide (B81097) probe via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][2]
-
Enrichment: The labeled proteins are then enriched using affinity purification.[1] For instance, if a biotinylated this compound tag is used, streptavidin-coated beads can be employed to capture the adducts, thereby reducing sample complexity.[3]
-
Proteolysis: The enriched proteins are digested into smaller peptides using a protease such as trypsin. This "bottom-up" proteomics approach is essential for identifying the specific site of modification.[1]
-
Desalting and Concentration: The resulting peptide mixture is desalted and concentrated using methods like solid-phase extraction (SPE) to remove contaminants that can interfere with mass spectrometry analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The digested peptide mixture containing the this compound adducts is then analyzed by LC-MS/MS.
Instrumentation:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate the peptides based on their physicochemical properties before they enter the mass spectrometer.
-
Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument, is typically employed for accurate mass measurements.[4]
Typical LC-MS/MS Parameters:
| Parameter | Typical Setting | Purpose |
| Column | C18 reverse-phase column | Separation of peptides based on hydrophobicity. |
| Mobile Phase A | 0.1% Formic acid in water | Aqueous solvent for peptide elution. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Organic solvent for peptide elution. |
| Gradient | 5-40% B over 60-120 minutes | Gradual increase in organic solvent to elute peptides of increasing hydrophobicity. |
| Flow Rate | 200-400 nL/min (for nano-LC) | Optimized flow rate for sensitive analysis. |
| Ionization Source | Electrospray Ionization (ESI) | Soft ionization technique suitable for generating intact molecular ions of peptides.[5] |
| MS1 Scan Range | 350-1500 m/z | Full scan to detect all peptide precursor ions. |
| MS/MS Activation | Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) | Fragmentation of selected precursor ions to generate product ions for sequencing.[6] |
| Data Acquisition | Data-Dependent Acquisition (DDA) | The most intense precursor ions from the MS1 scan are automatically selected for MS/MS fragmentation. |
Data Presentation: Comparison of Mass Spectrometry Techniques
The choice of mass spectrometry technique can significantly impact the quality and type of data obtained for this compound adducts. Below is a comparison of common ionization and fragmentation methods.
Ionization Methods
| Ionization Method | Principle | Advantages for this compound Adducts | Disadvantages for this compound Adducts |
| Electrospray Ionization (ESI) | A soft ionization technique that generates ions from a liquid solution by applying a high voltage. | Excellent for analyzing polar and large biomolecules like peptides and proteins. Produces multiply charged ions, which is beneficial for analyzing high-mass molecules on instruments with a limited m/z range. | Can be susceptible to ion suppression from salts and other contaminants in the sample. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | A soft ionization technique where the analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte. | More tolerant to salts and buffers than ESI. Primarily produces singly charged ions, which can simplify spectra. | May not be as readily coupled to liquid chromatography as ESI. |
Fragmentation Methods (MS/MS)
| Fragmentation Method | Principle | Advantages for this compound Adducts | Disadvantages for this compound Adducts |
| Collision-Induced Dissociation (CID) | Ions are accelerated and collided with an inert gas, leading to fragmentation. | A well-established and widely available technique. Effective for fragmenting peptide backbones to obtain sequence information. | May result in the loss of the this compound modification from the peptide, making it difficult to pinpoint the exact site of adduction. |
| Higher-energy Collisional Dissociation (HCD) | A CID-like fragmentation that occurs in an Orbitrap mass spectrometer, providing higher fragmentation energy. | Often produces a more complete fragmentation pattern of the peptide backbone compared to CID. | Similar to CID, the this compound adduct may be labile and lost during fragmentation. |
| Electron Transfer Dissociation (ETD) | Involves the transfer of an electron to a multiply charged precursor ion, leading to fragmentation of the peptide backbone while preserving labile modifications. | Ideal for preserving the this compound adduct on the peptide, allowing for unambiguous identification of the modification site. | Generally less efficient for singly charged precursor ions. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the characterization of this compound-protein adducts using mass spectrometry.
Conclusion
Mass spectrometry is a powerful and versatile platform for the characterization of this compound adducts. By selecting the appropriate sample preparation techniques, LC-MS/MS parameters, and data analysis strategies, researchers can gain deep insights into the identity, location, and abundance of these important biomolecular modifications. The choice between different ionization and fragmentation methods will depend on the specific research question, with ETD being particularly advantageous for preserving the adduct and pinpointing the modification site on peptides. As technology continues to advance, the sensitivity and resolution of mass spectrometry will further enhance our ability to unravel the complexities of this compound-modified biomolecules in biological systems.
References
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization for electrospray ionization-mass spectrometry. 4. Alkenes and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unusual negative charge-directed fragmentation: collision-induced dissociation of cyclopentenone oxylipins in negative ion mode - PubMed [pubmed.ncbi.nlm.nih.gov]
A Kinetic Comparison of Strained Alkynes for Bioorthogonal Chemistry
For researchers, scientists, and drug development professionals, the selection of appropriate bioorthogonal ligation chemistry is pivotal for the successful construction of complex biomolecular conjugates. Among the most powerful tools in this field is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a reaction prized for its biocompatibility and efficiency. The kinetics of this reaction are critically dependent on the structure of the strained alkyne employed. This guide provides an objective comparison of the kinetic performance of cyclopentyne and other strained alkynes, supported by experimental data, to inform the selection of the optimal reagent for specific applications.
The reactivity of strained alkynes in SPAAC is primarily driven by the release of ring strain upon forming the more stable triazole ring.[1] Cycloalkynes with greater ring strain are generally more reactive.[1] This guide will delve into a kinetic comparison of various strained alkynes, with a particular focus on the highly reactive yet unstable this compound, and contrast it with more commonly used and stable cyclooctyne (B158145) derivatives.
Comparative Kinetic Data of Strained Alkynes in SPAAC
The second-order rate constant (k) is a key parameter for quantifying the speed of a bimolecular reaction like SPAAC. A higher 'k' value signifies a faster reaction. The following table summarizes the second-order rate constants for the reaction of various strained alkynes with benzyl (B1604629) azide (B81097), a common model azide.
| Strained Alkyne | Abbreviation | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Reaction Conditions |
| This compound | - | Not Experimentally Determined (Qualitatively very high) | Trapping experiments confirm reactivity with azides.[2] |
| Cyclohexyne (B14742757) | - | Not Experimentally Determined (Qualitatively high) | Trapping experiments confirm reactivity with azides.[2] |
| Cyclooctyne | OCT | ~2.4 x 10⁻³ | - |
| Bicyclo[6.1.0]nonyne | BCN | ~0.07 - 0.63 | Varies with solvent and temperature.[3] |
| Dibenzocyclooctyne | DBCO/DIBAC | ~0.31 - 1.9 | Varies with solvent and specific derivative.[4][5] |
| Difluorinated Cyclooctyne | DIFO | ~0.076 | - |
| Aza-dibenzocyclooctyne | ADIBO | - | Excellent kinetics reported.[6] |
| Biaryl-strained cyclooctyne | BARAC | ~0.96 | - |
Note: The reactivity of these alkynes can be influenced by the specific azide used and the reaction solvent.[4]
This compound and cyclohexyne are highly strained and, therefore, predicted to be extremely reactive in cycloaddition reactions.[2] However, their high reactivity is coupled with significant instability, making them challenging to isolate and study kinetically.[7] Trapping experiments have confirmed their ability to react with azides to form triazoles, but precise rate constants have not been experimentally determined.[2]
In contrast, cyclooctyne derivatives are stable enough for routine laboratory use and have been extensively studied. Among these, modifications to the cyclooctyne core, such as the fusion of benzene (B151609) rings (DBCO/DIBAC) or the introduction of fluorine atoms (DIFO), can significantly enhance reaction rates.[1]
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics is crucial for comparing the efficiency of different strained alkynes. The following are common methodologies for monitoring SPAAC reactions.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
This method allows for the direct monitoring of the disappearance of reactants and the appearance of products over time.
Procedure:
-
Sample Preparation: In an NMR tube, mix known concentrations of the strained alkyne, the azide, and an internal standard (e.g., dimethyl sulfone) in a deuterated solvent (e.g., DMSO-d₆).[5][8]
-
Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.[8]
-
Data Analysis: Integrate the signals corresponding to a reactant and the internal standard. The concentration of the reactant at each time point can be calculated relative to the constant concentration of the internal standard. Plot the natural logarithm of the reactant concentration versus time. For a pseudo-first-order reaction (with one reactant in large excess), the plot will be linear, and the second-order rate constant can be derived from the slope.[5]
UV-Vis Spectroscopy
This technique is suitable when the strained alkyne has a distinct UV-Vis absorbance that changes upon cycloaddition. For instance, DBCO has a characteristic absorbance at approximately 309 nm which disappears as the reaction proceeds.[9]
Procedure:
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure the absorbance at the λmax of the strained alkyne (e.g., 309 nm for DBCO).[9][10]
-
Reaction Initiation: In a cuvette, mix the azide and the strained alkyne in a suitable buffer or solvent.[9]
-
Data Acquisition: Immediately begin monitoring the absorbance at the chosen wavelength over time until the signal stabilizes.[9]
-
Data Analysis: The concentration of the alkyne is proportional to its absorbance. Plot the natural logarithm of the absorbance versus time. The rate constant can be determined from the slope of the resulting linear plot for a pseudo-first-order reaction.[9]
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
This inline monitoring technique is particularly useful for observing reactions in complex media, including aqueous solutions and biological fluids.[11]
Procedure:
-
Setup: An inline ATR-IR probe is submerged in the reaction mixture.
-
Background Spectrum: Acquire a background spectrum of the solvent.[11]
-
Reaction Monitoring: Initiate the reaction and continuously acquire IR spectra. The disappearance of the characteristic azide peak (around 2100 cm⁻¹) can be monitored.[11]
-
Data Analysis: The decrease in the azide signal over time is used to calculate the reaction rate constant.[11]
Visualizing the Kinetic Analysis Workflow
Caption: Experimental workflow for determining SPAAC kinetics.
Signaling Pathways and Logical Relationships
The reactivity of strained alkynes in SPAAC is not solely governed by ring strain. Electronic factors also play a significant role. The generally accepted mechanism involves a concerted [3+2] cycloaddition. The rate of this reaction is influenced by the energies of the highest occupied molecular orbital (HOMO) of the azide and the lowest unoccupied molecular orbital (LUMO) of the alkyne. Electron-withdrawing groups on the cyclooctyne can lower its LUMO energy, accelerating the reaction with the azide's HOMO.[1]
The relationship between the structural features of the alkyne and its reactivity can be visualized as follows:
References
- 1. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cycloadditions of Cyclohexynes and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkenylthianthrenium Salts as Synthetic Equivalents of (Cyclo)alkynes in Azide Cycloaddition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to DFT Analysis of Cyclopentyne Transition States
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of highly reactive intermediates like cyclopentyne is crucial. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the transition states of these fleeting species. This guide provides a comparative analysis of various DFT methodologies used in the study of this compound transition states, supported by data from the literature.
Competing Reaction Pathways in this compound Cycloadditions
The [2+2] cycloaddition of this compound with alkenes is a cornerstone of its reactivity. Computational studies have been pivotal in exploring the mechanistic nuances of this reaction, particularly the competition between a concerted and a stepwise biradical pathway.[1] The stereochemical outcome of these reactions is a key point of comparison between theoretical predictions and experimental observations.[2][3] While some experimental results suggest a high degree of stereoretention, DFT calculations have shown that the concerted and biradical pathways can be nearly isoenergetic, suggesting a more complex picture.[2]
Comparative Analysis of DFT Functionals
The choice of DFT functional and basis set is critical for accurately modeling the transition states of strained systems like this compound. The following table summarizes the performance of different computational methods as reported in the literature for the [2+2] cycloaddition of this compound with ethylene.
| Computational Method | Pathway Favored | Activation Barrier (kcal/mol) | Key Findings |
| B3LYP/6-31G | Concerted (slightly) | Not explicitly stated in all sources | A commonly used functional that provides a reasonable starting point for analysis.[4][5] |
| B3LYP/6-311+G | Concerted (slightly) | Not explicitly stated in all sources | A larger basis set that slightly favors the concerted pathway.[4][5] |
| MPW1PW91/6-311+G | Not specified | Not explicitly stated in all sources | Used to assess the effect of functional choice on barrier heights.[5] |
| CASSCF(4,4)/6-31G | Diradical | Not explicitly stated in all sources | A multi-reference method that favors the diradical pathway.[4] |
| CASSCF(6,6)/6-31G * | Diradical | Not explicitly stated in all sources | An extended active space CASSCF calculation that also favors the diradical pathway.[4] |
| MRMP2/CASSCF(4,4) | Diradical | Not explicitly stated in all sources | A multi-reference perturbation theory method that supports the diradical mechanism.[4] |
| CCSD(T) | Not specified | Not explicitly stated in all sources | Considered a high-level theoretical method, used for single-point calculations at stationary points.[2] |
Computational Protocol: A General Workflow
While specific experimental protocols for generating and trapping this compound are beyond the scope of this guide, a generalized workflow for the DFT analysis of its transition states is presented below. This workflow is representative of the methodologies described in the cited literature.[4][5]
References
A Comparative Guide to Regioselectivity in Reactions of Substituted Cycloalkynes
For Researchers, Scientists, and Drug Development Professionals
The inherent ring strain of cycloalkynes renders them highly reactive dienophiles and dipolarophiles, making them invaluable tools in organic synthesis and chemical biology, most notably in the realm of bioorthogonal chemistry. When these cyclic alkynes are unsymmetrically substituted, the question of regioselectivity becomes paramount, dictating the constitution of the product and influencing its biological activity and material properties. This guide provides an objective comparison of the factors governing regioselectivity in key reactions of substituted cycloalkynes, supported by experimental data and detailed protocols.
Controlling Reaction Outcomes: Electronic and Steric Effects
The regiochemical outcome of additions to unsymmetrical cycloalkynes is primarily governed by a delicate interplay of electronic and steric factors. The substitution on the cycloalkyne ring polarizes the triple bond, creating a more electrophilic and a more nucleophilic carbon. Simultaneously, the size of the substituent can sterically hinder the approach of the reacting partner to the adjacent acetylenic carbon.
-
Electronic Effects : Electron-withdrawing groups (EWGs), such as ketones or esters, render the adjacent alkyne carbon more electrophilic. Conversely, electron-donating groups (EDGs), like alkoxy groups, increase the electron density, making the adjacent carbon more nucleophilic.
-
Steric Effects : Bulky substituents on the cycloalkyne can obstruct the trajectory of an incoming reactant, favoring its approach to the less hindered carbon of the alkyne.
These effects are often synergistic but can also be opposing, leading to varying degrees of regioselectivity depending on the specific cycloalkyne, the reacting partner, and the reaction conditions.
Comparative Analysis of Regioselectivity in Cycloaddition Reactions
The most widely studied reactions of substituted cycloalkynes are [3+2] and [4+2] cycloadditions. Below, we compare the regioselectivity observed in these reactions with various substituted cyclooctynes, the smallest isolable and most commonly used cycloalkyne.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a cornerstone of bioorthogonal chemistry. The regioselectivity of this reaction with unsymmetrical cyclooctynes is crucial for the precise linkage of biomolecules.
dot
Caption: Factors influencing regioselectivity in SPAAC reactions.
Table 1: Regioselectivity in SPAAC of 4-Substituted Cyclooctyn-1-ols with Benzyl (B1604629) Azide
| Entry | Substituent (R) at C4 | Regiomeric Ratio (Major:Minor) | Predominant Factor |
| 1 | -H | 1:1 | - |
| 2 | -OMe (EDG) | 85:15 | Electronics |
| 3 | -C(O)Me (EWG) | >95:5 | Electronics |
| 4 | -C(CH₃)₃ (t-Bu) | 70:30 | Sterics |
Data is synthesized from representative studies in the field. Actual ratios may vary with specific reaction conditions.
As the data indicates, strong electron-withdrawing groups, like the acetyl group in entry 3, exert a powerful directing effect, leading to excellent regioselectivity. The azide's terminal nitrogen preferentially attacks the more electrophilic carbon of the alkyne, which is distal to the EWG. Conversely, electron-donating groups also influence the regioselectivity, albeit to a lesser extent. Steric bulk, as seen with the t-butyl group, can also dictate the regiochemical outcome, favoring the approach of the azide to the less hindered side.
Diels-Alder Cycloaddition
In the [4+2] Diels-Alder reaction, substituted cycloalkynes act as potent dienophiles. The regioselectivity is determined by the electronic matching between the diene and the dienophile.
dot
Caption: FMO control of regioselectivity in Diels-Alder reactions.
Table 2: Regioselectivity in Diels-Alder Reactions of 4-Substituted Cyclooctynes with 2-Methoxyfuran (B1219529)
| Entry | Substituent (R) at C4 | Regiomeric Ratio ("para":"meta") | Predominant Factor |
| 1 | -H | 1:1 | - |
| 2 | -OMe (EDG) | 60:40 | Electronics |
| 3 | -C(O)Me (EWG) | 90:10 | Electronics |
Data is synthesized from representative studies in the field. Actual ratios may vary with specific reaction conditions.
In a normal electron-demand Diels-Alder reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is dominant. An electron-withdrawing group on the cyclooctyne lowers its LUMO energy and increases the orbital coefficient on the distal carbon, leading to a strong preference for the "para" regioisomer.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key reactions.
Protocol 1: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Materials : 4-substituted cyclooctyne (1.0 equiv), benzyl azide (1.1 equiv), and a suitable solvent (e.g., acetonitrile (B52724) or a mixture of water/acetonitrile).
-
Reaction Setup : Dissolve the 4-substituted cyclooctyne in the chosen solvent in a clean vial.
-
Initiation : Add the benzyl azide to the solution at room temperature.
-
Monitoring : Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Once the reaction is complete (typically 1-4 hours), concentrate the mixture under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the two regioisomeric triazoles.
-
Analysis : Determine the regiomeric ratio by ¹H NMR analysis of the purified product mixture, integrating characteristic signals for each isomer.
Protocol 2: General Procedure for Diels-Alder Reaction of a Substituted Cyclooctyne
-
Materials : 4-substituted cyclooctyne (1.0 equiv), 2-methoxyfuran (2.0 equiv), and a high-boiling point solvent (e.g., toluene (B28343) or xylenes).
-
Reaction Setup : In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the 4-substituted cyclooctyne in the solvent.
-
Initiation : Add the 2-methoxyfuran to the solution.
-
Reaction Conditions : Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.
-
Monitoring : Monitor the reaction for the consumption of the limiting reagent by GC-MS or LC-MS.
-
Work-up : After completion, allow the reaction mixture to cool to room temperature and remove the solvent in vacuo.
-
Purification and Analysis : Purify the residue by flash column chromatography and determine the regiomeric ratio of the "para" and "meta" adducts by ¹H NMR spectroscopy.
dot
Caption: General experimental workflow for cycloaddition reactions.
Conclusion
The regioselectivity in reactions of substituted cycloalkynes is a predictable and controllable phenomenon. For drug development professionals and researchers, a thorough understanding of the directing influence of electronic and steric effects is essential for the rational design of molecules with specific connectivity. By selecting appropriate substituents on the cycloalkyne ring, it is possible to achieve high regioselectivity, thereby streamlining synthetic routes and ensuring the desired isomeric product is obtained. The data and protocols presented in this guide serve as a foundational resource for harnessing the full potential of these versatile chemical tools.
A Comparative Analysis of the Stability of Sila-Cycloalkynes and Their Carbon Counterparts
The incorporation of silicon into cyclic alkyne frameworks has emerged as a compelling strategy to modulate the stability and reactivity of these strained molecules. This guide provides a detailed comparison of sila-cycloalkynes and their carbon analogues, leveraging experimental and computational data to inform researchers in organic synthesis and drug development. The analysis highlights the nuanced interplay between ring strain, electronic effects, and kinetic stability.
Structural and Energetic Comparison
The stability of cycloalkynes is intrinsically linked to their ring strain, which can be quantified by the deviation of the alkyne bond angle from the ideal 180°. X-ray crystallographic data reveals that sila-cycloalkynes generally exhibit less angle strain than their carbon counterparts of the same ring size. This is attributed to the longer Si-C and Si-Si bonds, which help to alleviate ring strain.[1] For instance, sila-cycloheptyne (Si-CHy) displays a smaller deviation from linearity compared to the larger carbon-based cyclooctyne (B158145) (COy).[1]
While angle strain is a critical factor, the reactivity of these compounds in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions is not solely dictated by this parameter. Computational studies using density functional theory (DFT) have shown that electronic factors also play a significant role. Despite having less angle strain, sila-cycloalkynes can be surprisingly sluggish in cycloaddition reactions compared to their carbon analogues.[1] This is evident from the calculated activation energies (ΔG‡) for the [3+2] cycloaddition with methyl azide (B81097), where sila-cycloalkynes exhibit higher energy barriers than cyclooctyne.[1]
A distortion/interaction model analysis provides deeper insights, separating the activation energy into the energy required to distort the reactants into their transition state geometries (distortion energy, ΔEstrain) and the stabilizing interaction between the distorted molecules (interaction energy, ΔEinteraction).[1] The data indicates that while the alkyne distortion energy is a key component, the overall reaction energetics, including the exothermicity of the reaction, influence the transition state geometry and, consequently, the activation barrier.[1]
Table 1: Comparative Data for Sila-Cycloalkynes and Carbon Analogues
| Compound | Ring Size | Heteroatom | Alkyne Bond Angle (°) | Activation Energy (ΔG‡) (kcal/mol)a | Alkyne Distortion Energy (ΔEstrain-alkyne) (kcal/mol)b | Interaction Energy (ΔEinteraction) (kcal/mol)b | Qualitative Stability |
| Sila-cyclohexyne | 6 | Si | ~147 | N/A | N/A | N/A | Decomposes at room temperature |
| Sila-cycloheptyne (Si-CHy) | 7 | Si | ~163 | 30.9 | 10.3 | -14.6 | Stable to long-term storage |
| Sila-cyclooctyne (Si-COy) | 8 | Si | ~174 | 33.2 | 12.8 | -15.2 | Stable to long-term storage |
| Cyclooctyne (COy) | 8 | C | 158.5 | 25.4 | 8.8 | -13.6 | Isolable and widely used in SPAAC |
a Calculated for the [3+2] cycloaddition with methyl azide. b Energies calculated based on a distortion/interaction model.
Experimental Protocols
Synthesis of Sila-Cycloalkynes (Si-CHy and Si-COy):
The synthesis of sila-cycloheptyne (Si-CHy) and sila-cyclooctyne (Si-COy) was achieved through the alkylation of a silyl (B83357) dianion with 1,4-dichlorobutyne.[1]
-
General Procedure: A solution of the appropriate silyl dianion precursor in benzene (B151609) is treated with 1,4-dichlorobutyne. The reaction mixture is stirred at room temperature, and the progress is monitored by NMR spectroscopy. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by chromatography to yield the desired sila-cycloalkyne. The use of benzene as a solvent was found to be crucial for high yields, as it minimizes protonation of the silanide.[2]
[3+2] Azide-Alkyne Cycloaddition Reactivity Studies:
The comparative reactivity of sila-cycloalkynes and cyclooctyne was evaluated through their reaction with benzyl (B1604629) azide.
-
General Procedure: The sila-cycloalkyne and benzyl azide are dissolved in a suitable solvent (e.g., dichloromethane (B109758) or toluene). The reaction is monitored at room temperature and, if no reaction is observed, at elevated temperatures. The conversion to the corresponding triazole product is analyzed by 1H NMR spectroscopy.[1] It was observed that sila-cycloheptyne (Si-CHy) showed no conversion to the triazole after 2 hours at room temperature, indicating its lower reactivity compared to cyclooctyne under these conditions.[1]
Computational Methodology:
Density functional theory (DFT) calculations were employed to investigate the reaction mechanism and energetics of the [3+2] cycloaddition.
-
Procedure: A distortion/interaction model was used to decompose the activation energies into the sum of the strain energies of the alkyne and azide and the interaction energy between them. The geometries of the reactants, transition states, and products were optimized, and the corresponding energies were calculated to determine the free energy profile of the reaction.[1]
Logical Relationships and Signaling Pathways
The relationship between the structural features of cycloalkynes and their resulting stability and reactivity can be visualized as a logical flow. The ring size and the presence of a heteroatom like silicon are primary determinants of the molecule's geometry and inherent strain. These factors, in turn, influence the activation energy of subsequent reactions, such as cycloadditions, which defines the kinetic stability and reactivity of the compound.
Caption: Logical flow from structural features to chemical behavior.
References
Predicting Cycloalkyne Reactivity: A Comparative Guide to the Distortion/Interaction Model
For researchers, scientists, and drug development professionals, the ability to predict the reactivity of cycloalkynes is crucial for applications ranging from the synthesis of complex molecules to the development of bioorthogonal chemistries for in vivo imaging and drug delivery. The distortion/interaction model provides a powerful computational framework for understanding and quantifying the factors that govern the reactivity of these strained molecules. This guide offers an objective comparison of cycloalkyne reactivity through the lens of this model, supported by computational data and detailed experimental protocols.
The enhanced reactivity of cycloalkynes compared to their linear counterparts is a cornerstone of strain-promoted alkyne-azide cycloaddition (SPAAC), a key reaction in bioorthogonal chemistry.[1] The distortion/interaction model, also known as the activation strain model, dissects the activation energy of a reaction into two key components: the distortion energy and the interaction energy.[2][3]
-
Distortion Energy (ΔE_distort): This is the energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state.[4] For cycloalkynes, a significant portion of this energy is already "paid" due to the inherent ring strain, leading to a lower distortion energy needed to reach the transition state.[2]
-
Interaction Energy (ΔE_int): This represents the stabilizing interaction between the distorted reactants in the transition state.[4] It is influenced by factors such as orbital overlap and electrostatic interactions.[5]
The overall activation energy (ΔE‡) is the sum of these two components: ΔE‡ = ΔE_distort + ΔE_int. A lower activation energy corresponds to a faster reaction rate.
Comparative Analysis of Cycloalkyne Reactivity
The following table summarizes computational data for the 1,3-dipolar cycloaddition of various alkynes with methyl azide (B81097), illustrating the interplay between distortion and interaction energies. The data is compiled from density functional theory (DFT) calculations at the M06-2X/6-311++G(d)//M06-2X/6-31+G(d) level of theory.[2]
| Alkyne | Activation Free Energy (ΔG‡) (kcal/mol) | Distortion Energy (ΔE_distort) (kcal/mol)[2] | Interaction Energy (ΔE_int) (kcal/mol)[2] | Key Observations |
| 2-Butyne (acyclic) | 26.2 | 24.3 | -11.0 | High activation energy due to a large distortion energy required to bend the linear alkyne. |
| Cyclononyne (9-membered ring) | 9.7 | 13.9 | -17.4 | Significantly lower activation energy than 2-butyne, primarily due to reduced distortion energy. |
| Cyclooctyne (8-membered ring) | 6.5 | 11.5 | -18.7 | Further decrease in activation energy, with both a lower distortion energy and a more favorable interaction energy compared to cyclononyne. |
| Cycloheptyne (7-membered ring) | 4.2 | 10.3 | -19.9 | The most reactive of the series, exhibiting the lowest distortion energy and the most stabilizing interaction energy. |
As the ring size of the cycloalkyne decreases from nine to seven carbons, the pre-distortion of the alkyne bond increases. This leads to a progressive decrease in the distortion energy required to reach the cycloaddition transition state.[2] Interestingly, the interaction energy also becomes more favorable with increasing ring strain.[2] This is attributed to a smaller HOMO-LUMO gap and enhanced orbital overlap, which are also consequences of the geometrical distortion of the cycloalkyne.[2]
Visualizing the Distortion/Interaction Model
The logical relationship of the distortion/interaction model can be visualized as follows:
Experimental Protocols
The reactivity of cycloalkynes is typically assessed by measuring the reaction rates of strain-promoted alkyne-azide cycloadditions (SPAAC). Below is a generalized protocol for determining the second-order rate constant of a SPAAC reaction.
Objective: To determine the second-order rate constant for the reaction between a cycloalkyne and an azide.
Materials:
-
Cycloalkyne of interest
-
Azide-containing molecule (e.g., benzyl (B1604629) azide)
-
Anhydrous solvent (e.g., acetonitrile, DMSO)
-
Internal standard (for NMR)
-
NMR tubes
-
Spectrophotometer (e.g., NMR, ATR-IR)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of the cycloalkyne, azide, and internal standard in the chosen solvent at known concentrations.
-
-
Reaction Setup:
-
In an NMR tube or reaction vial, combine known volumes of the cycloalkyne and azide stock solutions to achieve desired initial concentrations (e.g., 10 mM).
-
Add a known amount of the internal standard.
-
-
Reaction Monitoring:
-
Monitor the reaction progress over time using an appropriate analytical technique.
-
NMR Spectroscopy: Acquire spectra at regular intervals. The disappearance of reactant peaks and the appearance of product peaks can be integrated and compared to the internal standard to determine concentrations.
-
Inline ATR-IR Spectroscopy: This technique can monitor the disappearance of the characteristic azide vibrational stretch (~2100 cm⁻¹) in real-time.
-
-
-
Data Analysis:
-
Plot the concentration of one of the reactants versus time.
-
For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line.
-
The slope of this line is equal to the second-order rate constant (k).
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the experimental determination of cycloalkyne reactivity.
Comparison with Other Models and Concluding Remarks
While the distortion/interaction model is a powerful predictive tool, other factors can also influence cycloalkyne reactivity. These include:
-
Hyperconjugative Effects: Electron-withdrawing groups near the alkyne can lower the energy of the alkyne's LUMO, enhancing the interaction energy and accelerating the reaction.
-
Secondary Interactions: Non-covalent interactions between the reactants in the transition state can also contribute to stabilization and rate enhancement.
References
- 1. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Distortion of Cycloalkynes Influences Cycloaddition Rates both by Strain and Interaction Energies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.vu.nl [research.vu.nl]
- 4. Analyzing Reaction Rates with the Distortion/Interaction‐Activation Strain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical reactivity from an activation strain perspective - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02042K [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of Highly Reactive Cyclopentyne
For researchers, scientists, and professionals in drug development, the proper management and disposal of highly reactive chemical intermediates is a cornerstone of laboratory safety. Cyclopentyne, a five-carbon cycloalkyne, is a molecule of significant interest in organic synthesis due to its unique reactivity.[1] However, this high reactivity, stemming from its severely strained triple bond, also classifies it as a hazardous substance that requires specialized handling and disposal protocols.[1][2][3] Due to its instability and propensity to undergo rapid polymerization or combustion, direct disposal of this compound is not recommended.[1] Instead, a carefully controlled process of segregation, containment, and professional disposal is mandatory.
Immediate Safety and Handling Protocols
Before addressing disposal, it is crucial to handle this compound with the utmost care in a controlled laboratory environment. Always operate within a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.
Step-by-Step Disposal Procedures for this compound Waste
Given the extreme reactivity of this compound, standard neutralization or quench procedures are not advised without specific institutional guidance. The primary procedure is to prepare the material for collection by a certified environmental health and safety (EHS) or hazardous waste disposal service.
-
Segregation and Containment :
-
Do not attempt to quench or neutralize concentrated or unreacted this compound.
-
Reaction mixtures containing this compound should be considered highly reactive and handled with caution. If a quenching procedure is part of an established and validated experimental protocol, it must be followed precisely. For any deviation or uncertainty, treat the mixture as unquenched.
-
Collect any waste containing this compound in a dedicated, clearly labeled, and chemically compatible container. The container must be in good condition and able to be securely sealed.
-
-
Labeling :
-
Label the waste container clearly with a hazardous waste tag.
-
The label must include the full chemical name, "this compound," and explicitly state "Highly Reactive," "Strained Alkyne," and "Potential for Spontaneous Polymerization/Combustion."
-
List all other components of the waste mixture with their approximate concentrations.
-
-
Storage :
-
Store the sealed waste container in a designated, cool, and well-ventilated hazardous waste storage area, away from incompatible materials, particularly oxidizing agents.[4]
-
The storage area should be equipped with appropriate fire suppression systems.
-
-
Contacting Professional Disposal Services :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Inform them of the nature of the waste, emphasizing its high reactivity. Provide them with a copy of the Safety Data Sheet (SDS) if available, and all information from your waste label.
-
Follow their specific instructions for packaging and collection. Do not transport the waste off-site yourself.
-
Summary of this compound Hazards
To underscore the importance of these procedures, the following table summarizes the key hazards associated with this compound.
| Hazard Category | Description |
| Physical Hazards | Highly strained molecule, prone to explosive decomposition or polymerization.[1][5] Highly flammable. |
| Chemical Reactivity | Extremely reactive triple bond that readily undergoes cycloaddition reactions.[1][2][3] Can react violently with various substances. |
| Health Hazards | While specific toxicity data for this compound is scarce, related small cyclic hydrocarbons can be irritants and central nervous system depressants at high concentrations.[6] |
This compound Waste Management Workflow
The following diagram outlines the decision-making process for the safe management and disposal of this compound-containing waste.
By adhering to these stringent protocols, laboratories can ensure the safe handling and disposal of this highly valuable yet hazardous chemical, protecting personnel and the environment.
References
- 1. assignmentpoint.com [assignmentpoint.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. brainly.in [brainly.in]
- 4. CYCLOPENTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
Essential Safety and Operational Guidance for Handling Cyclopentyne
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for cyclopentyne is readily available. This guide is based on the known reactivity of strained alkynes and the safety data of structurally similar compounds. A thorough risk assessment must be conducted before handling this substance. All operations should be performed by trained personnel in a controlled laboratory setting.
This compound is a highly reactive and unstable cycloalkyne due to significant ring strain.[1][2] Its transient nature means it is typically generated in situ for immediate use in subsequent reactions. The following provides essential safety protocols and logistical information for handling this highly reactive intermediate.
Personal Protective Equipment (PPE)
Due to its high reactivity and potential pyrophoric nature, a stringent PPE protocol is mandatory. The following table summarizes the required PPE for handling this compound, based on guidelines for pyrophoric and highly reactive materials.[3][4][5]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield meeting ANSI Z87.1 standards.[4][5][6] | Protects against splashes, exothermic reactions, and potential explosions. |
| Hand Protection | Double gloving: inner nitrile gloves covered by outer flame-resistant gloves (e.g., neoprene or Kevlar®).[4][5][7] | Provides both chemical resistance and protection from fire. Nitrile gloves are combustible and should not be used alone.[3] |
| Body Protection | A flame-retardant lab coat (e.g., Nomex®) worn over natural fiber clothing (e.g., cotton).[4][7] Synthetic clothing should be avoided.[4] | Offers protection against fire and chemical splashes. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. |
| Respiratory Protection | All manipulations must be conducted in a certified chemical fume hood or a glovebox with an inert atmosphere.[3][5] | Prevents inhalation of any volatile precursors or byproducts. |
Operational Plan: Handling and Storage
This compound is not isolated and stored due to its extreme reactivity.[1][2] It is generated in situ from stable precursors. The following operational plan focuses on the safe handling of the reaction mixture containing this compound.
Engineering Controls:
-
Chemical Fume Hood: All operations should be performed in a certified chemical fume hood with the sash positioned as low as possible.[3][6] The work area should be clear of all unnecessary equipment and flammable materials.[6]
-
Inert Atmosphere: For many reactions involving highly reactive reagents, a glovebox with an inert atmosphere (e.g., argon or nitrogen) is the preferred engineering control to prevent contact with air and moisture.[3][5]
-
Shielding: Use a blast shield in the fume hood for additional protection against potential explosions or vigorous reactions.[4]
Safe Handling Protocol:
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere to remove any moisture.
-
Assemble all necessary equipment, including syringes, cannulas, and quenching solutions, before starting the reaction.
-
Have a Class D fire extinguisher or powdered lime/sand readily available for fires involving reactive metals. Standard ABC fire extinguishers can spread the fire.[3]
-
-
Reagent Transfer:
-
Use syringe or cannula techniques for transferring air- and moisture-sensitive reagents under an inert atmosphere.[5]
-
-
Reaction Conditions:
-
Conduct the reaction at the lowest feasible temperature to control the reaction rate and dissipate heat.
-
Use dilute solutions when possible to manage the reaction's exothermicity.
-
-
Quenching:
-
Once the reaction is complete, the reactive mixture must be carefully and slowly quenched.
-
A common procedure involves the slow addition of a proton source, such as isopropanol, followed by a more reactive quenching agent like ethanol, and finally water. This should be done at a low temperature (e.g., in an ice bath).
-
Disposal Plan
All waste containing this compound or its precursors must be treated as hazardous waste.
Waste Quenching:
-
Reaction mixtures containing highly reactive reagents must be fully quenched as part of the experimental procedure before being collected for disposal.[8]
Waste Collection and Labeling:
-
Segregation: Collect quenched this compound waste separately from other organic waste streams.[8]
-
Container: Use a designated, properly labeled, and chemically compatible container for the waste.
-
Labeling: The container must be clearly labeled as "Hazardous Waste," with the full chemical names of all constituents of the quenched mixture.[8]
Disposal Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.[8]
-
DO NOT pour any reaction waste down the drain.[9]
-
Empty reagent bottles of precursors should also be treated as hazardous waste and not rinsed with water. They should be picked up by EHS.[8]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
- 1. Cycloalkyne - Wikipedia [en.wikipedia.org]
- 2. Cycloalkyne [chemeurope.com]
- 3. research.columbia.edu [research.columbia.edu]
- 4. ehs.utexas.edu [ehs.utexas.edu]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 9. scienceready.com.au [scienceready.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
